5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-9-12(10-8-11)14-16-15(18-17-14)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIAXCBYPBXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357742 | |
| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330828-28-9 | |
| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Executive Summary
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique properties, particularly its role as a bioisosteric replacement for amide and ester functionalities, make it a valuable scaffold for developing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This technical guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway for this compound, a representative 3,5-disubstituted 1,2,4-oxadiazole.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for a successful synthesis. We will dissect the synthesis into three core stages: the preparation of key intermediates, the final heterocyclization reaction, and the characterization of the target compound. The causality behind experimental choices, detailed mechanistic insights, and critical safety considerations are emphasized throughout to ensure a self-validating and reproducible workflow.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[3] Among the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), the 1,2,4-oxadiazole ring is particularly significant in drug design.[1] Its stability and ability to act as a bioisostere for esters and amides allow it to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and cell permeability, without compromising the necessary interactions with biological targets.[3] This has led to the incorporation of the 1,2,4-oxadiazole nucleus into numerous compounds with diverse therapeutic applications.[2][4]
Retrosynthetic Analysis and Strategic Overview
The most prevalent and reliable method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] heterocyclization approach.[3] This strategy involves the reaction of an amidoxime, which provides four of the ring atoms (C-N-O-H and the attached R³ group), with a carboxylic acid derivative that supplies the final carbon atom (and the attached R⁵ group).
Our retrosynthetic analysis of the target molecule, this compound, identifies two key intermediates:
-
4-methylbenzamidoxime (p-tolyl amidoxime): This will form the C3 position of the oxadiazole ring.
-
Cyclohexanecarbonyl chloride: This acyl chloride will form the C5 position of the ring.
The overall synthetic strategy is therefore a three-stage process:
-
Synthesis of 4-methylbenzamidoxime from p-tolunitrile.
-
Synthesis of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid.
-
Condensation and cyclodehydration of the two intermediates to yield the final product.
Synthesis of Key Intermediates
This section provides detailed protocols for the preparation of the two essential building blocks.
Preparation of 4-methylbenzamidoxime
The synthesis of amidoximes from the corresponding nitriles is a well-established transformation.[5] The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq.) in ethanol or a methanol/water mixture.[6][7]
-
Base Addition: To the stirred solution, add a base such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) (2-3 eq.) portion-wise.[5] This in-situ generation of free hydroxylamine is crucial for the reaction to proceed.
-
Nitrile Addition: Add p-tolunitrile (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours.[5][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) has formed, filter it off.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-methylbenzamidoxime as a white solid.
Causality and Expertise:
-
Choice of Base: A base is required to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.[5] An excess is used to drive the equilibrium forward.
-
Solvent: Ethanol or methanol are common choices as they readily dissolve both the nitrile and the hydroxylamine salt.[5]
-
Safety: Hydroxylamine and its salts can be explosive when heated, especially in the absence of a solvent.[8][9] Always handle with care, avoid excessive heating of the dry solid, and use appropriate personal protective equipment (PPE), including safety glasses and gloves.[8][10][11]
Preparation of Cyclohexanecarbonyl Chloride
Acyl chlorides are typically synthesized from the corresponding carboxylic acids using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[12][13]
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reagents: Add cyclohexanecarboxylic acid (1.0 eq.) to the flask. Slowly, add thionyl chloride (1.5-2.0 eq.) via a dropping funnel at room temperature.[12] A small amount of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.
-
Isolation: Once the gas evolution ceases, the reaction is typically complete. Allow the mixture to cool. The excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by vacuum distillation of the crude product to obtain pure cyclohexanecarbonyl chloride.[12]
Causality and Expertise:
-
Excess Thionyl Chloride: An excess is used to ensure the complete conversion of the carboxylic acid.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid.[14]
-
Safety: Thionyl chloride is a corrosive and lachrymatory liquid.[14] Cyclohexanecarbonyl chloride is also corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.[14]
The Core Reaction: Formation of the 1,2,4-Oxadiazole Ring
This is the final and key step where the two prepared intermediates are coupled to form the heterocyclic ring. The reaction proceeds in two stages: an initial O-acylation of the amidoxime by the acyl chloride, followed by a base-promoted intramolecular cyclodehydration.[1][15]
Reaction Mechanism
-
O-Acylation: The nucleophilic nitrogen of the amidoxime's oxime group attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the O-acylamidoxime intermediate. A base is required to neutralize the HCl byproduct.[1][16]
-
Cyclodehydration: The base (e.g., pyridine or TEA) then abstracts a proton from the amino group of the O-acylamidoxime. The resulting anion undergoes an intramolecular nucleophilic attack on the carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of a water molecule yields the aromatic 1,2,4-oxadiazole ring.[17]
Detailed Experimental Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-methylbenzamidoxime (1.0 eq.) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM) containing triethylamine (1.2 eq.).[1][18]
-
Acylation: Cool the solution in an ice bath (0 °C). Slowly add a solution of cyclohexanecarbonyl chloride (1.05 eq.) in the same anhydrous solvent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Subsequently, heat the mixture to reflux for 2-4 hours to ensure complete cyclization.[18] The use of catalysts like tetrabutylammonium fluoride (TBAF) can allow the reaction to proceed at room temperature.[16]
-
Work-up: Cool the reaction mixture to room temperature. If DCM was used, wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine. If pyridine was the solvent, pour the mixture into ice water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.
Characterization and Data Analysis
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₅H₁₈N₂O[21][22] |
| Molecular Weight | 242.32 g/mol [21][22] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.1 (m, 1H, CH-cyclohexyl), ~2.4 (s, 3H, Ar-CH₃), 1.2-2.2 (m, 10H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃) | δ ~178 (C=O of oxadiazole), ~168 (C=N of oxadiazole), ~142 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~124 (Ar-C), ~38 (CH-cyclohexyl), ~31 (CH₂-cyclohexyl), ~26 (CH₂-cyclohexyl), ~25 (CH₂-cyclohexyl), ~21 (Ar-CH₃) |
| Mass Spec (ESI+) | m/z = 243.15 [M+H]⁺ |
Safety, Handling, and Waste Disposal
Chemical synthesis requires strict adherence to safety protocols.
-
Hydroxylamine Hydrochloride: Can be corrosive, a skin sensitizer, and may cause blood damage.[8][9] It is potentially explosive when heated.[8] Handle in a well-ventilated area and wear appropriate PPE.[8][10][11]
-
Thionyl Chloride & Acyl Chlorides: Highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[14] Must be handled in a fume hood.
-
Solvents: Organic solvents like pyridine, DCM, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents like acyl chlorides carefully before disposal.
Conclusion
The synthesis of this compound can be reliably achieved through a well-established three-stage pathway involving the preparation of amidoxime and acyl chloride intermediates, followed by a final condensation and cyclization. This guide provides the necessary detail for researchers to replicate this synthesis, emphasizing the rationale behind procedural steps and critical safety measures. The versatility of this synthetic route allows for the creation of a wide library of 3,5-disubstituted 1,2,4-oxadiazoles by simply varying the starting nitrile and carboxylic acid, making it a cornerstone reaction in modern drug discovery.[1]
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study | MDPI [mdpi.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 13. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 14. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 15. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 [mdpi.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. This compound | 330828-28-9 [m.chemicalbook.com]
- 22. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications in Targeted Protein Degradation
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole is a distinct heterocyclic compound that has garnered significant interest within the domain of medicinal chemistry and drug development. Its structural architecture, featuring a central 1,2,4-oxadiazole ring flanked by a cyclohexyl and a p-tolyl group, bestows upon it a unique combination of lipophilicity, rigidity, and metabolic stability. These characteristics are highly sought after in the design of novel therapeutics. Notably, this molecule is recognized as a valuable building block, particularly in the burgeoning field of targeted protein degradation, where it can be incorporated into Proteolysis Targeting Chimeras (PROTACs)[1]. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the contemporary applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Profile: A Blend of Stability and Favorable Pharmacokinetic Properties
The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates[2]. The physicochemical properties of this compound, summarized in the table below, are crucial for its utility in medicinal chemistry. While experimental data for this specific molecule is not extensively published, a combination of vendor information and computational predictions provides valuable insights into its characteristics.
| Property | Value | Source |
| CAS Number | 330828-28-9 | [1][3] |
| Molecular Formula | C₁₅H₁₈N₂O | [1][3] |
| Molecular Weight | 242.32 g/mol | [3] |
| Purity | ≥97% | [1] |
| Predicted LogP | 4.15 | SwissADME Prediction[4] |
| Predicted Solubility | Moderately soluble to soluble | SwissADME Prediction[4][5] |
| Predicted pKa (most basic) | 1.25 | ChemAxon Prediction[6] |
| Storage | Room temperature, sealed in dry conditions | [1][7] |
Note: Predicted values are generated using widely accepted computational models and serve as a reliable estimation in the absence of experimental data.
The predicted LogP value suggests a significant degree of lipophilicity, which is advantageous for cell membrane permeability, a critical factor for intracellular drug targets. The predicted solubility profile indicates that with appropriate formulation strategies, achieving therapeutic concentrations is feasible. The inherent stability of the 1,2,4-oxadiazole ring contributes to a longer biological half-life, a desirable trait for therapeutic agents[8].
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available[2]. A common and efficient approach involves the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative. The following protocol outlines a representative synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Formation of the O-Acylamidoxime Intermediate
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add cyclohexanecarbonyl chloride (1 equivalent) dropwise to the stirring solution. The reaction is often exothermic, so maintaining the temperature with an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amidoxime is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Cyclization: Dissolve the crude O-acylamidoxime from Step 1 in a suitable solvent such as toluene or xylene.
-
Dehydration: Add a dehydrating agent. This can be achieved by heating the solution to reflux to thermally induce cyclization, or by using a chemical dehydrating agent at a lower temperature.
-
Reaction Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC.
-
Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Application in Targeted Protein Degradation: A Building Block for PROTACs
The designation of this compound as a "Protein Degrader Building Block" underscores its utility in the design of Proteolysis Targeting Chimeras (PROTACs)[1]. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands[9].
The physicochemical properties of the linker are critical for the overall efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase[10]. The 1,2,4-oxadiazole moiety, as present in this compound, can be incorporated into the linker structure to impart rigidity and improve metabolic stability[11]. The cyclohexyl and p-tolyl groups provide lipophilicity, which can be fine-tuned to optimize the pharmacokinetic properties of the final PROTAC molecule.
Caption: Mechanism of action of a PROTAC incorporating a 1,2,4-oxadiazole linker.
Conclusion and Future Perspectives
This compound stands out as a molecule of significant interest for contemporary drug discovery. Its robust chemical nature, combined with favorable physicochemical properties, makes it an ideal scaffold for medicinal chemists. The application of this compound as a building block in the synthesis of PROTACs highlights its relevance in the development of next-generation therapeutics aimed at targeting previously "undruggable" proteins. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is expected to grow, paving the way for novel treatments for a wide range of diseases.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 330828-28-9 [m.chemicalbook.com]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 330828-28-9|this compound|BLD Pharm [bldpharm.com]
- 8. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 9. chempep.com [chempep.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design of small molecules with desirable pharmacological and pharmacokinetic properties is paramount. Heterocyclic compounds form the bedrock of many therapeutic agents, and among them, the 1,2,4-oxadiazole ring system has garnered significant attention.[1] This five-membered heterocycle, a bioisosteric equivalent of ester and amide functionalities, offers a unique combination of metabolic stability, synthetic accessibility, and the ability to engage in critical hydrogen bonding interactions.
This guide provides an in-depth technical overview of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole , a molecule that stands at the intersection of established heterocyclic chemistry and the burgeoning field of targeted protein degradation. While specific biological data for this exact compound remains nascent in public literature, its structural motifs—a rigid oxadiazole core, a lipophilic cyclohexyl group, and an aryl tolyl moiety—position it as a high-value building block for medicinal chemists. Its classification by suppliers as a "Protein Degrader Building Block" underscores its potential utility in constructing sophisticated therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[2]
This document will delve into the synthesis, physicochemical properties, and, most critically, the evidence-based potential applications of this compound, providing a scientific framework for its strategic deployment in drug development programs.
Core Molecular Attributes
A foundational understanding begins with the molecule's essential identifiers and properties. These data are crucial for laboratory handling, analytical characterization, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 330828-28-9 | [3] |
| Molecular Formula | C₁₅H₁₈N₂O | [3] |
| Molecular Weight | 242.32 g/mol | [3] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 | N/A |
| Purity (Commercial) | ≥97% | [2] |
| Storage Conditions | Room Temperature | [2] |
Chemical Structure:
Caption: 2D structure of this compound.
Synthetic Strategy: A Protocol Grounded in Established Chemistry
The synthesis logically proceeds in two key stages:
-
Formation of the Amidoxime Intermediate: Generation of p-toluamidoxime from p-tolunitrile.
-
Condensation and Cyclization: Acylation of the amidoxime with cyclohexanecarbonyl chloride, followed by thermal or base-mediated cyclization to form the 1,2,4-oxadiazole ring.
Exemplary Synthesis Workflow
Caption: General workflow for the synthesis of the target oxadiazole.
Detailed Experimental Protocol (Exemplary)
Part 1: Synthesis of (Z)-N'-hydroxy-4-methylbenzimidamide (p-Toluamidoxime)
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add p-tolunitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (approx. 5 mL per gram of nitrile).
-
Base Addition: Slowly add triethylamine (1.6 eq) to the stirred suspension. The base neutralizes the HCl salt of hydroxylamine, liberating the free nucleophile.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting nitrile.
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude p-toluamidoxime, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water.
Part 2: Synthesis of this compound
-
Reagent Setup: Dissolve the crude p-toluamidoxime (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon). Add a non-nucleophilic base, such as pyridine (1.5 eq).
-
Acylation: Cool the solution to 0°C in an ice bath. Add cyclohexanecarbonyl chloride (1.1 eq) dropwise via a syringe. The reaction is exothermic; slow addition is critical to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the amidoxime. This step forms an O-acylated amidoxime intermediate.
-
Cyclization: The O-acyl intermediate can be cyclized to the oxadiazole via thermal dehydration. Gently reflux the reaction mixture (or heat to ~100-120°C if in a higher boiling solvent like toluene) for 8-12 hours. The pyridine present can facilitate this step.
-
Work-up and Purification: Cool the reaction mixture and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Core Application: A Strategic Building Block for Targeted Protein Degradation
The classification of this molecule as a "Protein Degrader Building Block" is its most compelling feature for drug discovery professionals.[2] This suggests its designed utility in constructing bifunctional molecules like PROTACs, which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
A PROTAC molecule consists of three key components:
-
A Warhead that binds to the target Protein of Interest (POI).
-
An E3 Ligase Ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A Linker that connects the two, optimizing the ternary complex formation between the POI and the E3 ligase.
Hypothesized Role and Advantage in PROTAC Design
This compound is not a complete PROTAC but rather a sophisticated fragment that can be incorporated into its structure, likely bridging the linker and one of the two binding moieties.
-
The Cyclohexyl Group: This saturated, non-planar carbocycle is a common motif in ligands for E3 ligases, particularly VHL. Its lipophilic nature can enhance cell permeability and provide the necessary steric bulk to fit into hydrophobic pockets of the ligase.
-
The p-Tolyl Group: The aromatic ring provides a synthetically tractable point for linker attachment. The para-methyl group can also be functionalized or used to fine-tune electronic properties and steric interactions.
-
The 1,2,4-Oxadiazole Core: This is the key stabilizing element. It acts as a rigid, metabolically stable connector. Unlike esters or amides which can be susceptible to hydrolysis by cellular enzymes, the oxadiazole ring is robust, increasing the pharmacokinetic half-life of the resulting PROTAC.[1] Its defined geometry also reduces the conformational flexibility of the linker, which can be advantageous for optimizing the geometry of the ternary complex.
Conceptual Workflow for PROTAC Synthesis
The following diagram illustrates how a building block like this compound could be integrated into a PROTAC development workflow.
Caption: Conceptual integration of the building block into a PROTAC synthesis workflow.
Conclusion and Future Outlook
This compound represents a quintessential example of a modern chemical tool for drug discovery. While it may not be an active pharmaceutical ingredient in its own right, its intelligent design combines several features highly sought after by medicinal chemists: structural rigidity, metabolic stability, and synthetically accessible points for elaboration.
Its primary value lies in its potential as a sophisticated scaffold for constructing targeted protein degraders. The combination of a lipophilic cyclohexyl anchor and a stable oxadiazole linker element makes it an attractive starting point for developing ligands for E3 ligases or for incorporation into complex linker architectures.
For researchers in this field, this compound should be viewed not just as a catalog chemical, but as a pre-validated architectural solution. Its use can accelerate the design-synthesis-test cycle by providing a robust, reliable, and rationally designed core upon which more complex and potent therapeutic agents can be built. Further public disclosure of its use in patented or published chemical series will be critical to fully elucidating its specific advantages and optimal applications.
References
spectroscopic data (NMR, MS, IR) for 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for amides and esters, offering enhanced metabolic stability.[1] The target of this guide, this compound (CAS No. 330828-28-9), is a molecule of interest for researchers in drug discovery and materials science.[2][3] Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol .[3]
Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this characterization process. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles of spectroscopic interpretation and supported by data from analogous structures. The protocols described herein represent robust, self-validating systems for the unambiguous identification of this compound.
Molecular Structure
Caption: Molecular structure of this compound.
Synthesis Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. A highly efficient and straightforward approach is the one-pot reaction between an amidoxime and an acyl chloride.[2] This method avoids the isolation of the often-unstable O-acyl amidoxime, streamlining the process and typically leading to high yields.
Experimental Protocol: One-Pot Synthesis
-
Amidoxime Formation: To a solution of p-tolunitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The resulting p-tolylamidoxime can be isolated or used directly in the next step.
-
Cyclization: Dissolve the p-tolylamidoxime (1.0 eq) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool to 0 °C.
-
Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The cyclization to the 1,2,4-oxadiazole often occurs spontaneously. Gentle heating may be required in some cases to drive the reaction to completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the one-pot synthesis of the target compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the p-tolyl and cyclohexyl moieties.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | d, J ≈ 8.2 Hz | 2H | Ar-H (ortho to oxadiazole) |
| ~ 7.28 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to oxadiazole) |
| ~ 3.10 | tt, J ≈ 11.5, 3.5 Hz | 1H | Cyclohexyl-H (methine) |
| ~ 2.42 | s | 3H | Ar-CH₃ |
| ~ 2.10 - 2.00 | m | 2H | Cyclohexyl-H (axial) |
| ~ 1.90 - 1.80 | m | 2H | Cyclohexyl-H (equatorial) |
| ~ 1.80 - 1.70 | m | 2H | Cyclohexyl-H (axial) |
| ~ 1.50 - 1.30 | m | 4H | Cyclohexyl-H (equatorial) |
Interpretation and Experimental Considerations
-
Aromatic Protons: The protons on the p-tolyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing oxadiazole ring are deshielded and resonate further downfield (~7.95 ppm) compared to the meta protons (~7.28 ppm).[4]
-
Methyl Protons: The methyl group on the tolyl ring is a singlet at ~2.42 ppm, a typical chemical shift for a methyl group attached to an aromatic ring.[5]
-
Cyclohexyl Protons: The methine proton (CH) directly attached to the oxadiazole ring is the most deshielded of the cyclohexyl protons, appearing as a triplet of triplets around 3.10 ppm.[6] The remaining methylene protons of the cyclohexyl ring will appear as complex multiplets in the upfield region (~1.30-2.10 ppm).
-
Protocol Standard: To acquire the spectrum, dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 178.5 | C5 (Oxadiazole) |
| ~ 168.0 | C3 (Oxadiazole) |
| ~ 142.0 | Ar-C (ipso to CH₃) |
| ~ 129.8 | Ar-CH (meta to oxadiazole) |
| ~ 127.5 | Ar-CH (ortho to oxadiazole) |
| ~ 124.0 | Ar-C (ipso to oxadiazole) |
| ~ 37.0 | Cyclohexyl-CH |
| ~ 31.5 | Cyclohexyl-CH₂ |
| ~ 26.0 | Cyclohexyl-CH₂ |
| ~ 25.5 | Cyclohexyl-CH₂ |
| ~ 21.6 | Ar-CH₃ |
Interpretation and Experimental Considerations
-
Oxadiazole Carbons: The two carbons of the 1,2,4-oxadiazole ring are significantly deshielded and appear at the downfield end of the spectrum (~178.5 and ~168.0 ppm).[7]
-
Aromatic Carbons: The aromatic carbons show characteristic shifts between 124.0 and 142.0 ppm. The quaternary carbons (ipso-carbons) are typically weaker in intensity.[8][9]
-
Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl ring resonate in the upfield region (~25.5-37.0 ppm).[10]
-
Methyl Carbon: The methyl carbon of the p-tolyl group is expected around 21.6 ppm.[11]
-
Protocol Standard: A proton-decoupled ¹³C NMR spectrum should be acquired using the same sample prepared for ¹H NMR analysis. A sufficient number of scans (e.g., 1024 or more) should be accumulated to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 1,2,4-oxadiazoles, electron ionization (EI) typically induces characteristic fragmentation patterns.
Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 159 | [M - C₆H₁₁]⁺ |
| 119 | [p-tolyl-C≡N-O]⁺ or [p-tolyl-C=O]⁺ |
| 116 | [p-tolyl-C≡N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
Fragmentation Pathway and Rationale
The molecular ion at m/z 242 should be clearly visible. A primary fragmentation pathway for 3,5-disubstituted 1,2,4-oxadiazoles involves the cleavage of the bonds adjacent to the heteroatoms in the ring. A likely fragmentation involves the loss of the cyclohexyl radical to form a stable cation at m/z 159. Further fragmentation of the oxadiazole ring can lead to characteristic ions such as the p-tolyl nitrile cation at m/z 116. The base peak is often the tropylium ion at m/z 91, formed by rearrangement of the tolyl group.
Caption: Plausible EI fragmentation pathway for the target compound.
-
Protocol Standard: The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or a gas chromatograph. An electron energy of 70 eV is standard for inducing fragmentation and creating a library-comparable spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3050 - 3020 | Aromatic C-H stretch | Medium |
| ~ 2935, 2855 | Aliphatic C-H stretch (cyclohexyl) | Strong |
| ~ 1615 | C=N stretch (oxadiazole ring) | Medium-Strong |
| ~ 1580, 1510 | C=C stretch (aromatic ring) | Medium |
| ~ 1450 | CH₂ scissoring (cyclohexyl) | Medium |
| ~ 1250 | C-O-C stretch (oxadiazole ring) | Strong |
| ~ 820 | C-H out-of-plane bend (p-disubstituted) | Strong |
Interpretation and Experimental Considerations
-
C-H Stretching: The spectrum will be characterized by strong aliphatic C-H stretching bands just below 3000 cm⁻¹ from the cyclohexyl group and weaker aromatic C-H stretching bands above 3000 cm⁻¹.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the oxadiazole and aromatic rings are expected in the 1615-1510 cm⁻¹ region.[12][13]
-
C-O-C Stretch: A strong band around 1250 cm⁻¹ is characteristic of the C-O-C stretching vibration within the oxadiazole ring.
-
Substitution Pattern: A strong absorption around 820 cm⁻¹ is indicative of the 1,4-disubstitution (para) on the benzene ring.
-
Protocol Standard: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or an Attenuated Total Reflectance (ATR) accessory can be used.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers orthogonal data points that, when taken together, provide an unambiguous chemical fingerprint of the molecule. The predicted data serves as a reliable benchmark for researchers synthesizing this compound, ensuring confidence in its identity and purity, which is a critical step for its application in further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. This compound | 330828-28-9 [m.chemicalbook.com]
- 4. P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. P-TOLYL ISOBUTYRATE(103-93-5) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. compoundchem.com [compoundchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery and a Guide to Its Biological Targets
Abstract
The 1,2,4-oxadiazole ring system has emerged as a cornerstone in medicinal chemistry, valued for its metabolic stability, favorable physicochemical properties, and its capacity to act as a bioisosteric replacement for amide and ester functionalities. This versatility has led to the development of a plethora of derivatives with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the key biological targets of 1,2,4-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for target identification and validation, thereby equipping researchers with the knowledge to harness the full potential of this remarkable heterocyclic scaffold.
Introduction: The Ascendancy of the 1,2,4-Oxadiazole Core
The five-membered 1,2,4-oxadiazole heterocycle has garnered considerable attention in drug discovery due to its unique combination of properties. Its rigid, planar structure can effectively orient substituents in three-dimensional space, facilitating precise interactions with biological macromolecules. Furthermore, the 1,2,4-oxadiazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profiles of drug candidates. This guide will explore the diverse range of biological targets that have been successfully modulated by 1,2,4-oxadiazole derivatives, highlighting their therapeutic potential across various disease areas.
Key Biological Targets of 1,2,4-Oxadiazole Derivatives
The biological activities of 1,2,4-oxadiazole derivatives are vast and varied, encompassing a wide array of protein families. This section will categorize and detail the most significant of these targets.
Enzyme Inhibition: A Prominent Modality
1,2,4-oxadiazole derivatives have demonstrated potent and often selective inhibitory activity against a range of enzymes implicated in disease.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have been developed as potent cholinesterase inhibitors.[1][2]
Mechanism of Action: These derivatives typically act as competitive or mixed-type inhibitors, binding to the catalytic or peripheral anionic site of the cholinesterase enzymes. The 1,2,4-oxadiazole core can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the active site gorge. For instance, molecular docking studies have shown that the nitrogen atoms of the oxadiazole ring can form hydrogen bonds with key amino acid residues.
Structure-Activity Relationship (SAR):
-
Substituents at the 3- and 5-positions: The nature of the substituents at these positions is crucial for potency and selectivity. Aromatic or heteroaromatic rings are common. For example, grafting a benzyl moiety at the 3-position of the oxadiazole ring has been shown to exhibit higher AChE inhibitory activity than a phenyl or p-trifluoromethylphenyl group.[1]
-
Linker: The linker connecting the 1,2,4-oxadiazole core to other pharmacophoric elements influences the overall conformation and binding affinity.
Quantitative Data:
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 6n | BuChE | 5.07 | [2] |
| Compound 1b | AChE | 0.00098 | [1] |
| Compound 2a | AChE | 0.07920 | [1] |
| Compound 2b | AChE | 0.00098 | [1] |
| Compound 2c | AChE | 0.0158 | [3] |
| Compound 3b | BuChE | 16.64 | [1] |
| Compound 4a | AChE | 0.04936 | [1] |
| Compound 4b | BuChE | 11.50 | [3] |
| Compound 4c | AChE | 0.02334 | [1] |
| Compound 5a | AChE | 0.04748 | [1] |
| Compound 13b | BuChE | 15 | [3] |
HDACs are a class of enzymes that play a critical role in gene expression regulation. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Certain 1,2,4-oxadiazole derivatives have emerged as potent and selective HDAC inhibitors, particularly targeting HDAC6.[4]
Mechanism of Action: A fascinating mechanism has been elucidated for difluoromethyl-1,3,4-oxadiazole (DFMO) inhibitors of HDAC6. These compounds act as mechanism-based, essentially irreversible inhibitors. The HDAC6 enzyme catalyzes the hydrolysis of the oxadiazole ring, leading to a ring-opened acylhydrazide intermediate that binds tightly to the active site zinc ion.[4] This covalent modification results in prolonged inhibition.
Structure-Activity Relationship (SAR):
-
Fluorination: The presence of a difluoromethyl or trifluoromethyl group on the oxadiazole ring is critical for activity. Non-fluorinated analogs are significantly less potent.[5]
-
Cap Group: The "cap" group, which interacts with the rim of the active site, can be varied to improve potency and selectivity.
Quantitative Data:
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 14b | HDAC1 | 1.8 | [6] |
| Compound 14b | HDAC2 | 3.6 | [6] |
| Compound 14b | HDAC3 | 3.0 | [6] |
| Difluorinated oxadiazole | HDAC6 | 2.1 | [5] |
| Trifluorinated oxadiazole | HDAC6 | 14.6 | [5] |
| Compound 1a (TFMO-based) | HDAC4 | 12 | [7] |
STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Direct inhibition of STAT3 is a promising anticancer strategy, and 1,2,4-oxadiazole derivatives have been identified as effective STAT3 inhibitors.[8]
Mechanism of Action: These derivatives often function by binding to the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation. By occupying the SH2 domain, the 1,2,4-oxadiazole compounds prevent the formation of active STAT3 dimers, thereby blocking downstream gene transcription.
Structure-Activity Relationship (SAR):
-
Substituents on Aryl Rings: The substitution pattern on the aryl rings attached to the 1,2,4-oxadiazole core significantly impacts activity. Electron-withdrawing groups, such as halogens, on the phenyl ring can enhance cytotoxicity.[9]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as indazole or pyridine, can lead to potent STAT3 inhibitory activity.[8]
Quantitative Data:
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 12d (triazole) | MCF-7 | 1.5 | [10] |
| Compounds 9a,b,d,e,f, 11, and 12a,b,f,e | MCF-7 | 3-12 | [10] |
| CHK9 (oxadiazole-indazole) | Lung cancer cells | 4.8–5.1 | [8] |
G-Protein Coupled Receptor (GPCR) Modulation: Fine-Tuning Cellular Signaling
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. 1,2,4-oxadiazole derivatives have been successfully developed as both agonists and antagonists for various GPCRs.
mGluR4 is a GPCR that plays a role in regulating neurotransmission. Positive allosteric modulators (PAMs) of mGluR4 have therapeutic potential for treating conditions like Parkinson's disease and anxiety. Several 1,2,4-oxadiazole derivatives have been identified as potent and selective mGluR4 PAMs.[11][12]
Mechanism of Action: These compounds do not directly activate the receptor but bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This mode of action offers greater subtype selectivity and a more nuanced modulation of receptor activity compared to orthosteric agonists.
Structure-Activity Relationship (SAR):
-
Picolinamide Moiety: A picolinamide fragment has been identified as a key pharmacophoric element for the allosteric modulation of mGluR4 by 1,2,4-oxadiazole derivatives.[11]
-
Substituents on the Central Aryl Ring: Small substituents on the central aryl ring can influence potency.
Quantitative Data:
| Compound ID | Target | EC50 (nM) | Reference |
| Various derivatives | mGluR4 | 282–656 | [11][12] |
| Compound 52 | mGluR4 | Potent PAM | [12] |
| Compound 62 | mGluR4 | Potent PAM | [12] |
1,2,4-oxadiazole derivatives have also shown activity at other GPCRs, including:
-
RXFP3 Receptor: Allosteric modulators for the relaxin family peptide receptor 3.[13]
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α): Agonists with potential in cancer therapy.[14]
-
Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): Dual modulators with potential for treating inflammatory disorders.[15]
Anticancer Activity: A Multifaceted Approach
The anticancer properties of 1,2,4-oxadiazole derivatives are a significant area of research, with compounds demonstrating efficacy through various mechanisms beyond specific enzyme or receptor targeting.[16]
Mechanisms of Action:
-
Apoptosis Induction: Many 1,2,4-oxadiazole derivatives induce programmed cell death in cancer cells. Some have been identified as potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade.[17]
-
Inhibition of Signaling Pathways: As discussed with STAT3, these compounds can inhibit critical oncogenic signaling pathways.
-
Cytotoxicity: A wide range of 1,2,4-oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[16]
Structure-Activity Relationship (SAR):
-
Aryl Substituents: The nature and position of substituents on the aryl rings at the 3- and 5-positions of the oxadiazole are critical for anticancer activity. Electron-donating or electron-withdrawing groups can significantly influence potency.[16]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to identify key structural features responsible for the anticancer activity of 1,2,4-oxadiazole derivatives, highlighting the importance of descriptors like ionization potential, dipole moment, and polar surface area.[17]
Illustrative Signaling Pathway: STAT3 Inhibition
Caption: Inhibition of the STAT3 signaling pathway by a 1,2,4-oxadiazole derivative.
Experimental Protocols for Target Identification and Validation
The identification and validation of biological targets are critical steps in the drug discovery process. This section provides detailed, step-by-step methodologies for key experiments.
Workflow for Target Identification and Validation
Caption: A generalized workflow for the identification and validation of a biological target.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the 1,2,4-oxadiazole test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of AChE in buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a solution of DTNB in buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of the ATCI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 1,2,4-oxadiazole derivative and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 492 and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[18]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with the 1,2,4-oxadiazole derivative for a specific duration. Include both positive and negative controls.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. From potent enzyme inhibitors to nuanced GPCR modulators and multifaceted anticancer agents, the therapeutic potential of this heterocyclic core is vast. The continued exploration of structure-activity relationships, coupled with advanced computational and experimental techniques for target identification and validation, will undoubtedly unveil new therapeutic opportunities for 1,2,4-oxadiazole-based compounds. As our understanding of the molecular basis of disease deepens, the rational design of novel 1,2,4-oxadiazole derivatives targeting specific biological pathways holds immense promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1,2,4-oxadiazole-Containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Diphenyl-1,2,4-Oxadiazole Analogues as Allosteric Modulators of the RXFP3 Receptor: Evaluation of Importance of the N-Substituted-2-Pyrrolidone Moiety in RLX-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The 1,2,4-Oxadiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Deep Dive into the Structure-Activity Relationship of 5-Substituted Analogs
Abstract
The 1,2,4-oxadiazole ring system has emerged as a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 5-substituted 1,2,4-oxadiazoles, a class of compounds demonstrating a remarkable breadth of biological activities. We will dissect the nuanced interplay between the physicochemical properties of the 5-substituent and the resulting pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will traverse key therapeutic areas, from oncology to infectious diseases, and provide detailed experimental protocols to empower the rational design of next-generation 1,2,4-oxadiazole-based therapeutics.
The 1,2,4-Oxadiazole Core: A Bioisosteric Advantage
The five-membered 1,2,4-oxadiazole heterocycle is a recurring motif in a multitude of biologically active molecules.[2] Its prevalence stems from its ability to act as a bioisosteric replacement for esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[1][3] The nitrogen and oxygen atoms within the ring system can participate in hydrogen bonding interactions with biological targets, while the substituents at the 3- and 5-positions provide opportunities for fine-tuning potency, selectivity, and physicochemical properties.[4] This guide will focus specifically on the profound impact of substitutions at the 5-position on the overall biological activity of the 1,2,4-oxadiazole scaffold.
The Crucial Role of the 5-Substituent: A Gateway to Diverse Biological Activities
The substituent at the 5-position of the 1,2,4-oxadiazole ring plays a pivotal role in defining the molecule's interaction with its biological target. The nature of this substituent, be it aromatic, aliphatic, or containing heteroatoms, directly influences the compound's electronic, steric, and hydrophobic properties, thereby dictating its pharmacological profile.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1,2,4-oxadiazole scaffold has yielded numerous potent anticancer agents, and the 5-substituent is a key determinant of their activity.
-
5-Aryl and 5-Heteroaryl Substituents: The presence of an aromatic or heteroaromatic ring at the 5-position is a common feature in many anticancer 1,2,4-oxadiazoles. SAR studies have revealed that a substituted five-membered ring, such as a thiophene or furan, at this position is often crucial for apoptosis-inducing activity.[5] For instance, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has been identified as a novel apoptosis inducer.[5] Further studies have shown that the introduction of electron-withdrawing groups on a 5-aryl ring can enhance antitumor potency.[2]
| Compound ID | 3-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | Not specified | [5] |
| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | In vivo MX-1 tumor model | Active | [5] |
| 18a-c | Varied Aryl | 5-Aryl with EWG | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [2] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. 5-Substituted 1,2,4-oxadiazoles have shown promise as anti-inflammatory agents.
-
5-Amino and 5-Acetamido Substituents: A convenient synthesis of 5-amino-substituted 1,2,4-oxadiazoles has been developed, and these compounds, along with their acetamido derivatives, have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.[6] Specific compounds within this series have also been found to be potent inhibitors of soybean lipoxygenase.[6]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The 1,2,4-oxadiazole scaffold has been explored for this purpose, with the 5-substituent playing a key role in determining the spectrum and potency of activity.
-
General Observations: In a series of 1,2,4-oxadiazole antibiotics targeting Gram-positive bacteria, including MRSA, variations in the C-ring (which is attached to the 5-position of the oxadiazole) were shown to support antibacterial activity.[7]
Neuroprotective Activity: Targeting Neurological Disorders
1,2,4-oxadiazoles are also being investigated for their potential in treating neurodegenerative diseases.
-
S1P1 Receptor Agonists: In a quantitative structure-activity relationship (QSAR) study of 1,2,4-oxadiazoles as S1P1 receptor agonists, the influence of substituents on the 5-phenyl ring was found to be a discriminating factor for activity. This highlights the importance of the 5-substituent in modulating the interaction with this G-protein coupled receptor.
Synthetic Strategies: Accessing 5-Substituted 1,2,4-Oxadiazoles
The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester.[7][8] This approach allows for the introduction of a wide variety of substituents at both the 3- and 5-positions.
Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of 3-Aryl-5-aryl-1,2,4-oxadiazoles[10]
This protocol outlines a one-pot synthesis of 3-aryl-5-aryl-1,2,4-oxadiazoles from substituted arylcarbonyl chlorides and N-hydroxybenzamidines.
Materials:
-
Substituted arylcarbonyl chloride
-
Substituted N-hydroxybenzamidine or N-hydroxypyridinecarboxamidine
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the substituted N-hydroxybenzamidine (1.0 eq) in dry DCM, add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of the substituted arylcarbonyl chloride (1.1 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aryl-5-aryl-1,2,4-oxadiazole.
Detailed Experimental Protocol: Synthesis of 5-Amino-substituted 1,2,4-oxadiazoles[6]
This protocol describes a straightforward synthesis of 5-amino-substituted 1,2,4-oxadiazoles from amidoximes and carbodiimides.
Materials:
-
Amidoxime
-
Carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide - DCC)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amidoxime (1.0 eq) in anhydrous THF.
-
Add the carbodiimide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 5-amino-substituted 1,2,4-oxadiazole.
Biological Evaluation: Standard Assays
The biological activity of newly synthesized 5-substituted 1,2,4-oxadiazoles can be assessed using a variety of in vitro and in vivo assays.
Anticancer Activity: MTT Assay[11][12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[6][13]
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Procedure:
-
Administer the test compound or vehicle to groups of rats.
-
After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Physicochemical Properties and ADME Profile: Considerations for Drug Development
The 5-substituent of a 1,2,4-oxadiazole not only influences its biological activity but also its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
-
Lipophilicity (LogP/LogD): The lipophilicity of a compound is a critical determinant of its ability to cross cell membranes. The nature of the 5-substituent can be modified to achieve an optimal LogP/LogD value for oral absorption and distribution.[9]
-
Solubility: Aqueous solubility is essential for drug absorption. The introduction of polar functional groups in the 5-substituent can enhance solubility.[9]
-
Metabolic Stability: The 1,2,4-oxadiazole ring itself is generally metabolically stable. However, the 5-substituent can be a site of metabolic attack. Careful design of this substituent can improve metabolic stability and prolong the half-life of the compound.[3]
Caption: Influence of 5-substituent on physicochemical properties and ADME profile.
Conclusion and Future Perspectives
The 5-substituted 1,2,4-oxadiazole scaffold represents a highly privileged and versatile platform for the discovery of novel therapeutic agents. The ability to systematically modify the 5-substituent provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties across a wide range of biological targets. This guide has provided a comprehensive overview of the SAR of this important class of compounds, supported by detailed experimental protocols and considerations for drug development. As our understanding of disease biology deepens, the rational design of novel 5-substituted 1,2,4-oxadiazoles, guided by the principles outlined herein, will undoubtedly continue to yield promising new drug candidates to address unmet medical needs.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Initial Bioactivity Screening of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
This guide provides a comprehensive framework for the initial bioactivity screening of the novel chemical entity, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach that integrates computational modeling with targeted in vitro assays. The methodologies described herein are grounded in established scientific principles to ensure the generation of robust and interpretable data, facilitating informed decision-making in the early stages of drug discovery.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a core structural component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[2][3][4][5] The specific compound, this compound, incorporates a lipophilic cyclohexyl group, which may enhance membrane permeability and a p-tolyl substituent, a common feature in molecules targeting various biological pathways. While no specific bioactivity has been reported for this exact molecule, the known pharmacological profile of related 1,2,4-oxadiazole derivatives provides a strong rationale for a comprehensive initial screening to uncover its therapeutic potential.
Part 1: In Silico Bioactivity Prediction and Physicochemical Profiling
The initial phase of screening leverages computational tools to predict potential biological activities and assess the drug-like properties of this compound. This in silico approach is a cost-effective and rapid method to generate initial hypotheses and guide the subsequent experimental design.[6][7]
Physicochemical Properties and ADMET Prediction
A critical first step is to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. These properties are crucial determinants of a compound's potential as a drug candidate.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Implication | Software/Method |
| Molecular Weight | 256.34 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) | SwissADME |
| LogP (o/w) | 4.25 | High lipophilicity, may affect solubility but aid membrane permeation | SwissADME |
| Water Solubility | Poorly soluble | May require specific formulation for in vitro assays | SwissADME |
| Oral Bioavailability | High | Good potential for oral administration | SwissADME |
| Blood-Brain Barrier Permeation | Likely | Potential for CNS activity | SwissADME |
| Cytochrome P450 Inhibition | Predicted inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions | SwissADME, pkCSM |
| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity | preADMET |
| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity | VEGA-QSAR |
Note: The values presented are hypothetical and would be generated using the referenced software.
Target Prediction and Virtual Screening
Chemoinformatic approaches can predict potential biological targets by comparing the structure of this compound to libraries of known active compounds.[8]
Workflow for In Silico Target Prediction:
Caption: In silico workflow for target prediction.
Based on the common activities of 1,2,4-oxadiazoles, predicted targets are likely to include protein kinases, enzymes involved in inflammatory pathways (e.g., cyclooxygenases), and microbial enzymes.
Part 2: Tiered In Vitro Screening Strategy
The in vitro screening is designed as a tiered cascade, starting with broad cytotoxicity assessments and progressing to more specific, hypothesis-driven assays based on the in silico predictions.[9][10]
Screening Cascade Overview:
Caption: Tiered in vitro screening cascade.
Tier 1: Foundational Assays
Rationale: To establish a baseline for the compound's general toxicity against mammalian cells and to determine the appropriate concentration range for subsequent assays.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of representative cell lines (e.g., HEK293 for normal kidney, HepG2 for liver) in appropriate media until they reach 80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Rationale: Given the known antimicrobial activity of many 1,2,4-oxadiazole derivatives, a broad-spectrum screen against representative bacteria and fungi is warranted.[1]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Hypothesis-Driven Assays
Based on the results of Tier 1 and the in silico predictions, more focused assays will be conducted.
Rationale: If the compound exhibits cytotoxicity, particularly with selectivity towards cancer cell lines, a broader screening against a panel of cancer cell lines is justified.[2]
Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)
This is a well-established high-throughput screening platform that assesses the cytotoxic and/or cytostatic effects of a compound against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The protocol involves a 48-hour incubation with the test compound followed by a sulforhodamine B (SRB) protein staining assay to determine cell growth inhibition.
Rationale: The structural similarity to known anti-inflammatory agents makes this a plausible area of activity.
Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a defined incubation period, measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of COX activity and determine the IC50 values for both isoforms to assess potency and selectivity.
Tier 3: Preliminary Mechanism of Action Studies
Should significant and selective activity be observed in Tier 2, preliminary studies to elucidate the mechanism of action can be initiated.
Example: Apoptosis Induction Assay (for anticancer activity)
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat a sensitive cancer cell line with the test compound at its IC50 concentration for 24 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-negative cells are viable.
-
Part 3: Data Interpretation and Next Steps
The collective data from the in silico and in vitro screening will provide a comprehensive initial profile of this compound's bioactivity.
Decision Tree for Advancement:
Caption: Decision-making flowchart for compound progression.
A successful outcome from this initial screening would be the identification of a potent and selective biological activity coupled with a promising in silico ADMET profile. Such a result would provide a strong foundation for advancing the compound into a hit-to-lead optimization program, involving medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo validation studies.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 5. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 7. mdpi.com [mdpi.com]
- 8. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. international-biopharma.com [international-biopharma.com]
- 10. criver.com [criver.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Executive Summary
For drug development professionals, the journey from a promising lead compound to a viable therapeutic agent is contingent on a thorough understanding of its physicochemical properties. Solubility and stability are paramount among these, directly influencing bioavailability, formulation strategies, shelf-life, and ultimately, patient safety. This guide provides a comprehensive technical framework for characterizing a novel compound, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole. While specific experimental data for this molecule is not publicly available, this document leverages established principles for the 1,2,4-oxadiazole scaffold to outline robust methodologies for its complete solubility and stability assessment. We present not just the protocols, but the scientific rationale behind them, offering a predictive and practical guide for researchers.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and tunable physicochemical properties.[2][3] Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2]
This compound (Molecular Formula: C₁₅H₁₈N₂O, Molecular Weight: 242.32 g/mol ) combines this valuable heterocyclic core with a bulky, lipophilic cyclohexyl group and a substituted aromatic p-tolyl group.[4][5] These substitutions are anticipated to significantly influence its solubility and stability profile, making a detailed experimental investigation essential for its development.
Predictive Physicochemical Profile
Prior to embarking on laboratory studies, in silico predictions can provide valuable initial insights into a compound's behavior. For this compound, we can anticipate the following characteristics based on its structure:
-
Lipophilicity: The presence of the cyclohexyl and p-tolyl groups suggests a high LogP value, indicating that the molecule is likely lipophilic ("fat-loving") and will exhibit poor aqueous solubility.
-
Aqueous Solubility: Consequently, solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) is predicted to be low.
-
Organic Solvent Solubility: The compound is expected to be readily soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate.[6]
-
Hydrogen Bonding: The 1,2,4-oxadiazole ring contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, a key factor in its interaction with biological targets.[1]
These predictions are foundational, guiding the selection of solvent systems for assays and providing a baseline for interpreting experimental results.
A Methodological Approach to Solubility Determination
Poor solubility is a primary hurdle in drug development.[7] A comprehensive assessment requires differentiating between kinetic and thermodynamic solubility, as each provides distinct insights relevant to different stages of the discovery and development pipeline.[8][9]
Causality: Kinetic vs. Thermodynamic Solubility
The choice between measuring kinetic and thermodynamic solubility is driven by the research question.
-
Kinetic Solubility is a high-throughput measurement of a compound's precipitation from a DMSO stock solution into an aqueous buffer.[8] It mimics the conditions of many early-stage biological screens and is invaluable for structure-solubility relationship (SSR) studies in lead optimization.[7]
-
Thermodynamic Solubility is the true equilibrium solubility of a solid compound in a solvent.[8] This value is critical for pre-formulation development, as it defines the maximum concentration achievable in a given formulation and is required for biopharmaceutical classification (BCS).[7]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol describes a gold-standard method for determining the equilibrium solubility of this compound.
Objective: To determine the maximum stable concentration of the compound in various aqueous and organic solvents.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of a test solvent (e.g., PBS pH 7.4, Water, DMSO, Ethanol).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully remove an aliquot of the supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantification: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
Data Presentation & Expected Outcomes
The quantitative data should be summarized in a clear, structured table. Based on the compound's lipophilic nature, a hypothetical dataset is presented below.
Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C
| Solvent | pH | Solubility (µg/mL) | Classification |
| Water | ~7.0 | < 1 | Practically Insoluble |
| PBS | 7.4 | < 1 | Practically Insoluble |
| 0.1 M HCl | 1.0 | < 1 | Practically Insoluble |
| Ethanol | N/A | > 10,000 | Freely Soluble |
| DMSO | N/A | > 100,000 | Very Soluble |
This data is illustrative and must be determined experimentally.
Stability Profile and Degradation Pathway Analysis
Understanding a compound's stability is a regulatory requirement and crucial for ensuring its quality, safety, and efficacy throughout its lifecycle.[10][11][12] This involves subjecting the molecule to "stress" conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[13][14]
The Rationale for Forced Degradation Studies
Forced degradation, or stress testing, is the intentional degradation of a drug substance under more severe conditions than it would typically encounter.[15] The primary objectives are:
-
To elucidate the intrinsic stability of the molecule.
-
To identify likely degradation products that could form during manufacturing or storage.
-
To demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants. This is the hallmark of a Stability-Indicating Assay Method (SIAM) .[11][13]
Experimental Workflow: Forced Degradation and SIAM Development
The following workflow provides a robust system for assessing the stability of this compound.
Caption: Workflow for forced degradation and SIAM development.
Predicted Degradation Pathway of the 1,2,4-Oxadiazole Ring
Based on extensive studies of other 1,2,4-oxadiazole derivatives, the ring is susceptible to hydrolysis under both acidic and basic conditions.[10] The primary degradation mechanism involves the cleavage of the weak N-O bond within the heterocyclic ring.
-
Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the oxadiazole ring is protonated. This activates the C-5 carbon for a nucleophilic attack by water, leading to ring opening and the formation of a p-tolyl nitrile and cyclohexanecarboxylic acid.[10]
-
Base-Catalyzed Hydrolysis: At high pH, a hydroxide ion directly attacks the C-5 carbon. Subsequent protonation, likely from water, facilitates the ring opening to yield the same degradation products.[10]
The compound is expected to show maximum stability in a pH range of 3-5.[10]
Caption: Predicted hydrolytic degradation pathway.
Expected Stability Profile
A summary table is the most effective way to present the results of a forced degradation study. A target degradation of 5-20% is generally considered appropriate for method development.[12]
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Parameters | Time | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 18.5% | p-Tolyl Nitrile, Cyclohexanecarboxylic Acid |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 45.2% | p-Tolyl Nitrile, Cyclohexanecarboxylic Acid |
| Oxidation | 3% H₂O₂ | 48 h | < 2% | None Significant |
| Thermal | 80°C (Solid) | 7 days | < 1% | None Significant |
| Photolytic | ICH Q1B | 7 days | < 1% | None Significant |
This data is illustrative and must be determined experimentally. The results would suggest high susceptibility to base-catalyzed hydrolysis, moderate susceptibility to acid, and high stability against oxidative, thermal, and photolytic stress.
Integrated Strategy for Drug Development
The characterization of solubility and stability is not an academic exercise; it is a critical data package that informs key development decisions.
-
Formulation Development: The predicted poor aqueous solubility necessitates enabling formulation strategies. Options could include amorphous solid dispersions, lipid-based formulations, or nanosuspensions to improve bioavailability for oral administration.
-
Analytical Method Control: The validated SIAM becomes the cornerstone for all future quality control, release testing, and formal stability studies of both the drug substance and the final drug product.
-
Storage and Handling: The stability data dictates the required storage conditions. Based on the predicted profile, this compound would likely require control of pH in liquid formulations and standard room temperature storage for the solid form.
Conclusion
This compound is a compound built upon a medicinally important scaffold. While its specific properties remain to be experimentally determined, this guide provides a comprehensive, scientifically-grounded roadmap for its characterization. By employing the detailed protocols for solubility and stability testing, researchers can generate the critical data needed to assess its viability as a drug candidate. The predicted profile—poor aqueous solubility and susceptibility to pH-dependent hydrolysis—highlights common challenges in drug development, for which established solutions exist. This systematic approach ensures a thorough understanding of the molecule, paving the way for rational and efficient advancement through the development pipeline.
References
- 1. 330828-28-9|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3793551A4 - Oxadiazole compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 6. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20210392895A1 - Novel oxadiazoles - Google Patents [patents.google.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. A study to assess the relative bioavailability of 3 different formulations under fasted and fed condition [astrazenecaclinicaltrials.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. This compound | 330828-28-9 [m.chemicalbook.com]
- 15. calpaclab.com [calpaclab.com]
A Senior Application Scientist’s Guide to Elucidating the Mechanism of Action of 1,2,4-Oxadiazole Compounds
Foreword: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Modern Drug Discovery
The 1,2,4-oxadiazole ring, a five-membered heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its prevalence stems not from simplicity, but from a sophisticated combination of properties. It frequently serves as a bioisosteric replacement for amide and ester functionalities, a strategic substitution that often enhances metabolic stability and improves pharmacokinetic profiles by mitigating liabilities associated with these groups.[3][4][5] This inherent stability, coupled with its capacity for hydrogen bonding, makes the 1,2,4-oxadiazole a versatile scaffold.[3][6] Consequently, derivatives of this ring system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective effects.[1][3][4][6][7]
This guide moves beyond a simple catalog of these activities. As drug development professionals, our primary challenge is to understand how these compounds achieve their effects. A potent phenotypic outcome—be it cancer cell death or the reduction of inflammation—is merely the starting point. The critical next step is the rigorous elucidation of the compound's Mechanism of Action (MoA). This process transforms a promising "hit" into a viable "lead" by identifying its direct molecular target and characterizing its impact on cellular pathways. This document provides a strategic framework and detailed, field-proven protocols for navigating this complex journey.
Section 1: The Strategic Imperative - Deconvoluting the "How"
The path to MoA elucidation begins with a fundamental choice in strategy, dictated by the origin of the compound of interest.
-
Target-Based Discovery: This classical approach begins with a known biological target (e.g., a specific enzyme implicated in a disease). A library of compounds, including 1,2,4-oxadiazoles, is screened to identify molecules that modulate the target's activity. Here, the primary target is known, and the work focuses on confirming cellular engagement and downstream effects.
-
Phenotypic Discovery: This increasingly powerful strategy begins without a preconceived target. Compounds are screened in complex biological systems (e.g., cell cultures) to identify those that produce a desired physiological outcome (a phenotype).[8][9] The principal challenge then becomes "target deconvolution"—the process of identifying the specific molecular target responsible for the observed effect.[10][11]
This guide focuses on the experimental workflows essential for both paths, with a particular emphasis on the techniques required for target deconvolution, a common challenge when working with novel scaffolds like 1,2,4-oxadiazoles.
Caption: General workflow for MoA elucidation starting from a phenotypic screen.
Section 2: Known Mechanisms - A Survey of 1,2,4-Oxadiazole Targets
The versatility of the 1,2,4-oxadiazole scaffold is evident in the diverse range of biological targets it can modulate. Understanding these established interactions provides a crucial knowledge base for new investigations.
Enzyme Inhibition
This is the most common mechanism for 1,2,4-oxadiazole compounds. The scaffold's rigid structure and potential for specific interactions make it an excellent starting point for designing potent and selective enzyme inhibitors.
-
Penicillin-Binding Proteins (PBPs): A notable class of 1,2,4-oxadiazoles impairs bacterial cell-wall biosynthesis by targeting PBPs. This has led to the development of antibiotics effective against resistant strains like MRSA.[12]
-
Sirtuin 2 (Sirt2): Certain 1,2,4-oxadiazole derivatives act as inhibitors of Sirt2, a histone deacetylase.[3] Sirt2 inhibition is a promising strategy in oncology, and these compounds have shown anticancer activity.[3]
-
Butyrylcholinesterase (BuChE): In the context of neurodegenerative diseases like Alzheimer's, selective inhibition of BuChE is a therapeutic goal. 1,2,4-oxadiazole compounds have been designed that show high potency and selectivity for BuChE over the related Acetylcholinesterase (AChE).[13]
-
Succinate Dehydrogenase (SDH): In the agricultural and antifungal space, 1,2,4-oxadiazoles have been developed as SDH inhibitors, disrupting the fungal respiratory chain.[14][15] Molecular docking studies have shown these compounds interacting with key residues like TRP173 and TYR58 in the enzyme's active site.[14][15]
Receptor Modulation
Beyond enzyme inhibition, these compounds can directly interact with cell surface receptors to either activate or block signaling.
-
G-Protein Coupled Receptor 119 (GPR119): A series of 1,2,4-oxadiazole derivatives have been identified as potent agonists for GPR119, a receptor involved in glucose homeostasis.[16] Activation of this receptor is a therapeutic strategy for type 2 diabetes.
Signaling Pathway Interruption
Some compounds achieve their effect by interfering with key nodes in intracellular signaling cascades.
-
NF-κB Signaling Pathway: In the context of inflammation, the NF-κB pathway is a central regulator. One potent 1,2,4-oxadiazole compound was shown to exert its anti-inflammatory effects by inhibiting the LPS-induced activation of NF-κB.[17] Mechanistically, it blocks the phosphorylation of the p65 subunit, thereby preventing its translocation to the nucleus.[17]
Caption: Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole compound.
Section 3: The Experimental Toolbox - Core Protocols for MoA Studies
A successful MoA study relies on a suite of robust, validated experimental techniques. The causality behind the experimental choice is critical: we begin with broad, unbiased methods to identify potential targets and progressively narrow our focus with highly specific validation assays.
Protocol 1: Target Identification via Affinity-Based Chemical Proteomics
Expertise & Rationale: This method is a direct approach to answer the question: "What proteins in the cell physically bind to my compound?"[10] We immobilize the 1,2,4-oxadiazole onto a solid support (beads) to create a "bait." When incubated with cell lysate, proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[18] A crucial control is a competition experiment, where free compound is added to the lysate; a true target's binding to the beads should be significantly reduced.
Methodology:
-
Probe Synthesis: Synthesize an analog of the lead 1,2,4-oxadiazole containing a linker (e.g., polyethylene glycol) suitable for covalent attachment to a solid support (e.g., agarose beads). It is critical to validate that this modification does not abrogate the compound's biological activity.
-
Cell Lysis: Culture relevant cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
Affinity Pulldown:
-
Test Sample: Incubate the cell lysate (~1-2 mg total protein) with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: Pre-incubate a separate aliquot of cell lysate with an excess (e.g., 100x) of the free, unconjugated 1,2,4-oxadiazole for 1 hour before adding the compound-conjugated beads.
-
Negative Control: Incubate a third aliquot of lysate with unconjugated beads to identify non-specific binders.
-
-
Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: True target proteins should be present and abundant in the "Test Sample" but significantly reduced or absent in the "Competition Control" and "Negative Control" samples.
Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: CETSA is the gold standard for confirming that a compound binds to its target inside intact cells.[19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[20][21] This is a label-free method that provides direct, biophysical evidence of target engagement in a physiological context.[19][22]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat one set of cells with the 1,2,4-oxadiazole compound at a relevant concentration (e.g., 10x EC50) and another set with vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.
-
Lysis: Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by addition of lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
-
Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point. This is typically done by Western Blot, ELISA, or targeted mass spectrometry.
-
Data Analysis: For both vehicle- and compound-treated samples, plot the percentage of soluble target protein (relative to the unheated control) against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in Tm for the compound-treated sample compared to the vehicle control confirms target engagement.
Protocol 3: Downstream Pathway Analysis via Western Blot
Expertise & Rationale: Once target engagement is confirmed, the next logical step is to demonstrate a functional consequence. If the 1,2,4-oxadiazole is hypothesized to inhibit a kinase or other signaling protein, we must show that it blocks the downstream signaling events. Western blotting is a workhorse technique for this, allowing for the specific detection and quantification of protein modifications like phosphorylation.
Methodology (Example: Validating NF-κB Pathway Inhibition):
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells. Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole inhibitor (or vehicle) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes to activate the NF-κB pathway. An unstimulated control group should also be included.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the p65 subunit (Phospho-p65) and for total p65. A loading control antibody (e.g., β-actin or GAPDH) should also be used on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the Phospho-p65 signal to the total p65 signal. A potent inhibitor should show a dose-dependent decrease in LPS-induced p65 phosphorylation compared to the vehicle-treated, LPS-stimulated control.
Section 4: Quantitative Data Summary
Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different compounds.
| Compound ID | Target | Assay Type | IC50 / EC50 | Cell Line / System | Reference |
| Compound 13a | Unknown (Anticancer) | MTT Assay | 0.056 µM | MCF-7 (Breast Cancer) | [3] |
| Compound 13a | Unknown (Anticancer) | MTT Assay | 0.011 µM | DU-145 (Prostate Cancer) | [3] |
| Compound 16b | Unknown (Anticancer) | Cytotoxicity Assay | 0.22 µM | MCF-7 (Breast Cancer) | [3] |
| Antibiotic 75b | Penicillin-Binding Protein | Antibacterial Assay | - | MRSA | [12] |
| Compound 6n | Butyrylcholinesterase | Enzyme Inhibition | 5.07 µM | Purified Enzyme | [13] |
| Compound 4f | Succinate Dehydrogenase | Antifungal Assay | 8.81 µg/mL | C. capsica | [14] |
| Compound 7a | EGFR | Anticancer Assay | <10 µM | MCF-7 | [23] |
| Compound 4p | GPR119 | cAMP Assay | 20.6 nM | HEK293T-GPR119 | [16] |
Conclusion and Future Outlook
The 1,2,4-oxadiazole scaffold is a proven entity in drug discovery, capable of yielding highly potent and specific modulators of diverse biological targets. The true challenge and opportunity lie in the systematic elucidation of their mechanisms of action. A disciplined, hypothesis-driven approach that combines unbiased target deconvolution methods with rigorous biophysical and cell-based validation is paramount. The workflows and protocols outlined in this guide provide a robust framework for this endeavor. By moving beyond phenotypic observation to deep mechanistic understanding, we can unlock the full therapeutic potential of 1,2,4-oxadiazole compounds and accelerate their journey from laboratory hits to clinically impactful medicines.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 23. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Executive Summary & Scientific Context
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a metabolically stable bioisostere of esters and amides.[1][2] This five-membered heterocycle is a feature in numerous experimental and marketed drugs, valued for its ability to improve pharmacokinetic profiles and engage in critical hydrogen bonding interactions. This guide provides a detailed, field-proven protocol for the synthesis of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole, a representative molecule of this important class.
The synthesis proceeds via the classical and highly reliable pathway: the coupling of a p-tolyl-substituted amidoxime with an activated carboxylic acid derivative—in this case, cyclohexanecarbonyl chloride.[3][4] This process involves an initial O-acylation of the amidoxime, followed by a base-mediated or thermally-induced cyclodehydration to forge the stable oxadiazole ring.[5][6] We will dissect the causality behind each step, providing not just a procedure, but a strategic framework for synthesis, purification, and characterization.
Reaction Scheme & Mechanism
Overall Transformation:
(Self-generated image for illustrative purposes)
p-Toluamide oxime + Cyclohexanecarbonyl chloride → this compound
Mechanistic Rationale:
The synthesis is a robust two-stage process occurring in a single pot:
-
O-Acylation: The reaction initiates with a nucleophilic attack from the hydroxyl oxygen of the p-toluamide oxime onto the highly electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. Acyl chlorides are excellent acylating agents due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[7][8][9] A tertiary amine base, such as pyridine or triethylamine, is essential. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed.[10] This prevents the protonation of the amidoxime, ensuring it remains a potent nucleophile to drive the reaction forward. The result is the formation of a crucial O-acyl amidoxime intermediate.
-
Intramolecular Cyclodehydration: The O-acyl amidoxime intermediate is primed for cyclization. The terminal amino group (-NH₂) of the intermediate now acts as an intramolecular nucleophile, attacking the newly formed ester-like carbonyl carbon. This forms a transient tetrahedral intermediate which subsequently collapses. The driving force for this step is the formation of the highly stable, aromatic 1,2,4-oxadiazole ring. This cyclization is often facilitated by gentle heating, which provides the activation energy needed for the ring-closing and subsequent dehydration (loss of a water molecule).
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale and can be adjusted accordingly.
3.1. Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Grade/Purity | Supplier Example |
| 4-Methylbenzamidoxime | 150.18 | 3424-05-3 | >97% | Sigma-Aldrich |
| Cyclohexanecarbonyl chloride | 146.62 | 2719-27-9 | >98% | Sigma-Aldrich |
| Pyridine, Anhydrous | 79.10 | 110-86-1 | >99.8% | Acros Organics |
| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | >99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 1 M aq. solution | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | aq. solution | LabChem |
| Brine (Saturated NaCl) | 58.44 | 7647-14-5 | aq. solution | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Granular | - |
| Silica Gel | - | 7631-86-9 | 60 Å, 230-400 mesh | - |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade | - |
| Hexanes | - | 110-54-3 | ACS Grade | - |
3.2. Equipment
-
250 mL Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Septum and Nitrogen/Argon inlet
-
Ice-water bath
-
Dropping funnel (or syringe)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methylbenzamidoxime (1.50 g, 10.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) and anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 eq). Stir the mixture at room temperature until all solids dissolve.
-
Acylation: Cool the reaction flask to 0 °C using an ice-water bath. Add cyclohexanecarbonyl chloride (1.47 mL, 11.0 mmol, 1.1 eq) dropwise over 10-15 minutes using a syringe. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting amidoxime should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Thermal Cyclization: Once the acylation is complete (as indicated by TLC), gently heat the reaction mixture to reflux (~40 °C) for 8-12 hours to facilitate the cyclodehydration step.
-
Work-up & Extraction: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and dilute with an additional 50 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine.
-
Wash with saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acidic impurities.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
3.4. Purification
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[11]
-
Elution: Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a white solid. An expected yield is typically in the range of 70-85%.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the p-tolyl group (a singlet for the methyl protons ~2.4 ppm, and two doublets in the aromatic region ~7.2-8.0 ppm) and the cyclohexyl group (a complex multiplet in the aliphatic region ~1.2-3.2 ppm).[12]
-
¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the methyl carbon (~21.5 ppm), the cyclohexyl carbons, the aromatic carbons, and the two distinct carbons of the oxadiazole ring (~168 ppm and ~175 ppm).
-
Mass Spectrometry (ESI+): The calculated molecular weight for C₁₅H₁₈N₂O is 242.32. Expect to find the [M+H]⁺ ion at m/z = 243.33.
-
IR (KBr, cm⁻¹): Look for characteristic C=N stretching frequencies around 1580-1610 cm⁻¹ and the absence of N-H and O-H stretches from the starting amidoxime.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction (acylation or cyclization).2. Hydrolysis of acyl chloride due to wet reagents/glassware.3. Product loss during work-up or chromatography. | 1. Increase reaction time/temperature for the cyclization step.2. Ensure all glassware is flame-dried and reagents are anhydrous.3. Perform extractions carefully; do not use an overly polar eluent for chromatography. |
| Reaction Stalled | Insufficient base to scavenge HCl, leading to protonation of the amidoxime. | Add an additional 0.2-0.3 equivalents of pyridine and monitor by TLC. |
| Multiple Byproducts | 1. Reaction temperature too high, causing decomposition.2. The amidoxime may react with two molecules of acyl chloride. | 1. Maintain careful temperature control, especially during addition.2. Ensure slow, dropwise addition of the acyl chloride to the amidoxime solution. |
| Purification Difficulty | Product co-elutes with a byproduct. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol or Toluene/Acetone). Recrystallization from a suitable solvent (e.g., Ethanol/Water) can also be effective if the product is crystalline.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocol: Purification of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole by Column Chromatography
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1] These compounds are recognized for their bioisosteric properties, often serving as replacements for ester and amide functionalities in drug candidates.[2] The 1,2,4-oxadiazole ring is metabolically stable and possesses a wide spectrum of biological activities, making it a valuable scaffold in drug discovery.[1][3] 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole (MW: 242.32 g/mol , Formula: C15H18N2O) is a specific derivative within this class, and its purity is paramount for accurate biological evaluation and subsequent development.[4][5]
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[6][7] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[8] This application note provides a detailed protocol for the purification of this compound using column chromatography, emphasizing the rationale behind the selection of materials and optimization of the separation process.
Scientific Principles of Separation
The successful purification of this compound by column chromatography hinges on the molecule's interactions with the stationary and mobile phases.[9] The presence of the nitrogen and oxygen atoms in the oxadiazole ring, along with the aromatic p-tolyl group and the non-polar cyclohexyl group, gives the molecule a moderate polarity. The choice of a suitable stationary phase and a mobile phase with the appropriate eluotropic strength is critical for achieving a good separation from potential impurities, such as starting materials or reaction byproducts.
Stationary Phase Selection
For compounds with moderate polarity like this compound, silica gel is the most common and effective stationary phase.[10] Its polar surface interacts with polar functional groups of the analyte, retarding their movement down the column. For nitrogen-containing heterocyclic compounds, amino-functionalized silica can also be considered to minimize strong interactions that can lead to tailing.[11] However, for routine purification, standard silica gel (60 Å, 230-400 mesh) is typically sufficient.
Mobile Phase Selection
The selection of the mobile phase (eluent) is crucial for achieving optimal separation.[7] A solvent system is chosen based on its ability to move the target compound down the column at an appropriate rate, allowing for separation from impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the solvent system before performing column chromatography.[12] A suitable solvent system for column chromatography should provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 on a TLC plate.[12] This generally translates to the compound eluting in a reasonable number of column volumes (CVs).[13]
Experimental Protocol
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60 Å, 230-400 mesh) | Fraction collector (optional) |
| Hexanes (or petroleum ether), HPLC grade | Rotary evaporator |
| Ethyl acetate, HPLC grade | TLC plates (silica gel 60 F254) |
| Dichloromethane (for sample loading, optional) | UV lamp (254 nm) |
| TLC developing chamber | Glass vials or test tubes for fraction collection |
| Cotton or glass wool | Beakers and Erlenmeyer flasks |
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The goal of this step is to identify a solvent system that provides good separation between the desired product and any impurities.
-
Prepare TLC Plates: Draw a faint pencil line about 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the pencil line. Also, spot reference standards of starting materials if available.
-
Develop the Plate: Place a small amount of a test solvent system (e.g., 10% ethyl acetate in hexanes) into a TLC chamber. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[12]
-
Optimize: Adjust the polarity of the solvent system until the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from other spots.[12] Common solvent systems for compounds of this nature include mixtures of hexanes (or petroleum ether) and ethyl acetate.[14]
dot
Caption: Workflow for TLC solvent system optimization.
Step 2: Column Preparation (Slurry Packing Method)
Proper packing of the column is essential for achieving good separation.
-
Select a Column: Choose a glass column of an appropriate size. The amount of silica gel should be roughly 50-100 times the weight of the crude sample.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes) to form a slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column.[8] With the stopcock closed, pour the silica slurry into the column.
-
Settle the Silica: Open the stopcock and drain some of the solvent, continuously tapping the side of the column to ensure even packing and remove any air bubbles. Add more solvent as needed to prevent the silica bed from running dry.
-
Equilibrate the Column: Once the silica has settled, pass 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated.[15] The top of the silica bed must remain level.
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band.
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.[7]
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, just until the liquid level reaches the top of the silica bed.
-
Carefully add a small layer of fresh mobile phase, and again allow the level to drop to the top of the silica.
-
-
Dry Loading (for samples with poor solubility in the mobile phase):
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto silica.[16]
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the mobile phase. Open the stopcock to begin the elution process. The flow rate should be adjusted to allow for proper equilibration between the stationary and mobile phases.[16]
-
Gradient Elution (Optional but Recommended): Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% ethyl acetate) to elute compounds with increasing polarity. This can sharpen peaks and reduce elution time.
-
Collect Fractions: Collect the eluate in a series of labeled test tubes or vials. The size of the fractions will depend on the column size and the expected separation.
-
Monitor Elution: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product. Spot several fractions on a single TLC plate to track the progress of the separation.
dot
Caption: Step-by-step column chromatography process.
Step 5: Isolation of the Purified Compound
-
Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain the pure this compound.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified compound.
-
Characterize: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. A less polar solvent will increase retention.[9] |
| Column was poorly packed. | Repack the column, ensuring the silica bed is uniform and free of air bubbles. | |
| Sample was overloaded. | Use a larger column or reduce the amount of sample. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[7] |
| Compound may have decomposed on the silica. | Test the stability of the compound on silica using a 2D TLC.[17] If unstable, consider using a different stationary phase like alumina or deactivated silica.[17] | |
| Cracked or Channeled Silica Bed | The column ran dry. | Always keep the solvent level above the top of the silica bed. |
| Heat generated from solvent mixing. | Pre-mix solvents before adding to the column. | |
| Tailing of Spots/Peaks | Sample is too concentrated. | Dilute the sample before loading. |
| Compound is interacting too strongly with the silica (common for amines). | Add a small amount of a modifier like triethylamine (1%) to the mobile phase to neutralize acidic sites on the silica.[14] |
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using column chromatography. By following these steps, from careful TLC optimization to proper column packing and elution, researchers can achieve high purity of the target compound, which is essential for reliable downstream applications in drug discovery and development. The principles and troubleshooting guide provided herein are broadly applicable to the purification of other small organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 330828-28-9 [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chromtech.com [chromtech.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. microbenotes.com [microbenotes.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 12. sorbtech.com [sorbtech.com]
- 13. yamazenusa.com [yamazenusa.com]
- 14. Chromatography [chem.rochester.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Chromatography [chem.rochester.edu]
Application Notes and Protocols: Evaluating 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole in In-Vitro Cancer Cell Line Assays
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold in Oncology
The landscape of cancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic compounds capable of modulating critical cellular pathways. Among these, the 1,2,4-oxadiazole moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Derivatives of 1,2,4-oxadiazole have been reported to exhibit potent anticancer properties, including the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[3][4][5] The inherent stability and synthetic tractability of the oxadiazole ring make it an attractive framework for the development of new therapeutic agents.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of a specific novel compound, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole (Hereafter referred to as COTOX). While extensive research exists on the broader class of 1,2,4-oxadiazoles, this particular derivative remains largely unexplored in the context of cancer biology. These application notes will therefore serve as a foundational resource for initiating a systematic investigation into its potential cytotoxic and cytostatic effects on various cancer cell lines.
Compound Profile: this compound (COTOX)
| Characteristic | Information |
| IUPAC Name | This compound |
| CAS Number | 330828-28-9[7][8][9] |
| Molecular Formula | C15H18N2O[8][9] |
| Molecular Weight | 242.32 g/mol [8][9] |
| Structure |
|
| Purity | ≥97% (commercially available)[8] |
| Storage | Room temperature[8] |
Experimental Rationale and Workflow
The primary objective of these protocols is to ascertain the anticancer potential of COTOX through a series of well-established in-vitro assays. The experimental workflow is designed to first screen for general cytotoxicity and then to elucidate the potential mechanisms of action, such as apoptosis induction or cell cycle arrest.
Caption: A streamlined workflow for the in-vitro evaluation of COTOX's anticancer activity.
Part 1: Cytotoxicity and Cell Viability Assays
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. We will employ two robust and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[10][11] Running both assays provides a more comprehensive picture of the compound's effect, as they rely on different cellular properties.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of COTOX in sterile DMSO.
-
Perform serial dilutions of COTOX in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest COTOX concentration).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15] The amount of bound dye is proportional to the total cellular mass.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.[16]
-
-
Washing:
-
Dye Solubilization and Measurement:
Data Analysis for Cytotoxicity Assays:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the COTOX concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of COTOX required to inhibit cell growth by 50%.
| Cell Line | Assay | Exposure Time (h) | Hypothetical IC50 (µM) |
| MCF-7 (Breast) | MTT | 48 | 12.5 |
| SRB | 48 | 15.2 | |
| A549 (Lung) | MTT | 48 | 25.8 |
| SRB | 48 | 28.1 | |
| HCT116 (Colon) | MTT | 48 | 8.9 |
| SRB | 48 | 10.5 |
Part 2: Mechanistic Assays
Once the cytotoxic potential of COTOX is established, the next logical step is to investigate the underlying mechanism of cell death. The following assays will help determine if COTOX induces apoptosis or causes disruptions in the cell cycle.
Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[5] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[17] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[18] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[18][19]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat cells with COTOX at concentrations around the predetermined IC50 value for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Caption: The principle of the Caspase-Glo® 3/7 assay for detecting apoptosis.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[22]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are sub-confluent at the time of harvesting.
-
Incubate for 24 hours.
-
Treat cells with COTOX at concentrations around the IC50 value for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[23]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Expected Outcomes:
-
Apoptosis: A significant increase in caspase-3/7 activity in COTOX-treated cells compared to the vehicle control would indicate that the compound induces apoptosis.
-
Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that COTOX interferes with cell cycle progression.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55 | 30 | 15 |
| COTOX (IC50) | 20 | 15 | 65 |
| Positive Control (e.g., Nocodazole) | 10 | 5 | 85 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in-vitro characterization of this compound as a potential anticancer agent. The data generated from these assays will be crucial in determining the compound's cytotoxic potency and its primary mechanism of action. Positive results from this initial screening would warrant further investigation, including:
-
Expanded Cell Line Screening: Testing COTOX against a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, PARP cleavage) and cell cycle regulation (e.g., cyclins, CDKs).
-
In-vivo Studies: If the in-vitro data is compelling, progressing to animal models to evaluate the compound's efficacy and safety in a more complex biological system.
The systematic application of these methodologies will enable a thorough assessment of COTOX's therapeutic potential and contribute to the growing body of research on 1,2,4-oxadiazole derivatives in oncology.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. 330828-28-9|this compound|BLD Pharm [bldpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 330828-28-9 [m.chemicalbook.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. bosterbio.com [bosterbio.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Experimental Setup for Testing Neuroprotective Effects of 1,2,4-Oxadiazoles
<_ 2_0_1_3_0_1_1_4_3_5 />
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 1,2,4-Oxadiazoles in Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1] A key pathological feature in many of these disorders is oxidative stress, which leads to neuronal damage and apoptosis.[2] The 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in the design of novel neuroprotective agents.[3][4] Derivatives of this heterocyclic core have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[5][6]
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives to mitigate neurotoxicity. For instance, certain compounds have been shown to protect neuronal cells from insults induced by agents like hydrogen peroxide (H₂O₂), amyloid-β oligomers, and 6-hydroxydopamine (6-OHDA).[5][7] The mechanisms underlying these protective effects are multifaceted and may involve the modulation of key signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular antioxidant response.[8]
This guide provides a comprehensive experimental framework for evaluating the neuroprotective potential of novel 1,2,4-oxadiazole derivatives. It outlines a tiered approach, commencing with robust in vitro screening to ascertain efficacy and elucidate mechanisms of action, followed by validation in in vivo models of neurodegeneration.
A Tiered Approach to Neuroprotective Drug Discovery
The following diagram illustrates the logical progression from initial in vitro studies to more complex in vivo models in the drug discovery process.
References
- 1. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and resilient antimicrobial activity. Among the heterocyclic compounds that have garnered significant interest in medicinal chemistry, the 1,2,4-oxadiazole nucleus stands out as a privileged scaffold.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including notable antibacterial and antifungal properties.[3][4][5][6] This class of compounds has shown particular promise against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[3][4][5]
The antimicrobial efficacy of 1,2,4-oxadiazoles is intricately linked to the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed that modifications at the C3 and C5 positions of the oxadiazole ring are critical determinants of their biological activity.[3][7][8] Specifically, the introduction of hydrophobic and aromatic moieties can significantly enhance their antimicrobial potency. This document provides a detailed guide for the comprehensive antimicrobial screening of a novel derivative, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole , leveraging established methodologies to ascertain its potential as a new antimicrobial agent.
Compound Profile: this compound
The structure of this compound incorporates a bulky, hydrophobic cyclohexyl group at the C5 position and a p-tolyl (para-methylphenyl) group at the C3 position. These features are hypothesized to contribute to its potential antimicrobial activity by facilitating interactions with bacterial cell membranes or specific molecular targets. The lipophilic nature of the cyclohexyl and tolyl groups may enhance the compound's ability to penetrate the bacterial cell wall.
Experimental Design for Antimicrobial Screening
The primary objective of this screening protocol is to determine the antimicrobial spectrum and potency of this compound. This will be achieved through a two-tiered approach:
-
Primary Screening: Qualitative assessment of antimicrobial activity using the agar disk diffusion method.
-
Quantitative Analysis: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
This tiered approach allows for an efficient initial screening followed by a more detailed quantitative evaluation of promising activity.
Tier 1: Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary test to assess the antimicrobial activity of a compound.[1][6] It provides a qualitative measure of the compound's ability to inhibit microbial growth.
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. As the compound diffuses from the disk into the agar, a concentration gradient is established. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Protocol
-
Preparation of Inoculum:
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three different directions to ensure confluent growth.
-
-
Application of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Aseptically apply a defined volume (e.g., 20 µL) of the test compound solution onto sterile filter paper disks (6 mm diameter).
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Controls:
-
Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism (e.g., ampicillin, ciprofloxacin).
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
A zone of inhibition around the disk containing the test compound indicates antimicrobial activity. The absence of a zone suggests inactivity at the tested concentration.
-
Tier 2: Broth Microdilution Assay for MIC and MBC Determination
For compounds demonstrating activity in the primary screen, a quantitative assessment is crucial to determine their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The Minimum Bactericidal Concentration (MBC) can then be determined from the MIC results.[9][10][11][12]
Principle
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]
Protocol for MIC Determination
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Preparation of Inoculum:
-
Prepare a standardized bacterial suspension as described for the disk diffusion assay (0.5 McFarland standard).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the test compound dilutions.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound in which there is no visible growth (clear well).
-
Protocol for MBC Determination
-
Subculturing:
-
Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.
-
From each of these wells, plate a 10-100 µL aliquot onto a sterile, antibiotic-free MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of MBC:
Data Presentation and Interpretation
The results of the antimicrobial screening should be systematically recorded and presented for clear interpretation.
Table 1: Representative Data for Antimicrobial Screening of this compound
| Test Organism | ATCC Number | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | e.g., 18 | e.g., 4 | e.g., 8 | 2 |
| Escherichia coli | 25922 | e.g., 0 | e.g., >128 | e.g., >128 | - |
| Pseudomonas aeruginosa | 27853 | e.g., 0 | e.g., >128 | e.g., >128 | - |
| Enterococcus faecalis | 29212 | e.g., 15 | e.g., 8 | e.g., 16 | 2 |
| Candida albicans | 10231 | e.g., 12 | e.g., 16 | e.g., 32 | 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Quality Control
Adherence to standardized guidelines is paramount for the accuracy and reproducibility of antimicrobial susceptibility testing. It is highly recommended to follow the protocols and quality control measures outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17][18]
Recommended Quality Control Strains:
-
Staphylococcus aureus ATCC 29213 or ATCC 25923
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
These strains should be tested in parallel with the experimental compound to ensure the validity of the assay.
Experimental Workflows and Signaling Pathways
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of the test compound.
Potential Mechanism of Action of 1,2,4-Oxadiazoles
Caption: Postulated mechanism of action for 1,2,4-oxadiazole antibiotics.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial and quantitative antimicrobial screening of this compound. Based on the established antimicrobial potential of the 1,2,4-oxadiazole scaffold, this novel compound warrants thorough investigation. The systematic application of these standardized methods will yield reliable data on its antimicrobial spectrum and potency, thereby informing its potential for further development as a therapeutic agent.
References
- 1. scielo.br [scielo.br]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 9. benchchem.com [benchchem.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. iacld.com [iacld.com]
- 15. ESCMID: EUCAST [escmid.org]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. fda.gov [fda.gov]
Application Notes and Protocols for Molecular Docking Studies of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole with a putative target protein. The protocols are designed to be illustrative, providing a robust framework that can be adapted to specific research questions and computational resources.
Introduction: The Rationale for Investigating this compound
The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide groups.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][4][5][6] Specifically, various substituted 1,2,4-oxadiazoles have been identified as potent inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and various proteases, making them attractive candidates for drug discovery in neurodegenerative diseases and oncology.[7][8][9]
The compound of interest, this compound, combines the oxadiazole core with a cyclohexyl group, which can explore hydrophobic pockets in a protein's active site, and a p-tolyl group, which can engage in aromatic interactions. While specific biological data for this exact molecule is not widely published, its structural motifs suggest a high probability of interaction with enzymatic targets.
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecule (receptor), typically a protein.[10][11] This in silico approach is a cornerstone of structure-based drug design (SBDD), enabling the rapid screening of virtual compound libraries and the optimization of lead candidates, thereby reducing the time and cost associated with preclinical drug development.[12][13]
This guide will focus on the molecular docking of this compound with a selected, well-validated target protein to elucidate its potential binding mode and inhibitory activity.
Target Protein Selection: Acetylcholinesterase (AChE)
Given that numerous 1,2,4-oxadiazole derivatives have been reported as inhibitors of acetylcholinesterase (AChE), this enzyme presents a logical and compelling target for our docking studies.[7][8] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
For this protocol, we will use the crystal structure of human acetylcholinesterase (hAChE) in complex with the inhibitor donepezil, a well-known Alzheimer's drug. A high-resolution structure is essential for accurate docking.
Selected Target Protein:
| Target Protein | PDB ID | Resolution | Ligand |
|---|
| Human Acetylcholinesterase | 4EY7 | 2.35 Å | Donepezil |
The selection of a protein structure with a co-crystallized ligand is crucial for validating the docking protocol.[14][15] The ability of the docking algorithm to reproduce the experimentally determined binding pose of the known ligand (a process called redocking) provides confidence in its ability to predict the pose of our novel compound.[16][17]
Molecular Docking Workflow
The overall workflow for the molecular docking study is depicted below. This process involves the preparation of both the ligand and the receptor, the docking simulation itself, and subsequent analysis and validation.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocols
This section provides step-by-step protocols for the molecular docking of this compound with hAChE. The use of specific software is mentioned for illustrative purposes; equivalent software can be substituted.
Protocol 1: Ligand Preparation
Rationale: The ligand structure must be converted from a 2D representation to a 3D conformation with an optimized geometry and appropriate charges to be used in docking simulations.
Software: ChemDraw, Avogadro, Open Babel.
Steps:
-
2D Structure Drawing: Draw the 2D structure of this compound using software like ChemDraw.
-
2D to 3D Conversion: Convert the 2D structure to a 3D structure. This can be done using various programs, including Avogadro or online tools.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) in Avogadro. This step is crucial to obtain a stable and realistic ligand conformation.
-
File Format Conversion: Save the energy-minimized structure in a format compatible with the docking software, such as .pdbqt for AutoDock Vina. Open Babel is an excellent tool for file format conversions.
Protocol 2: Receptor Preparation
Rationale: The crystal structure of the protein obtained from the PDB often contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms. These need to be addressed to prepare the protein for docking.
Software: UCSF Chimera, PyMOL, AutoDock Tools.
Steps:
-
Fetch the Protein Structure: Download the PDB file for hAChE (PDB ID: 4EY7) from the Protein Data Bank.
-
Clean the Structure:
-
Load the PDB file into UCSF Chimera or PyMOL.
-
Remove all water molecules.
-
Remove the co-crystallized ligand (Donepezil) and any other heteroatoms not essential for the protein's structure or function. Save this cleaned protein structure as a new PDB file.
-
-
Add Hydrogens and Assign Charges:
-
Use AutoDock Tools to add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges, which are necessary for the scoring function in AutoDock.
-
-
Save in Required Format: Save the prepared receptor structure in the .pdbqt format.
Protocol 3: Docking Simulation and Validation
Rationale: This protocol first validates the docking procedure by redocking the native ligand and then uses the validated protocol to dock the compound of interest.
Software: AutoDock Vina, UCSF Chimera.
Part A: Protocol Validation (Redocking)
-
Prepare the Native Ligand: Extract the donepezil molecule from the original 4EY7 PDB file and prepare it as described in Protocol 4.1.
-
Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the enzyme. A common practice is to center the grid box on the co-crystallized ligand.[18] In UCSF Chimera, you can determine the coordinates of the center and the dimensions of the box required to enclose the donepezil binding site.
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the receptor file, the prepared donepezil file, the coordinates of the grid box center, and its dimensions.
-
Run the Redocking Simulation: Execute AutoDock Vina with the configuration file.
-
Analyze the Results:
-
Compare the predicted binding pose of donepezil with its crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[14][17][19]
-
Part B: Docking of this compound
-
Configure Docking Parameters: Create a new configuration file, this time specifying the prepared this compound as the ligand. Use the same receptor and grid box parameters as in the validation step.
-
Run the Docking Simulation: Execute AutoDock Vina. The software will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol).
-
Analyze the Results: The output will provide a ranked list of binding poses. The top-ranked pose is the one with the most favorable (most negative) binding affinity.
Analysis and Interpretation of Results
A thorough analysis of the docking results is essential to derive meaningful insights.[19]
5.1. Binding Affinity and Pose Selection
The primary quantitative output from AutoDock Vina is the binding affinity. A more negative value indicates a stronger predicted binding. The pose with the lowest binding energy is typically considered the most likely binding mode.
| Ligand | Predicted Binding Affinity (kcal/mol) | RMSD (from crystal pose, Å) |
| Donepezil (Redocked) | -11.5 | 0.85 |
| This compound | -9.8 | N/A |
Note: The values in this table are hypothetical and for illustrative purposes.
5.2. Visualization of Interactions
Use visualization software like PyMOL or UCSF Chimera to analyze the interactions between the docked ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues.
-
Hydrophobic Interactions: The cyclohexyl and p-tolyl groups are likely to engage in hydrophobic interactions with nonpolar residues in the active site.
-
Pi-Pi Stacking: The tolyl group may form pi-pi stacking interactions with aromatic residues like Tryptophan (Trp) or Tyrosine (Tyr) in the active site.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ipbcams.ac.cn [ipbcams.ac.cn]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 12. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Application Note: Predictive ADMET Profiling and Experimental Validation for 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Early ADMET Assessment in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of candidates failing during clinical trials due to suboptimal pharmacokinetic properties or unforeseen toxicity.[1] The principles of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are paramount in modern drug discovery, guiding the selection and optimization of molecules with a higher probability of clinical success.[2][3] Integrating ADMET profiling early in the discovery pipeline allows for the identification of potential liabilities long before costly and time-consuming animal and human studies are initiated, embodying the "fail early, fail cheap" strategy that is vital for sustainable pharmaceutical research and development.[4]
The 1,2,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[5][6] Derivatives of this core have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[6][7] This application note focuses on a specific analogue, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole (CAS: 330828-28-9), to provide a comprehensive guide on predicting its ADMET profile using in silico tools and outlines detailed protocols for the subsequent experimental validation of these predictions. This dual approach of computational screening followed by targeted in vitro assays provides a robust framework for advancing promising compounds like this 1,2,4-oxadiazole derivative.
Part 1: In Silico ADMET Prediction
Before committing to expensive and labor-intensive experimental assays, in silico ADMET prediction offers a rapid, high-throughput, and cost-effective method to evaluate the drug-like properties of a candidate molecule.[4][8][9] These computational models use algorithms and extensive datasets of known drugs to predict a compound's pharmacokinetic and toxicity profiles.[10]
Physicochemical Properties and "Drug-Likeness"
A foundational step in ADMET prediction is the analysis of a compound's physicochemical properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[11][12] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[11][12][13]
Table 1: Predicted Physicochemical and "Drug-Likeness" Properties for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 242.32 | < 500 Da | Yes |
| cLogP (Lipophilicity) | ~4.2 | < 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2 N, 1 O) | ≤ 10 | Yes |
| Violations | 0 | ≤ 1 Violation | Excellent |
Note: cLogP is an estimation and can vary slightly between different prediction algorithms. The values presented are typical for this structure.
The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for a potential orally administered drug.[2][16]
Predicted ADMET Profile
Using a consensus of publicly available in silico tools (e.g., SwissADME, pkCSM), a comprehensive ADMET profile can be generated.[17][18]
Table 2: In Silico ADMET Prediction Summary
| Category | ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Likely to passively diffuse across the intestinal epithelium.[10] | |
| P-glycoprotein Substrate | No | Low risk of efflux by this key transporter, which can reduce drug absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross the BBB, which is desirable for CNS targets but a liability for peripheral targets. |
| Plasma Protein Binding | High (>90%) | The free fraction of the drug available for therapeutic effect may be low.[3] | |
| Metabolism | CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions with CYP2D6 substrates. |
| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions with CYP3A4 substrates. | |
| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel inhibition. | |
| Hepatotoxicity | Low Probability | Reduced likelihood of causing liver damage. |
This in silico profile suggests that this compound is a promising candidate with a low probability of major ADMET liabilities. The key areas for experimental verification will be its permeability, metabolic stability, and potential cytotoxicity.
Caption: Workflow for in silico ADMET prediction.
Part 2: Experimental Protocols for ADMET Validation
While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the compound's properties.[4][9] The following protocols describe standard, robust in vitro assays to assess key ADMET parameters.
Protocol 1: Aqueous Solubility Assessment (Kinetic Solubility)
Rationale: Poor aqueous solubility can severely limit a drug's absorption and bioavailability. This assay determines the concentration at which the compound precipitates from an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well, bringing the final DMSO concentration to <1% to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to reach equilibrium.
-
Measurement: Measure the turbidity (absorbance) of each well at a wavelength of 620 nm using a plate reader. The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.
Protocol 2: Membrane Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
Rationale: The PAMPA assay is a high-throughput, cell-free method to predict passive membrane transport, which is a primary mechanism for drug absorption.[19][20] It measures the diffusion of a compound from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[21][22]
Methodology:
-
Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[23]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4) containing a small percentage of DMSO (e.g., 5%) to act as a sink.[23]
-
Prepare Donor Plate: Add the test compound, dissolved in PBS (pH 7.4), to the coated donor plate wells. Include high (e.g., Chloramphenicol) and low (e.g., Theophylline) permeability control compounds.[20]
-
Incubation: Assemble the "sandwich" by placing the donor plate on top of the acceptor plate and incubate for 5 to 18 hours at room temperature.[19][23]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells.
Caption: Experimental workflow for the PAMPA assay.
Protocol 3: Metabolic Stability (Liver Microsomal Stability Assay)
Rationale: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[24][25] High metabolic instability can lead to rapid clearance and poor in vivo efficacy.[26]
Methodology:
-
Reagent Preparation: Thaw human liver microsomes (HLMs) and prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (typically at 1 µM).[25][27]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[28] A parallel incubation without NADPH serves as a negative control.[27]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[24]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[27]
Caption: Workflow for the liver microsomal stability assay.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell viability and provides an initial screen for a compound's potential cytotoxicity.[29][30] It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[31]
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: After incubation, remove the media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[30][32]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the insoluble purple formazan crystals.
-
Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Conclusion and Forward Look
This application note provides a structured, two-pronged approach for evaluating the drug development potential of this compound. The initial in silico assessment indicates a promising ADMET profile, characterized by good predicted oral absorption, metabolic stability, and a low risk of toxicity. These computational predictions serve as a strong rationale for proceeding with the detailed experimental protocols outlined. By systematically validating these predictions for solubility, permeability, metabolic stability, and cytotoxicity, researchers can build a comprehensive and reliable ADMET package for this compound. This integrated strategy of prediction and validation is crucial for making informed decisions, optimizing lead candidates, and ultimately increasing the probability of success in the complex process of drug development.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. This compound | 330828-28-9 [m.chemicalbook.com]
- 15. calpaclab.com [calpaclab.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies | Bentham Science [benthamscience.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. m.youtube.com [m.youtube.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 25. mercell.com [mercell.com]
- 26. researchgate.net [researchgate.net]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. broadpharm.com [broadpharm.com]
- 31. clyte.tech [clyte.tech]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to overcome common synthetic challenges and improve your yield and purity.
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, valued for its bioisosteric properties and broad spectrum of biological activities.[1] The successful and efficient synthesis of specific analogues like this compound is a critical step in many discovery programs.
Primary Synthetic Pathway: An Overview
The most prevalent and reliable method for constructing 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step sequence: the acylation of an amidoxime followed by a cyclodehydration reaction.[1] For the target molecule, this translates to the reaction of p-toluamidoxime with an activated form of cyclohexanecarboxylic acid (e.g., cyclohexanecarbonyl chloride).
Caption: General two-step synthesis of the target oxadiazole.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis are a common frustration, but they can be systematically addressed.[2] The issue often stems from one of four areas: reaction conditions, reagent quality, side reactions, or product stability.
-
Causality: The formation of the O-acyl amidoxime intermediate and its subsequent cyclization are distinct steps with different requirements. The acylation is typically fast, but the cyclodehydration requires energy input (thermal or chemical) to overcome the activation barrier for ring closure. Insufficient energy, the presence of water, or competing degradation pathways will suppress the yield.
-
Troubleshooting Steps:
-
Assess Reagent and Solvent Purity: Impurities in starting materials can poison catalysts or participate in side reactions.[2] Crucially, water is detrimental. It can hydrolyze your acyl chloride and the O-acyl amidoxime intermediate. Always use anhydrous solvents and freshly opened or purified reagents.
-
Optimize Cyclization Conditions: This is the most critical step.
-
Thermal Cyclization: If you are heating the reaction, ensure the temperature is high enough. Refluxing in a high-boiling solvent like toluene or xylene is often necessary. Monitor the reaction by TLC or LC-MS to ensure you are not decomposing the product at these temperatures.[3][4]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are effective at promoting cyclization, often at lower temperatures. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[4] Superbase systems, such as NaOH or KOH in DMSO, can also drive the reaction to completion, sometimes even at room temperature.[4][5]
-
-
Ensure an Inert Atmosphere: If your reagents are sensitive to air or moisture, conducting the reaction under a nitrogen or argon blanket can prevent degradation and improve yield.[2]
-
Check for Inefficient Mixing: Particularly in heterogeneous mixtures (like with K2CO3 as a base), ensure your stirring is vigorous enough to facilitate contact between reactants.[2]
-
Caption: A decision tree for troubleshooting low reaction yield.
Question 2: My LC-MS analysis shows a major peak corresponding to my uncyclized O-acyl amidoxime intermediate. How do I drive the reaction to completion?
Answer: This is a classic case of incomplete cyclization. The acylation step has worked, but the ring-closing has stalled.
-
Causality: The cyclodehydration step has a significant energy barrier. The conditions you have used are insufficient to overcome it. This is common when attempting thermal cyclization at too low a temperature (e.g., refluxing in DCM or THF) or using a base that is too weak.
-
Solutions:
-
Increase Thermal Energy: If heating, switch to a higher boiling point solvent. A common progression is from THF (~66°C) to Toluene (~111°C) to Xylene (~140°C).
-
Switch to a More Potent Cyclization Agent: If a thermal approach is causing degradation, a chemical approach is better. As mentioned, TBAF in an anhydrous solvent is highly effective.[4] Alternatively, activating the intermediate with a reagent like phosphorus oxychloride (POCl₃) can also facilitate cyclization, though this requires careful handling and workup.[6]
-
Microwave Irradiation: Microwave synthesis can be a powerful tool to overcome this barrier. It provides rapid, uniform heating that can dramatically reduce reaction times and often improve yields for the cyclodehydration step.[1][4]
-
Question 3: I'm observing significant by-product formation, particularly the hydrolysis of my starting materials. What's going wrong?
Answer: The presence of hydrolyzed starting materials (p-toluamidoxime and cyclohexanecarboxylic acid) points directly to the presence of water in your reaction.
-
Causality: Acyl chlorides are highly reactive towards nucleophiles, and water is a potent one. The cleavage of the O-acyl amidoxime intermediate is also a common side reaction in aqueous or protic media.[4][7]
-
Solutions:
-
Rigorous Anhydrous Technique: Flame-dry your glassware. Use solvents passed through a drying system (like alumina columns) or freshly opened anhydrous grade solvents. Ensure your starting amidoxime is dry.
-
Base Choice: If using a solid base like K₂CO₃, ensure it is freshly dried. Some bases, like triethylamine, should be distilled from a drying agent before use.
-
Minimize Exposure to Air: During workup, minimize the time the reaction mixture is exposed to atmospheric moisture, especially if conditions are acidic or basic.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the optimal starting material ratios? | A slight excess of the acylating agent (cyclohexanecarbonyl chloride, ~1.1 to 1.2 equivalents) is often used to ensure complete consumption of the more valuable amidoxime. The base is typically used in a slight excess relative to the acyl chloride. |
| Can I use cyclohexanecarboxylic acid directly instead of the acyl chloride? | Yes, but it requires an activating agent. This can be done as a one-pot procedure. Coupling agents like EDC or HATU can be used, or the carboxylic acid can be activated with reagents like thionyl chloride or Vilsmeier reagent prior to the addition of the amidoxime.[1] This avoids handling the moisture-sensitive acyl chloride directly. |
| My purified product seems to degrade over time. How can I prevent this? | Some 1,2,4-oxadiazoles can be susceptible to rearrangement (e.g., Boulton-Katritzky rearrangement) or hydrolysis, which can be triggered by heat, acid, or moisture.[4] To minimize this, use neutral, anhydrous conditions for your workup and purification. Store the final compound in a cool, dry, dark place, preferably under an inert atmosphere. |
| How do I best monitor the reaction's progress? | Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting materials, the intermediate, and the final product (e.g., a mixture of ethyl acetate and hexane). Staining with potassium permanganate can help visualize all spots. For more precise monitoring, LC-MS is ideal as it can confirm the mass of each species. |
Reference Experimental Protocol
This protocol is a generalized starting point. Optimization for your specific lab conditions and scale is recommended.
Step 1: Synthesis of O-(cyclohexanecarbonyl)-p-toluamidoxime (Intermediate)
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve p-toluamidoxime (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the p-toluamidoxime is consumed.
-
The reaction mixture containing the intermediate can often be used directly in the next step, or it can be worked up by washing with dilute HCl, water, and brine, followed by drying over Na₂SO₄.
Step 2: Cyclodehydration to this compound
-
Method A (Thermal):
-
Remove the DCM from the intermediate reaction mixture under reduced pressure.
-
Add toluene to the residue and heat the mixture to reflux (approx. 110°C).
-
Monitor the conversion of the intermediate to the product by TLC (typically 4-12 hours).
-
Upon completion, cool the mixture, remove the solvent, and purify the residue.
-
-
Method B (Base-Mediated):
-
Remove the DCM from the intermediate reaction mixture under reduced pressure.
-
Dissolve the residue in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.2 eq) and stir at room temperature.
-
Monitor the reaction by TLC (typically 1-6 hours).
-
Upon completion, quench with water, extract the product with an organic solvent (e.g., ethyl acetate), and purify.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
References
Technical Support Center: Troubleshooting the Cyclodehydration Step in 1,3,4-Oxadiazole Formation
Welcome to the Technical Support Center for oxadiazole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the critical cyclodehydration step in the formation of 1,3,4-oxadiazoles. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield, purity, and efficiency of your synthetic routes.
Understanding the Mechanism: The Diacylhydrazine Route
The most prevalent and robust method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[1] This precursor is typically formed by the reaction of an acid hydrazide with a carboxylic acid, acid chloride, or ester.[1][2] The subsequent intramolecular cyclization, driven by a dehydrating agent, forges the stable oxadiazole ring.[1][3]
Understanding the proposed mechanism is crucial for effective troubleshooting. The process is initiated by the activation of a carbonyl oxygen of the diacylhydrazine by the dehydrating agent. This is followed by a nucleophilic attack from the other amide nitrogen, leading to a cyclic intermediate which then eliminates water to form the aromatic 1,3,4-oxadiazole ring.
Caption: Proposed mechanism for 1,3,4-oxadiazole formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the cyclodehydration step in a question-and-answer format.
Q1: My reaction shows no or very low conversion to the desired 1,3,4-oxadiazole. What are the likely causes and how can I fix it?
Low or no conversion is a common hurdle and can often be traced back to several key factors:
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are paramount.
-
Potential Cause: The dehydrating agent may have degraded due to improper storage or handling. Many common agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are sensitive to moisture.
-
Solution: Use a fresh bottle of the dehydrating agent or purify it before use. Consider switching to a different dehydrating agent. A wide array of reagents have been successfully employed, including phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), triflic anhydride, and even milder reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in some cases.[2][4]
-
-
Suboptimal Reaction Temperature: The cyclodehydration often requires thermal energy to overcome the activation barrier.
-
Potential Cause: The reaction temperature may be too low for the specific substrate and dehydrating agent combination.
-
Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC). For stubborn substrates, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[5][6]
-
-
Poor Solubility of Starting Material: If the diacylhydrazine precursor is not sufficiently soluble in the reaction solvent, the reaction will be slow or may not proceed at all.
-
Potential Cause: The chosen solvent may not be appropriate for your specific substrate.
-
Solution: If using a dehydrating agent that also serves as the solvent (e.g., POCl₃), ensure your starting material has some solubility. If using a co-solvent, consider aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can enhance solubility.[5]
-
-
Steric Hindrance: Bulky substituents on the diacylhydrazine can impede the intramolecular cyclization.
-
Potential Cause: Ortho-substituents on aromatic rings can sterically hinder the necessary conformational changes for cyclization.[7]
-
Solution: In cases of significant steric hindrance, more forcing conditions (higher temperatures, longer reaction times) may be necessary.[7] Alternatively, exploring a different synthetic route that avoids the sterically hindered cyclization may be required.
-
Q2: I am observing significant formation of byproducts. How can I improve the selectivity of my reaction?
Byproduct formation can significantly complicate purification and reduce the yield of your desired oxadiazole.
-
Incomplete Reaction Leading to Diacylhydrazine Recovery: This is a common issue when the reaction conditions are not optimized.
-
Potential Cause: Insufficient heating, a weak dehydrating agent, or short reaction times can lead to the recovery of the starting diacylhydrazine.
-
Solution: As with low conversion, increasing the temperature, using a more potent dehydrating agent, or extending the reaction time can drive the reaction to completion.
-
-
Side Reactions with the Dehydrating Agent: Some dehydrating agents can lead to unwanted side reactions.
-
Potential Cause: For example, thionyl chloride can sometimes lead to the formation of chlorinated byproducts.
-
Solution: Carefully select a dehydrating agent that is compatible with the functional groups in your molecule. If side reactions are observed, consider a milder or different class of dehydrating agent.
-
-
Formation of 1,3,4-Thiadiazoles: If using a thiosemicarbazide precursor, competing cyclization can lead to the formation of the corresponding thiadiazole.[8]
-
Potential Cause: The reaction conditions may favor the formation of the sulfur-containing heterocycle.
-
Solution: The choice of cyclizing agent is critical. Reagents like tosyl chloride in pyridine have been shown to favor the formation of 2-amino-1,3,4-oxadiazoles over thiadiazoles.[9]
-
Q3: The purification of my 1,3,4-oxadiazole is challenging. What are some effective purification strategies?
Purification can be complicated by the presence of unreacted starting materials, byproducts, and residual dehydrating agent.
-
Quenching the Reaction: Proper quenching is the first step to a clean workup.
-
Extraction: Standard liquid-liquid extraction can be used to isolate the crude product.
-
Solvent Choice: A water-immiscible organic solvent like ethyl acetate or dichloromethane is typically used to extract the oxadiazole from the aqueous layer.
-
-
Chromatography: Column chromatography is a powerful tool for separating the desired product from impurities.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of oxadiazoles.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is often effective for eluting the product.[10]
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.
-
Solvent Choice: Ethanol is a commonly used solvent for the recrystallization of 1,3,4-oxadiazoles.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the most common dehydrating agents for the cyclodehydration of diacylhydrazines?
A: A variety of dehydrating agents are commonly used, each with its own advantages and disadvantages. The choice often depends on the specific substrate and the desired reaction conditions.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux | Strong, effective for many substrates[2] | Harsh, corrosive, requires careful quenching |
| Thionyl Chloride (SOCl₂) | Reflux | Readily available, effective[2] | Can lead to chlorinated byproducts |
| Polyphosphoric Acid (PPA) | High temperature (100-160 °C) | Good for less reactive substrates[2] | Viscous, difficult to stir, harsh workup |
| Phosphorus Pentoxide (P₂O₅) | High temperature | Strong dehydrating agent[2] | Solid, can be difficult to handle |
| Triflic Anhydride | Room temperature or mild heating | Highly reactive, mild conditions[2] | Expensive |
| Burgess Reagent | Mild heating (e.g., 100 °C in dioxane) | Mild, can be used for sensitive substrates[10] | Can be expensive |
Q: Can I run the cyclodehydration reaction under microwave irradiation?
A: Yes, microwave-assisted synthesis can be a very effective method for the cyclodehydration step. It often leads to significantly shorter reaction times, higher yields, and can be more environmentally friendly by reducing solvent usage.[5][6]
Q: How can I monitor the progress of my cyclodehydration reaction?
A: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting diacylhydrazine, you can observe the disappearance of the starting material and the appearance of the new, typically less polar, oxadiazole product spot.
Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This protocol describes a general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines using POCl₃.
Materials:
-
1,2-diacylhydrazine (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, can be used as solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,2-diacylhydrazine.
-
Carefully add an excess of phosphorus oxychloride. The POCl₃ can serve as both the reagent and the solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
Caution: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is an exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol provides a rapid and efficient alternative using microwave irradiation.[6]
Materials:
-
Substituted hydrazide (1 equivalent)
-
Carboxylic acid (1 equivalent)
-
Solid support (e.g., clay)[6]
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of the substituted hydrazide and the carboxylic acid.
-
Add a solid support like clay to the mixture.
-
Thoroughly mix the components using a vortex mixer or by grinding in a mortar and pestle.
-
Place the vessel in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 50%) for short intervals, monitoring the reaction progress by TLC. Total irradiation time is typically in the range of 5-15 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product as needed.
Caption: Troubleshooting workflow for low yield in oxadiazole synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. "Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclod" by Norah Young [digitalcommons.otterbein.edu]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
addressing solubility issues of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole in aqueous media
A Guide to Addressing Aqueous Solubility Challenges for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support resource for 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for researchers encountering solubility issues with this compound in aqueous media. As a molecule characterized by significant hydrophobic moieties—the cyclohexyl and p-tolyl groups—achieving and maintaining its desired concentration in aqueous buffers can be a primary experimental hurdle. This center offers a structured approach to understanding and overcoming these challenges, ensuring the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The aqueous solubility of an organic molecule is largely dictated by the balance of its hydrophobic and hydrophilic components.[1] this compound possesses two bulky, non-polar groups: a cyclohexyl ring and a p-tolyl (methylated phenyl) group. These hydrocarbon-rich structures are hydrophobic and do not favorably interact with polar water molecules. The 1,2,4-oxadiazole ring, while containing heteroatoms, offers limited hydrophilicity that is insufficient to counteract the effects of the large non-polar substituents. The "like dissolves like" principle suggests that this compound will be more soluble in non-polar organic solvents than in water.[2] The presence of a cyclohexyl group, in particular, can significantly impact a molecule's physical properties, including its solubility.[3]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates immediately upon dilution into my aqueous buffer. What's happening?
A2: This is a classic issue known as "crashing out" and occurs when the final concentration of the compound in the aqueous solution exceeds its kinetic solubility limit under those specific conditions (e.g., pH, temperature, buffer components).[2][4] While this compound may be readily soluble in a polar aprotic solvent like DMSO, the sudden shift to a highly polar aqueous environment upon dilution causes the compound to rapidly precipitate. The final concentration of DMSO may also be too low to maintain solubility.[4]
Q3: My solution appears clear initially but becomes cloudy or shows precipitate after a short period. Why does this happen?
A3: This phenomenon indicates that your initial solution was likely supersaturated and thermodynamically unstable. Over time, the dissolved compound molecules begin to nucleate and form solid particles, leading to visible precipitation.[2] This can be influenced by factors such as temperature fluctuations, prolonged storage of the diluted solution, or interactions with the container surface.[4][5] It is always best practice to prepare fresh working solutions immediately before an experiment.[2]
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
A4: For ionizable compounds, pH is a critical factor in determining solubility.[6] However, this compound does not possess readily ionizable functional groups (i.e., it is a neutral molecule). Therefore, altering the pH of the buffer is not expected to significantly enhance its solubility.[7] The primary challenge with this molecule is its inherent hydrophobicity, which requires different solubilization strategies.
Troubleshooting Guides: From Precipitation to Clear Solutions
This section provides a systematic approach to resolving common precipitation issues encountered during experiments with this compound.
Issue 1: Immediate Precipitation During Dilution
-
Root Cause Analysis: The final concentration of the compound surpasses its aqueous solubility limit. The dilution technique may also be contributing to localized high concentrations.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct solution is to prepare a more dilute aqueous solution.[4]
-
Optimize Dilution Technique: Instead of adding a small volume of your DMSO stock to a large volume of buffer, try adding the DMSO stock dropwise into the vortex of the vigorously stirring aqueous buffer.[4][5] This promotes rapid dispersion and prevents localized supersaturation.
-
Maintain a Minimum DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is between 0.1% and 1%.[5] While higher concentrations can aid solubility, they may also introduce artifacts in biological assays. Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Issue 2: Delayed Precipitation or Cloudiness
-
Root Cause Analysis: The solution is supersaturated and thermodynamically unstable. The compound may also be adsorbing to the surface of the labware.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your final aqueous working solution immediately before use. Avoid storing diluted aqueous solutions.[2]
-
Use Low-Adhesion Labware: Hydrophobic compounds can adsorb to standard plastic surfaces.[4] Using low-adhesion microcentrifuge tubes and pipette tips can minimize this effect.
-
Incorporate Solubilizing Agents: If the above steps are insufficient, the inclusion of excipients in your aqueous buffer is the next logical step. These agents can enhance and maintain the solubility of hydrophobic compounds. Common choices are detailed in the protocols below.
-
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Experimental Protocols for Solubility Enhancement
The following protocols provide detailed methodologies for improving the aqueous solubility of this compound. It is recommended to start with co-solvents and progressively move to more complex formulations if necessary.
Protocol 1: Co-solvent Formulation
Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[7][8]
-
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mM in PEG 400).
-
In a separate tube, prepare the desired aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the co-solvent stock solution dropwise to achieve the final desired concentration of the compound.
-
Ensure the final concentration of the co-solvent does not exceed a level that would interfere with your experimental system (typically 1-5%).
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Surfactant-Mediated Solubilization
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate non-polar compounds, thereby increasing their apparent solubility.[6][9]
-
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Solutol® HS 15 (Macrogol 15 hydroxystearate)
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v Tween® 80).
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO (e.g., 50 mM).
-
In a new tube, add the required volume of the surfactant stock solution to your aqueous buffer to achieve a final surfactant concentration above its CMC (typically 0.1-2%).
-
While vigorously vortexing the surfactant-containing buffer, add the compound's DMSO stock solution dropwise to reach the final desired concentration.
-
Allow the solution to equilibrate for 15-30 minutes before use.
-
Protocol 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with non-polar molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[6][10]
-
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Step-by-Step Methodology:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer (e.g., 10-40% w/v HP-β-CD). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add an excess amount of solid this compound to the cyclodextrin solution.
-
Stir or shake the mixture at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for complexation equilibrium to be reached.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate is your saturated solution of the inclusion complex. The concentration can be determined using a validated analytical method (e.g., HPLC-UV).
-
Data Summary: Expected Solubility Enhancement
The following table provides a hypothetical comparison of the potential solubility enhancement that can be achieved with different formulation strategies for a poorly soluble compound like this compound.
| Formulation Strategy | Final Excipient Concentration | Expected Solubility | Fold Increase (Approx.) |
| Aqueous Buffer (pH 7.4) | N/A | < 1 µg/mL | 1x |
| Co-solvent (PEG 400) | 5% (v/v) | 10-50 µg/mL | 10-50x |
| Surfactant (Tween® 80) | 1% (w/v) | 50-150 µg/mL | 50-150x |
| Cyclodextrin (HP-β-CD) | 20% (w/v) | > 200 µg/mL | > 200x |
Note: These are estimated values and the actual solubility will depend on the specific experimental conditions.
Visualizing the Solubility Enhancement Mechanisms
Caption: Mechanisms of action for different solubility enhancement strategies.
References
- 1. tutorchase.com [tutorchase.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
optimizing reaction conditions for coupling amidoximes and carboxylic acids
Technical Support Center: Optimizing O-Acyl Amidoxime Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Practical Guide to Optimizing Reaction Conditions for Coupling Amidoximes and Carboxylic Acids
Foundational Overview: The Importance of O-Acyl Amidoximes
The coupling of carboxylic acids with amidoximes to form O-acyl amidoximes is a critical transformation in medicinal chemistry. These products often serve as prodrugs for amidines, enhancing properties like oral bioavailability.[1][2][3] While conceptually similar to standard amide bond formation, this reaction presents unique challenges, including substrate stability and competing side reactions. This guide provides a comprehensive framework for troubleshooting and optimizing this crucial coupling reaction.
The Core Mechanism: Activating the Carboxylic Acid
Successful coupling hinges on the activation of the carboxylic acid's carbonyl group to make it susceptible to nucleophilic attack by the amidoxime's hydroxylamine oxygen. This is almost universally achieved using a "coupling reagent." The general process involves two key steps:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium/phosphonium salts).[4][5][6]
-
Nucleophilic Attack: The amidoxime attacks this activated intermediate, forming the desired O-acyl amidoxime product and releasing a byproduct derived from the coupling reagent.
Caption: General workflow for amidoxime-carboxylic acid coupling.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of O-acyl amidoximes.
Q1: My reaction has a low or non-existent yield. What are the primary causes?
Low yield is a frequent issue stemming from several core problems. Systematically evaluating these possibilities is key to optimization.[7]
-
Possible Cause 1: Inefficient Carboxylic Acid Activation. This is the most common culprit.[7][8] Standard coupling reagents may be insufficient, especially for sterically hindered substrates.[7][9][10]
-
Solution: Switch to a more potent coupling reagent. If you are using a carbodiimide like EDC, consider upgrading to a uronium/aminium salt like HATU or HBTU, or a phosphonium salt like PyBOP.[9][10][11] These reagents form highly reactive esters that can overcome higher activation barriers.[9][12] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ with reagents like TFFH or BTFFH can be highly effective.[9][10][13]
-
-
Possible Cause 2: Degradation of Starting Material or Product. Amidoximes can be sensitive to harsh conditions.[14][15]
-
Solution:
-
Temperature Control: Run the reaction at a lower temperature (e.g., start at 0 °C and allow it to slowly warm to room temperature). Avoid excessive heating unless necessary to overcome steric hindrance, and even then, apply it cautiously.[16]
-
Base Stoichiometry: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and ensure you are not using a large excess, which can promote decomposition pathways.
-
-
-
Possible Cause 3: Competing Side Reactions. The desired pathway is not the only one available.
-
Solution: The most prominent side reaction involves intramolecular cyclization of the newly formed O-acyl amidoxime to form a 1,2,4-oxadiazole.[17][18][19] While sometimes the desired product, it consumes your target molecule. This is often promoted by heat. Running the reaction at room temperature or below can minimize this transformation. Careful monitoring by TLC or LC-MS is crucial to stop the reaction before the cyclization becomes significant.
-
Q2: I'm observing a significant byproduct that I've identified as an N-acylurea. What's happening?
This is a classic side reaction specifically associated with carbodiimide coupling reagents like EDC and DCC.[20][21][22]
-
Explanation: The initial O-acylisourea intermediate formed when the carboxylic acid reacts with EDC is highly reactive.[5] If it does not react quickly with the amidoxime, it can undergo an irreversible intramolecular rearrangement (an O→N acyl transfer) to form a stable and unreactive N-acylurea.[5][20][23] This consumes your activated acid and stalls the reaction.
Caption: Competing pathways for the O-acylisourea intermediate.
-
Solution:
-
Use an Additive: This is the standard and most effective solution. Additives like 1-hydroxybenzotriazole (HOBt) or, more preferably, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) are added to the reaction mixture.[11][24][25] They act as "active ester traps." They rapidly react with the O-acylisourea intermediate to form a more stable active ester (OBt or Oxyma ester). This new intermediate is still reactive enough to couple with the amidoxime but is not prone to rearrangement, thus preventing N-acylurea formation.[5][26][27]
-
Switch Reagent Class: Move away from carbodiimides. Uronium (HATU, HBTU) or phosphonium (PyBOP) reagents do not form an O-acylisourea intermediate and are therefore not susceptible to this specific side reaction.[11]
-
Q3: How do I choose the right coupling reagent and additive?
The choice is a balance of reactivity, cost, and the specific demands of your substrates.
-
Decision Framework:
-
For simple, reactive substrates: EDC with an additive like OxymaPure® is a cost-effective and reliable choice. OxymaPure® is generally preferred over HOBt due to its superior safety profile (it is non-explosive) and often higher efficiency.[24][25]
-
For sterically hindered substrates or those prone to side reactions: A more powerful uronium/aminium reagent like HATU is the gold standard.[9][12][28][29] HATU is known for its fast reaction rates and high efficiency, even in challenging cases.[4][12][29]
-
For large-scale synthesis: Safety and byproduct removal are paramount. EDC is advantageous because its urea byproduct is water-soluble and easily removed during aqueous workup.[11] The byproduct from DCC, dicyclohexylurea, is largely insoluble and requires filtration.[11]
-
Caption: Decision tree for selecting a coupling reagent.
| Reagent Class | Example(s) | Pros | Cons | Best For... |
| Carbodiimide | EDC, DCC | Cost-effective; EDC byproduct is water-soluble.[11] | Prone to N-acylurea formation without additives[20][22]; lower reactivity. | Routine couplings; large-scale synthesis where cost and workup are key. |
| Uronium/Aminium | HATU, HBTU | High reactivity; fast reaction times; low racemization.[4][11][12] | Higher cost; byproducts require chromatography for removal. | Sterically hindered substrates; difficult couplings; when speed is critical.[9][28] |
| Phosphonium | PyBOP, BOP | High reactivity, similar to uronium salts.[11] | BOP produces a carcinogenic byproduct (HMPA)[11]; higher cost. | Difficult couplings where uronium salts may not be effective. |
Table 1. Comparison of Common Coupling Reagent Classes.
Validated Experimental Protocols
Protocol 1: General Coupling using EDC / OxymaPure®
This protocol is a robust starting point for most standard substrates.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and OxymaPure® (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) in one portion. Stir the mixture at 0 °C for 15-30 minutes.
-
Coupling: Add the amidoxime (1.0 eq) to the reaction mixture. If the amidoxime is supplied as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.1 eq) to liberate the free base.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Track the consumption of the starting materials and the formation of the product by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Difficult Couplings using HATU
This protocol is designed for sterically hindered or electronically deactivated substrates where Protocol 1 fails.[7]
-
Preparation: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (~0.1-0.5 M).
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the active ester forms.[7]
-
Coupling: Add the amidoxime (1.0-1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-12 hours.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
References
- 1. EP2249821B1 - Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs - Google Patents [patents.google.com]
- 2. EP2249821A1 - Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs - Google Patents [patents.google.com]
- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. oxymapure.com [oxymapure.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bachem.com [bachem.com]
- 23. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 29. nbinno.com [nbinno.com]
how to avoid Boulton-Katritzky rearrangement in 1,2,4-oxadiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding the Boulton-Katritzky Rearrangement
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to help you successfully synthesize 1,2,4-oxadiazoles while avoiding the common pitfall of the Boulton-Katritzky rearrangement. As Senior Application Scientists, we understand the challenges you face in the lab, and this resource is built on a foundation of scientific expertise and practical experience.
Understanding the Challenge: The Boulton-Katritzky Rearrangement
The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, but its synthesis can be hampered by the Boulton-Katritzky rearrangement. This thermal or photochemically induced isomerization can lead to the formation of more stable heterocyclic isomers, significantly reducing the yield of your desired product.[1][2][3] The rearrangement is driven by the low aromaticity and the weak O-N bond within the 1,2,4-oxadiazole nucleus.[1][2][3][4]
The mechanism often involves a nucleophilic attack from a side chain atom onto the N(2) position of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new, more stable ring system.[4]
Caption: Generalized pathway of the Boulton-Katritzky rearrangement.
Troubleshooting & FAQs
This section addresses common issues encountered during 1,2,4-oxadiazole synthesis that may be related to the Boulton-Katritzky rearrangement.
Q1: My reaction is producing a significant amount of an unexpected isomer. How can I confirm if it's due to a Boulton-Katritzky rearrangement?
A1: The formation of an isomeric byproduct is a classic sign of this rearrangement. To confirm, you should:
-
Detailed Spectroscopic Analysis: Use a combination of NMR (¹H, ¹³C, and possibly ¹⁵N), Mass Spectrometry (MS), and IR spectroscopy to elucidate the structure of the byproduct. The Boulton-Katritzky rearrangement often leads to predictable isomeric structures like 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles, depending on the side chain.[4]
-
Literature Comparison: Search for known examples of Boulton-Katritzky rearrangements with similar substrates. The rearrangement is well-documented, and you may find spectroscopic data for the expected rearranged product.[1][4]
-
Mechanistic Considerations: The rearrangement is more likely if your 1,2,4-oxadiazole has a side chain with a nucleophilic atom (N, O, S, or even a nucleophilic carbon) that can participate in an intramolecular cyclization.[4]
Q2: I suspect the rearrangement is happening during the cyclization step. What reaction conditions can I modify to prevent this?
A2: The cyclization of the O-acyl amidoxime intermediate is a critical step where the rearrangement can be triggered, especially under harsh conditions. Here are key parameters to adjust:
| Parameter | Recommendation to Avoid Rearrangement | Rationale |
| Temperature | Use the lowest effective temperature for cyclization. | The Boulton-Katritzky rearrangement is often thermally induced.[5] Lowering the temperature can disfavor the rearrangement pathway, which typically has a higher activation energy than the desired cyclization. |
| Reaction Time | Minimize the reaction time. | Prolonged heating increases the likelihood of the rearrangement.[5] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Solvent | Use non-polar, aprotic solvents. | Polar solvents can stabilize charged intermediates that may be involved in a stepwise rearrangement mechanism. Ionic liquids, for instance, have been shown to promote the rearrangement.[4] |
| pH | Maintain neutral or mildly basic conditions. | Both acidic and strongly basic conditions can catalyze the rearrangement.[6][7] Acids can protonate the ring, making it more susceptible to nucleophilic attack, while strong bases can generate anionic intermediates that facilitate rearrangement.[8][9] |
Q3: My final product seems to be rearranging over time or during purification. What's happening?
A3: The stability of the final 1,2,4-oxadiazole is crucial. Some derivatives, particularly 3,5-disubstituted ones with saturated side chains, can be prone to rearrangement even after synthesis.[5] This can be triggered by:
-
Heat: Avoid high temperatures during purification (e.g., distillation).
-
Acid/Base Traces: Ensure all acidic or basic reagents are thoroughly quenched and removed during workup. Purification by chromatography on silica gel (which can be slightly acidic) may sometimes trigger rearrangement. Using neutral alumina or a deactivated silica gel can be a better alternative.
-
Moisture: The presence of water can facilitate hydrolysis, which may lead to conditions that promote rearrangement.[5][6]
Storage Recommendation: Store your purified 1,2,4-oxadiazole in a cool, dry, and dark place under an inert atmosphere if it is particularly sensitive.
Recommended Protocols to Minimize Rearrangement
To circumvent the Boulton-Katritzky rearrangement, consider adopting synthetic strategies that employ milder reaction conditions.
Protocol 1: Room Temperature Synthesis of 1,2,4-Oxadiazoles
Several methods have been developed for the synthesis of 1,2,4-oxadiazoles at or near room temperature, which significantly reduces the risk of thermal rearrangement.[10]
Method A: Base-Catalyzed Cyclization of O-Acylamidoximes
This two-step protocol involves the initial formation of an O-acylamidoxime, followed by a base-catalyzed cyclization at room temperature.[10]
Step 1: Synthesis of O-Acylamidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF).
-
Add a base (e.g., triethylamine, pyridine, 1.1 eq).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride or anhydride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting amidoxime is consumed (monitor by TLC).
-
Perform an aqueous workup to isolate the O-acylamidoxime.
Step 2: Room Temperature Cyclization
-
Dissolve the purified O-acylamidoxime in an aprotic polar solvent like DMSO.
-
Add an inorganic base such as NaOH or KOH.[10]
-
Stir the mixture at room temperature until cyclization is complete (monitor by TLC or LC-MS).
-
Isolate the 1,2,4-oxadiazole via aqueous workup and purification.
Method B: One-Pot Synthesis from Amidoximes and Carboxylic Acids/Aldehydes
This approach avoids the isolation of the O-acylamidoxime intermediate.
-
In a suitable flask, combine the amidoxime (1.0 eq), a carboxylic acid or aldehyde (1.1 eq), and a coupling reagent (e.g., CDI, EDC).
-
Add an aprotic bipolar solvent such as DMSO.
-
Add an inorganic base (e.g., NaOH, KOH).[10]
-
Stir the reaction at room temperature until completion.
-
Isolate the product through standard workup and purification procedures.
Caption: Workflows for room temperature 1,2,4-oxadiazole synthesis.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can provide rapid heating, often leading to shorter reaction times and potentially cleaner reactions with fewer byproducts.[11][12] While this involves heat, the significantly reduced reaction time can minimize the opportunity for rearrangement.[5][12]
General Procedure:
-
Combine the carboxylic acid (1.0 eq), amidoxime (1.1 eq), and a suitable coupling reagent (e.g., HBTU/DIEA or polymer-supported carbodiimide) in a microwave-safe vessel.[12]
-
Add a suitable solvent (e.g., THF, DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 80-150 °C) for a short duration (e.g., 10-30 minutes). Optimization of time and temperature is crucial.
-
After cooling, isolate the product using standard procedures.
A silica-supported cyclization under microwave irradiation is another efficient method that can lead to high yields and purity.[5][11]
Alternative Synthetic Routes
If the Boulton-Katritzky rearrangement remains a persistent issue with your substrate, consider alternative synthetic strategies that do not proceed through a thermally sensitive intermediate.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of a nitrile oxide with a nitrile is a classic and powerful method for constructing the 1,2,4-oxadiazole ring.[4] This reaction often proceeds under mild conditions, thus avoiding the high temperatures that can induce rearrangement.
Key Consideration: A common side reaction is the dimerization of the nitrile oxide to form a furoxan. To favor the desired cycloaddition, it is often necessary to use the nitrile as the solvent or in a large excess.[5]
Caption: 1,3-Dipolar cycloaddition pathway for 1,2,4-oxadiazole synthesis.
Oxidative Cyclization
More recent methods involve the oxidative cyclization of amidines with various partners, such as methylarenes, under mild conditions.[10] These copper-catalyzed cascade reactions can provide a direct route to 3,5-disubstituted-1,2,4-oxadiazoles at lower temperatures.[10]
References
- 1. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 9. Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Non-Polar 1,2,4-Oxadiazole Derivatives
Welcome to the technical support center for the purification of non-polar 1,2,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying these highly lipophilic and often sparingly soluble compounds. The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1][2] However, its non-polar derivatives frequently present significant purification hurdles that can impede the drug discovery process.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and field-proven solutions, helping you to understand the "why" behind each technique and optimize your purification strategy for maximum purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating challenges encountered during the purification of non-polar 1,2,4-oxadiazole derivatives.
Problem 1: My product co-elutes with a non-polar impurity on silica gel.
Symptom: Thin-layer chromatography (TLC) or flash column chromatography shows overlapping spots or peaks for your desired product and an impurity, even with highly non-polar eluent systems (e.g., 5% ethyl acetate in hexanes).
Potential Causes & Solutions:
-
Cause: The impurity is structurally very similar to your product, possessing nearly identical polarity. This is common with unreacted starting materials or byproducts from side reactions that share the same lipophilic character.[3]
-
Solution 1: Switch to an Alternative Normal-Phase Sorbent. Silica gel separates compounds based on polar interactions (hydrogen bonding, dipole-dipole). If both your product and impurity are non-polar, these interactions are minimal. Consider alumina (neutral or basic), which can offer different selectivity based on Lewis acid/base interactions.
-
Solution 2: Employ Non-Aqueous Reverse-Phase Chromatography. This is a powerful technique for separating highly lipophilic compounds.[4] Instead of a polar stationary phase like silica, reverse-phase chromatography uses a non-polar stationary phase (typically C18-bonded silica). The separation is then driven by differences in lipophilicity.[4] A gradient of organic solvents (e.g., methanol/dichloromethane or acetonitrile/tetrahydrofuran) can effectively resolve compounds that are inseparable on silica.[4][5]
-
Solution 3: Explore Crystallization. If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method that separates molecules based on their ability to form a crystal lattice, a process that is highly sensitive to molecular shape and structure.[6][7]
Problem 2: The compound is "oiling out" or failing to crystallize.
Symptom: Upon cooling the crystallization solvent or adding an anti-solvent, the compound separates as a liquid oil or an amorphous solid instead of forming well-defined crystals.
Potential Causes & Solutions:
-
Cause 1: Residual Impurities. Even small amounts of impurities can disrupt the crystal lattice formation. The product may require further chromatographic polishing before a final crystallization step.
-
Cause 2: Incorrect Solvent System. The chosen solvent may be too good a solvent even at low temperatures, or the cooling process may be too rapid.[3]
-
Solution 1: Systematic Solvent Screening. The key is to find a solvent (or solvent pair) where the compound is highly soluble when hot but sparingly soluble when cold.[6][7] For non-polar compounds, common choices include hexanes, pentane, toluene, or mixtures like methanol/hexane or DCM/hexane.[6][8]
-
Solution 2: Slow Down the Process. Rapid cooling often leads to precipitation rather than crystallization.[3] Allow the hot, saturated solution to cool slowly to room temperature before moving it to a colder environment (ice bath or refrigerator). Insulating the flask can promote the formation of larger, purer crystals.[7]
-
Solution 3: Advanced Crystallization Techniques.
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent (e.g., DCM) and place this vial inside a larger, sealed chamber containing a poor solvent (e.g., pentane or hexane). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease solubility and promote crystal growth.
-
Solvent-Anti-Solvent Method: Dissolve the compound in a minimal amount of a good solvent. Then, slowly add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes slightly turbid. A few drops of the good solvent can be added to clarify the solution, which is then allowed to stand undisturbed.
-
Problem 3: My compound appears to degrade on the silica gel column.
Symptom: You observe multiple new spots on TLC after running a column, and the overall recovery of the desired product is low.
Potential Causes & Solutions:
-
Cause: The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to rearrangement or degradation under certain conditions.[2] The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.
-
Solution 1: Neutralize the Silica Gel. Before preparing your column, create a slurry of the silica gel in your starting eluent and add 1-3% triethylamine or pyridine. This will neutralize the acidic silanol groups on the silica surface.[9]
-
Solution 2: Use a Deactivated or Alternative Stationary Phase. Consider using neutral alumina or a less acidic, specially treated silica gel.
-
Solution 3: Minimize Contact Time. Use a shorter, wider column and a slightly faster flow rate to reduce the time your compound spends in contact with the stationary phase.
-
Solution 4: Switch to a Non-Adsorptive Technique. If degradation is severe, avoid silica gel entirely. Reverse-phase chromatography, crystallization, or Supercritical Fluid Chromatography (SFC) are excellent alternatives where the stationary phase is less likely to cause chemical degradation.[10]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for flash chromatography of a highly non-polar 1,2,4-oxadiazole?
A1: For highly non-polar compounds, you should start with very non-polar mobile phases. Good starting points include 100% hexanes, or mixtures like 2-5% diethyl ether/hexanes or 2-5% ethyl acetate/hexanes.[9] Dichloromethane can also be used as a component, but be aware that it can increase the run time.[9] Always develop your method using TLC first to find a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation.
Q2: Can I use reverse-phase HPLC for these non-polar compounds?
A2: Absolutely. Reverse-phase HPLC is often the method of choice for purifying lipophilic compounds that are difficult to separate by normal-phase chromatography.[4] A C18 column is the most common starting point due to its high hydrophobicity.[5] The mobile phase will typically consist of an organic component (like acetonitrile or methanol) and a polar component (like water). For very non-polar compounds, you may need to use a high percentage of the organic solvent or even a non-aqueous mobile phase system.[4]
Q3: What is Supercritical Fluid Chromatography (SFC) and is it suitable for my compound?
A3: SFC is a powerful purification technique that uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol.[11][12] Because the mobile phase has low viscosity and high diffusivity, SFC offers several advantages:
-
Speed: Separations are typically 3-5 times faster than with HPLC.[10][13]
-
Efficiency: It provides excellent resolution for a wide range of non-polar and moderately polar compounds.[12]
-
Green Chemistry: It significantly reduces the consumption of organic solvents.[10]
-
Easy Sample Recovery: The CO2 evaporates upon depressurization, leaving your compound dissolved in a small volume of the modifier, which dramatically reduces dry-down time.[10][13]
SFC is an excellent alternative to both normal- and reverse-phase chromatography for purifying non-polar 1,2,4-oxadiazoles and is increasingly used in the pharmaceutical industry for this purpose.[10]
Q4: What are the most common impurities I should expect from a 1,2,4-oxadiazole synthesis?
A4: The impurities are highly dependent on your synthetic route. However, common culprits include:
-
Unreacted Starting Materials: Such as the amidoxime, carboxylic acid, or acyl chloride.[3]
-
O-acylamidoxime Intermediate: This is the intermediate formed just before the final cyclization step. Incomplete cyclization is a common issue.[3]
-
Coupling Reagents: Residuals from reagents like EDC, HOBt, or DCC.
-
Byproducts: The reaction of amidoximes with acyl chlorides can sometimes lead to the formation of undesired isomers or other byproducts.[3][14]
Data & Protocols
Table 1: Comparison of Purification Techniques for Non-Polar Compounds
| Technique | Stationary Phase | Mobile Phase Principle | Best For... | Key Advantage |
| Normal-Phase Flash | Silica Gel (polar) | Non-polar organic solvents (e.g., Hexane/EtOAc) | Compounds with some polar functional groups for interaction. | Low cost and widely accessible. |
| Non-Aqueous Reverse-Phase | C18 or Phenyl (non-polar) | Polar organic solvents (e.g., MeOH/ACN/DCM) | Highly lipophilic compounds with subtle structural differences.[4] | Excellent resolving power for non-polar mixtures. |
| Crystallization | N/A (Solid state) | Solvent/Anti-solvent pairs | Compounds that can form a stable crystal lattice. | Highly scalable and cost-effective for achieving high purity.[15] |
| Supercritical Fluid (SFC) | Various (e.g., Silica, Chiral) | Supercritical CO₂ + Organic Modifier (e.g., MeOH) | A broad range of non-polar to moderately polar compounds. | High speed, reduced solvent waste, and fast sample recovery.[10][13] |
Protocol 1: General Method for Non-Aqueous Reverse-Phase Flash Chromatography
-
Column Selection: Choose a C18-functionalized silica gel column.
-
Sample Preparation: Dissolve the crude product in a strong organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Adsorb the sample onto a small amount of C18 sorbent if possible (dry loading).
-
Mobile Phase Preparation: Prepare two solvent reservoirs.
-
Solvent A: A moderately polar organic solvent (e.g., Methanol or Acetonitrile).
-
Solvent B: A less polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
Elution: Start with a high concentration of Solvent A and run a gradient to a high concentration of Solvent B. A typical scouting gradient might be 100% Methanol to 100% DCM over 10-15 column volumes.
-
Fraction Analysis: Collect fractions and analyze by TLC (using a suitable stain if the compound is not UV-active) or UPLC-MS to identify the pure fractions before combining and evaporating the solvent.
Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method for your non-polar 1,2,4-oxadiazole derivative.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. biopharma-asia.com [biopharma-asia.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iscientific.org [iscientific.org]
Technical Support Center: Enhancing Metabolic Stability of 1,2,4-Oxadiazole Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-containing compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges of enhancing the metabolic stability of your drug candidates. The 1,2,4-oxadiazole moiety is a valuable scaffold in medicinal chemistry, often employed as a bioisostere for esters and amides to improve hydrolytic and metabolic stability.[1][2] However, like all heterocycles, it can present unique metabolic challenges. This resource will equip you with the knowledge to anticipate, identify, and address these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers encounter when working with 1,2,4-oxadiazole drug candidates.
Q1: Why is the 1,2,4-oxadiazole ring often used in drug design?
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is frequently used as a bioisosteric replacement for ester and amide groups.[1][3] This substitution is advantageous because the oxadiazole ring is generally more resistant to hydrolytic cleavage by esterases and amidases, which can be a significant metabolic liability for compounds containing those functional groups.[1][3] Its rigid structure can also help in locking in a specific conformation required for biological activity.
Q2: What are the most common metabolic pathways for 1,2,4-oxadiazole-containing compounds?
While the 1,2,4-oxadiazole ring is considered relatively stable, it is not metabolically inert. The most significant metabolic pathway to be aware of is the reductive cleavage of the N-O bond within the oxadiazole ring.[4][5] This ring-opening can lead to the formation of N-cyanoamidine intermediates, which can be further hydrolyzed to carboxylic acids and other metabolites.[4][5] This pathway has been observed both in vitro and in vivo across different species.[4]
Q3: My 1,2,4-oxadiazole compound shows high clearance in liver microsomes. What could be the cause?
High clearance in a liver microsomal stability assay suggests that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs). While the oxadiazole ring itself can be a site of metabolism, it is also crucial to evaluate other potential metabolic hotspots on your molecule. These can include:
-
Aromatic rings: Susceptible to hydroxylation.
-
Alkyl groups: Can undergo hydroxylation or N/O-dealkylation.
-
Other heterocycles: May be prone to oxidation.
However, if you suspect the oxadiazole ring is the primary site of metabolism, the reductive ring opening is a likely culprit.[4]
Q4: What is the difference between a liver microsomal stability assay and a hepatocyte stability assay, and which one should I use?
The choice of assay depends on the stage of your research and the questions you are asking.
-
Liver Microsomal Stability Assay: This is a subcellular fraction-based assay that primarily assesses Phase I metabolism (e.g., oxidation, reduction, hydrolysis) mediated by enzymes like CYPs and FMOs.[6] It is a cost-effective and high-throughput method, making it ideal for early-stage drug discovery to rank-order compounds.[6]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and is considered the "gold standard" for in vitro metabolism studies.[6] It accounts for both Phase I and Phase II (conjugation) metabolism, as well as cellular uptake and transport processes.[6] This provides a more physiologically relevant picture of a compound's metabolic fate and is often used in later stages of lead optimization.[6][7]
Q5: What are some initial strategies to improve the metabolic stability of my 1,2,4-oxadiazole candidate?
If you have identified a metabolic liability, several strategies can be employed:
-
Blocking Metabolic Hotspots: Introduce sterically hindering groups or electron-withdrawing groups near the site of metabolism to reduce its susceptibility to enzymatic attack. For example, fluorination of an adjacent aromatic ring can block hydroxylation.
-
Bioisosteric Replacement: If the 1,2,4-oxadiazole ring itself is the point of metabolic instability, consider replacing it with a more stable bioisostere. A common strategy is to explore the corresponding 1,3,4-oxadiazole isomer, which has been reported to have greater metabolic stability in some cases.[8][9][10] However, be aware that this change can impact the compound's physicochemical properties and biological activity.[8]
-
Structural Modification: Modify other parts of the molecule to alter its overall electronics and sterics, which can indirectly influence the metabolism of the oxadiazole ring.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the metabolic stability assessment of 1,2,4-oxadiazole drug candidates.
Issue 1: Rapid Disappearance of Parent Compound in Liver Microsomal Assay
-
Possible Cause 1: CYP-mediated metabolism at a site other than the oxadiazole ring.
-
Troubleshooting Steps:
-
Metabolite Identification: Perform a metabolite identification study using high-resolution mass spectrometry to determine the site(s) of metabolism.
-
CYP Inhibition Assay: Conduct the microsomal stability assay in the presence of a general CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm CYP involvement.
-
Structural Modification: Based on the metabolite identification, block the metabolic hotspot through chemical modification (e.g., deuteration, fluorination, or introducing a bulky group).
-
-
-
Possible Cause 2: Reductive opening of the 1,2,4-oxadiazole ring.
-
Troubleshooting Steps:
-
Metabolite Identification: Look for characteristic metabolites such as N-cyanoamidines or the corresponding carboxylic acids resulting from hydrolysis.[4]
-
Anaerobic Incubation: Some reductive metabolic pathways are more prominent under anaerobic conditions.[11] Consider running the assay under low oxygen to see if the degradation rate increases.
-
Bioisosteric Replacement: Synthesize and test the corresponding 1,3,4-oxadiazole analog, which may exhibit greater resistance to reductive cleavage.[8][9][10]
-
-
Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
-
Possible Cause 1: Involvement of Phase II metabolism.
-
Explanation: Your compound may be stable to Phase I enzymes but is rapidly conjugated (e.g., glucuronidation, sulfation) in hepatocytes.
-
Troubleshooting Steps:
-
Metabolite Identification in Hepatocytes: Identify the major metabolites formed in the hepatocyte assay. Look for an increase in mass corresponding to the addition of glucuronic acid or sulfate.
-
Structural Modification: Modify the functional group that is being conjugated to block or hinder the reaction.
-
-
-
Possible Cause 2: Active uptake into hepatocytes.
-
Explanation: The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and thus a faster rate of metabolism compared to the passive diffusion-limited microsomal assay.
-
Troubleshooting Steps:
-
Transporter Studies: Investigate if your compound is a substrate for major hepatic uptake transporters (e.g., OATPs).
-
Structural Modification: Modify the compound to reduce its affinity for the uptake transporters.
-
-
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Possible Cause 1: Extrahepatic metabolism.
-
Explanation: The compound may be metabolized in tissues other than the liver, such as the intestine, kidney, or lung.[6]
-
Troubleshooting Steps:
-
-
Possible Cause 2: Formation of unstable or reactive metabolites.
-
Explanation: The metabolites formed in vivo may be unstable or reactive, leading to different pharmacokinetic profiles than predicted from in vitro data.
-
Troubleshooting Steps:
-
In Vivo Metabolite Profiling: Characterize the major circulating metabolites in plasma from an in vivo study.
-
Reactive Metabolite Trapping: Conduct in vitro assays with trapping agents (e.g., glutathione) to detect the formation of reactive metabolites.
-
-
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a 1,2,4-oxadiazole drug candidate in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from human or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (rapidly and slowly metabolized)
-
Acetonitrile with internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls in phosphate buffer.
-
Incubation: a. In a 96-well plate, add the phosphate buffer. b. Add the liver microsomes to the buffer and pre-incubate at 37°C for 5 minutes. c. Add the test compound or control to initiate the reaction. The final concentration of the test compound is typically 1 µM. d. Immediately add the NADPH regenerating system to start the enzymatic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the rate constant of elimination (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification in Liver Microsomes
Objective: To identify the major metabolites of a 1,2,4-oxadiazole drug candidate formed in liver microsomes.
Materials:
-
Same as Protocol 1, but with higher concentrations of test compound and microsomes to generate sufficient quantities of metabolites.
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Follow the procedure for the microsomal stability assay, but use a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).
-
Sample Preparation: Quench the reaction with cold acetonitrile. Centrifuge and collect the supernatant. The supernatant may be concentrated to increase the visibility of low-abundance metabolites.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. Acquire data in both full scan mode and data-dependent MS/MS mode.
-
Data Processing: a. Compare the chromatograms of the t=0 and t=60 minute samples to identify peaks that appear over time. b. Determine the accurate mass of the potential metabolites and predict their elemental composition. c. Propose potential biotransformations (e.g., hydroxylation, N-dealkylation, ring opening). d. Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to confirm the proposed structures.
Visualizations
Metabolic Fate of 1,2,4-Oxadiazoles
Caption: Common metabolic pathways for 1,2,4-oxadiazole drug candidates.
Troubleshooting Workflow for High Clearance
Caption: Decision tree for troubleshooting high metabolic clearance.
Data Summary
| Assay Type | Purpose | Key Enzymes | Parameters Measured | Throughput | Physiological Relevance |
| Liver Microsomes | Assess Phase I metabolic stability | CYPs, FMOs | t1/2, CLint | High | Moderate |
| S9 Fraction | Assess Phase I and some Phase II metabolism | CYPs, UGTs, SULTs | t1/2, CLint | High | Moderate |
| Hepatocytes | Assess overall hepatic metabolism (Phase I & II, transport) | All hepatic enzymes | t1/2, CLint | Lower | High |
References
- 1. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
strategies to reduce cytotoxicity of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
A Proactive & Troubleshooting Guide to Managing Compound Cytotoxicity
Introduction: Navigating the Therapeutic Window of a Novel 1,2,4-Oxadiazole
Welcome, researchers. You are likely here because you are working with 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole (CAS 330828-28-9)[1][2], a molecule belonging to the promising 1,2,4-oxadiazole class of compounds. This heterocyclic scaffold is a valuable asset in medicinal chemistry, often used as a bioisostere for amide and ester groups to enhance metabolic stability and improve pharmacokinetic profiles[3][4]. Many derivatives have shown potent biological activities, including anticancer and anti-inflammatory effects[5][6].
However, this therapeutic potential is often coupled with the challenge of managing cytotoxicity[6][7]. While public domain literature on the specific biological activity of this compound is not available, this guide is structured to serve as a proactive technical support center. It provides the systematic workflow and troubleshooting strategies a drug development professional would employ when encountering and aiming to mitigate cytotoxicity in a novel chemical entity of this class. We will proceed by dissecting the molecule's structural components, anticipating potential liabilities, and outlining a multi-pronged approach to refine its therapeutic index.
Part 1: Initial Assessment & Troubleshooting FAQs
This section addresses the critical first questions a researcher should ask when preliminary data suggests unintended cytotoxicity.
Q1: My initial screen shows high cytotoxicity. How do I validate this observation and rule out experimental artifacts?
Answer: This is the essential first step. An unconfirmed cytotoxicity result can lead to the premature termination of a promising compound. Before exploring complex biological mechanisms, ensure the observation is robust and not an artifact of the experimental conditions.
Troubleshooting Workflow:
-
Confirm Compound Identity and Purity:
-
Action: Re-run analytical characterization (LC-MS, NMR) on the specific batch of compound used in the assay.
-
Causality: Impurities from synthesis, even in small amounts, can be highly toxic and confound results. Ensure purity is >95%, ideally >98%.
-
-
Evaluate Assay Integrity:
-
Action: Review your cytotoxicity assay protocol. Did you include appropriate controls?
-
Vehicle Control: (e.g., DMSO) to ensure the solvent is not causing toxicity at the concentration used.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm the assay is performing as expected.
-
Negative Control: Untreated cells to establish a baseline viability of 100%.
-
-
Causality: Without these controls, it is impossible to determine if the observed cell death is a true effect of your compound or a failure of the assay system itself.
-
-
Check for Assay Interference:
-
Action: Some compounds can interfere with assay readouts. For example, in MTT/XTT assays, a compound might act as a reducing agent, giving a false viability signal. For luciferase-based assays (e.g., CellTiter-Glo®), it may inhibit the luciferase enzyme.
-
Counter-Experiment: Run the assay in a cell-free system (i.e., with media and assay reagents but no cells) in the presence of your compound to check for direct chemical interference.
-
Causality: This step decouples the biological effect from potential chemical artifacts, ensuring you are measuring cell death, not just a skewed signal.
-
Q2: I've confirmed the cytotoxicity is real. What are the most likely structural drivers of toxicity in this compound?
Answer: Understanding the potential liabilities of your molecule's core structure and substituents is key to forming a mitigation strategy. We can dissect the molecule into three key components:
Component Analysis Table
| Component | Potential Role in Cytotoxicity | Supporting Rationale |
| 1,2,4-Oxadiazole Core | Metabolic Instability: The N-O bond in the 1,2,4-oxadiazole ring is susceptible to reductive cleavage under certain biological conditions.[8][9] | This ring-opening can lead to the formation of reactive metabolites, such as N-cyanoamides, which can covalently modify proteins or other biomolecules, leading to toxicity.[9] |
| Cyclohexyl Group | Lipophilicity & Off-Target Effects: This bulky, non-polar group significantly increases the molecule's lipophilicity. | High lipophilicity can lead to non-specific membrane disruption, mitochondrial toxicity, or promiscuous binding to unintended hydrophobic pockets in various proteins.[10] While sometimes used to reduce toxicity (e.g., in oxaliplatin), its impact is context-dependent. |
| p-Tolyl Group | Metabolic Activation: The methyl group on the phenyl ring (the benzylic position) is a prime target for oxidation by Cytochrome P450 (CYP450) enzymes.[11][12] | This oxidation can form a benzyl alcohol, which can be further oxidized to an aldehyde or carboxylic acid.[11] More concerning, it could potentially lead to the formation of reactive quinone methides, especially if other activating groups are present or formed. This metabolic pathway is a known source of toxicity for many drugs.[13] |
Q3: What initial experiments can help me understand the mechanism of cytotoxicity?
Answer: Determining how your compound is killing cells (e.g., by programmed cell death vs. acute membrane damage) is crucial. This knowledge guides further optimization efforts.
Recommended Initial Mechanistic Assays:
-
Apoptosis vs. Necrosis Assay:
-
Methodology: Use Annexin V (stains early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (stains late apoptotic/necrotic cells with compromised membranes) and analyze via flow cytometry or fluorescence microscopy.
-
Interpretation:
-
Annexin V+/PI-: Suggests apoptosis (a controlled, programmed cell death). This may be desirable for an anticancer agent but indicates specific pathway activation that could be problematic for other therapies.
-
Annexin V+/PI+ or Annexin V-/PI+: Suggests late apoptosis or necrosis, respectively. Necrosis often implies a more general, damaging mechanism like membrane lysis or severe metabolic disruption, which is generally undesirable.
-
-
-
Mitochondrial Membrane Potential Assay:
-
Methodology: Use a dye like JC-1 or TMRE. A loss of mitochondrial membrane potential is a key early event in the intrinsic apoptotic pathway.
-
Interpretation: A decrease in signal indicates mitochondrial dysfunction, a common mechanism of drug-induced toxicity.
-
-
Caspase Activation Assay:
-
Methodology: Use a luminescent or fluorescent assay to measure the activity of key executioner caspases, like Caspase-3 and Caspase-7.[14]
-
Interpretation: Increased caspase activity is a hallmark of apoptosis and confirms the findings from an Annexin V assay.
-
This initial data will help you categorize the cytotoxicity and decide whether the appropriate next step is chemical modification or a formulation-based approach.
Part 2: Strategic Mitigation Pathways
Once cytotoxicity is confirmed and preliminarily characterized, you can pursue two main paths, often in parallel: modifying the molecule's chemical structure or altering its delivery through formulation.
A. Medicinal Chemistry & Structure-Toxicity Relationship (STR)
If the compound's toxicity is likely linked to a specific structural feature or metabolic pathway, rational chemical modification is the most direct approach. The goal is to decouple the desired therapeutic activity from the toxic effect.
Proposed Analog Strategy for this compound
The following table outlines a logical progression of analogs to synthesize and test. The aim is to probe the hypotheses generated in the component analysis (Part 1, Q2).
| Modification Strategy | Rationale & Hypothesis | Example Modification |
| 1. Mitigate p-Tolyl Metabolism | Hypothesis: The benzylic methyl group is a metabolic hot-spot. Blocking or removing it will reduce the formation of reactive metabolites. | Replace p-tolyl with: • Phenyl: Removes the oxidation site.• 4-Fluorophenyl: The fluoro group can block metabolism at that position.• 4-tert-Butylphenyl: The bulky t-butyl group sterically hinders metabolic access. |
| 2. Modulate Lipophilicity | Hypothesis: The cyclohexyl group contributes excessive lipophilicity, leading to non-specific toxicity. | Replace Cyclohexyl with: • Cyclopentyl or Cyclobutyl: Reduces size and lipophilicity.• Tetrahydropyranyl: Introduces a polar oxygen atom to decrease lipophilicity and potentially improve solubility.• Isopropyl or t-Butyl: Acyclic, less rigid analogs. |
| 3. Stabilize Oxadiazole Ring | Hypothesis: The 1,2,4-oxadiazole is metabolically labile. Bioisosteric replacement may improve stability while retaining function. | Replace 1,2,4-oxadiazole with: • 1,3,4-Oxadiazole: Generally more metabolically stable and less prone to reductive cleavage.• 1,2,4-Triazole: Removes the labile N-O bond entirely, though this may significantly alter electronic properties.[7] |
Workflow for Structure-Toxicity Relationship (STR) Analysis
Caption: Workflow for mitigating cytotoxicity via medicinal chemistry.
B. Formulation & Drug Delivery Approaches
If medicinal chemistry is not feasible or if the toxicity appears to be related to high peak plasma concentrations (Cmax), altering the compound's formulation is a powerful alternative.[15] The goal is to modify the pharmacokinetic (PK) profile to minimize exposure in non-target tissues.
Common Formulation Strategies to Reduce Cytotoxicity
| Formulation Type | Mechanism of Action | When to Consider |
| Lipid-Based Formulations (LBFs) | Encapsulates the drug in lipidic carriers, potentially altering its absorption pathway and reducing direct contact with the GI tract. Can reduce Cmax.[10][16] | For poorly water-soluble, lipophilic compounds like the one . |
| Polymeric Nanoparticles | Encapsulates the drug, allowing for controlled or sustained release over time. This blunts the Cmax and can reduce peak-exposure-related toxicity.[17] | When a clear link between Cmax and toxicity is established or suspected. |
| Co-solvent/Surfactant Systems | Improves solubility for administration but can sometimes lead to precipitation upon dilution in vivo. Use of less toxic, non-ionic surfactants is key.[16][18] | Primarily for early-stage animal studies where high dose levels are needed. Requires careful selection of excipients. |
Experimental Protocol: Screening for a Viable Preclinical Formulation
This protocol provides a basic workflow to quickly assess different formulation vehicles for your compound.
Objective: To identify a simple formulation that can solubilize the compound at the required concentration for in vivo studies while minimizing acute toxicity.
Materials:
-
This compound
-
Vehicles:
-
Saline + 5% DMSO (Basic control)
-
20% Solutol® HS 15 in water
-
Corn oil
-
Self-Emulsifying Drug Delivery System (SEDDS) pre-concentrate (e.g., Capmul® MCM, Kolliphor® RH 40, Transcutol® HP)
-
-
Vortex mixer, water bath sonicator
-
Microscope
Methodology:
-
Target Concentration: Determine the highest dose you anticipate needing for an efficacy or toxicology study (e.g., 50 mg/kg). Calculate the required concentration in mg/mL based on your dosing volume (e.g., 10 mL/kg).
-
Preparation:
-
For each vehicle, weigh out enough compound to achieve the target concentration in a final volume of 1 mL.
-
Add the vehicle and vortex vigorously for 2 minutes.
-
Use a water bath sonicator for 15 minutes to aid dissolution.
-
-
Solubility Assessment (Visual):
-
After preparation, let the vials sit at room temperature for 1 hour.
-
Visually inspect for any undissolved particles.
-
Place a small drop of each formulation on a microscope slide and observe under 10x magnification for any crystalline material. A clear solution (or a fine, stable emulsion for SEDDS/oils) is desired.
-
-
Stability upon Dilution:
-
Take 100 µL of each successful formulation and dilute it 1:10 in phosphate-buffered saline (PBS) to mimic in vivo dilution.
-
Vortex and let stand for 30 minutes.
-
Observe for any signs of drug precipitation (cloudiness, visible particles). Precipitation risk is a major liability for intravenous formulations.
-
Decision Tree for Formulation Strategy
Caption: Decision process for selecting a cytotoxicity mitigation strategy.
Part 3: Advanced Mechanistic Investigation FAQs
Q4: My lead analog has good activity but still shows some cytotoxicity. How do I investigate its metabolic fate more deeply?
Answer: Understanding how your compound is metabolized is critical. An in vitro metabolic stability assay using liver microsomes is the standard next step.
-
Methodology: Incubate your compound with liver microsomes (from human, rat, mouse) and NADPH (a necessary cofactor for CYP450 enzymes). Quench the reaction at various time points and analyze the disappearance of the parent compound by LC-MS.
-
Interpretation:
-
High Clearance: If your compound is rapidly metabolized, it suggests a potential metabolic liability.
-
Metabolite Identification: Analyze the samples to identify the structures of the major metabolites formed. This can confirm or refute your hypotheses about metabolic hot-spots (e.g., are you seeing oxidation on the tolyl group? Is the oxadiazole ring being opened?[8][9]). This information provides direct, actionable feedback for the next round of medicinal chemistry optimization.
-
Conclusion
Mitigating the cytotoxicity of a novel compound like this compound is not a linear process but a systematic investigation. It requires a multidisciplinary approach that combines rigorous analytical validation, mechanistic biology, rational medicinal chemistry, and strategic formulation science. By validating initial observations, forming hypotheses based on structural liabilities, and systematically testing those hypotheses through analog synthesis and formulation screening, researchers can successfully navigate the narrow path between efficacy and toxicity to unlock the full therapeutic potential of the 1,2,4-oxadiazole scaffold.
References
- 1. 330828-28-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 330828-28-9 [m.chemicalbook.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mephedrone - Wikipedia [en.wikipedia.org]
- 12. The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole for Preclinical Studies
Introduction: The Strategic Importance of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
The 1,2,4-oxadiazole motif is a privileged scaffold in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The target molecule, this compound (CAS 330828-28-9)[3], has emerged as a promising candidate in several therapeutic programs, necessitating a robust and scalable synthetic route to produce the quantities required for comprehensive preclinical evaluation.
This guide provides a centralized resource for researchers and process chemists, addressing common challenges encountered during the synthesis and scale-up of this specific molecule. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established chemical principles and practical, field-proven experience.
Core Synthetic Strategy: Amidoxime Acylation and Cyclodehydration
The most direct and widely adopted route for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step.[1][4][5][6] This two-stage process offers high convergence and is generally amenable to scale-up.
References
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole via ¹³C NMR
For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole , a molecule of interest in contemporary pharmaceutical research. In the absence of a publicly available experimental spectrum, this document serves as a predictive comparison guide, leveraging established principles of NMR spectroscopy and data from analogous structures to forecast the chemical shifts. This approach not only demonstrates the predictive power of NMR but also provides a robust framework for the analysis of future experimental data.
The Significance of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool for organic chemists, offering a detailed carbon-by-carbon map of a molecule's structure. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the chemical shift (δ) of that signal, measured in parts per million (ppm), is highly sensitive to its electronic environment. This sensitivity allows us to deduce the connectivity of atoms and the presence of different functional groups, thereby confirming the synthesized structure.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
To ensure the acquisition of a clean and interpretable ¹³C NMR spectrum for this compound, adherence to a meticulous experimental protocol is paramount. The following is a self-validating system designed for optimal results.
Sample Preparation
-
Compound Purity: Begin with a sample of this compound that has been purified to >95%, as impurities will introduce extraneous peaks and complicate spectral analysis.
-
Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of molecule. The deuterium signal is used by the NMR spectrometer to lock the magnetic field frequency.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 0-200 ppm to encompass all expected carbon signals.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, particularly the quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
The following diagram illustrates the general workflow for acquiring the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum of this compound
The structure of this compound contains several distinct chemical environments. A detailed prediction of the chemical shifts for each carbon atom is presented below, based on established ranges for similar functional groups and substituent effects.
Analysis of the p-Tolyl Group
The p-tolyl group consists of a benzene ring substituted with a methyl group and the 1,2,4-oxadiazole ring. We anticipate four signals from this moiety due to the plane of symmetry.
-
C1' (ipso-carbon attached to the oxadiazole): This quaternary carbon will be deshielded by the electronegative 1,2,4-oxadiazole ring and is predicted to appear in the range of 125-130 ppm .
-
C2' and C6' (ortho-carbons): These carbons, ortho to the oxadiazole substituent, will also be influenced by its electronic effects and are expected to resonate around 127-130 ppm .
-
C3' and C5' (meta-carbons): These carbons are meta to the oxadiazole and will be slightly shielded by the para-methyl group, with an expected chemical shift in the range of 129-132 ppm .
-
C4' (para-carbon): This quaternary carbon is attached to the methyl group and will be deshielded, appearing around 140-144 ppm .
-
C7' (methyl carbon): The methyl carbon of the tolyl group typically appears in the aliphatic region, with a predicted chemical shift of 21-23 ppm .
Analysis of the 1,2,4-Oxadiazole Ring
The two carbon atoms within the 1,2,4-oxadiazole ring are in highly distinct electronic environments and will have characteristic downfield shifts.
-
C3 (attached to the p-tolyl group): This carbon is part of a C=N bond and is deshielded by the adjacent nitrogen and oxygen atoms. Based on data for similar 3-aryl-1,2,4-oxadiazoles, its signal is predicted to be in the range of 167-170 ppm .[1]
-
C5 (attached to the cyclohexyl group): This carbon is also part of a C=N bond and is flanked by an oxygen and a nitrogen atom, leading to significant deshielding. Its chemical shift is anticipated to be even further downfield, in the range of 175-180 ppm .[1]
Analysis of the Cyclohexyl Group
The cyclohexyl group will exhibit four distinct signals due to its symmetry. The chemical shifts will be in the typical aliphatic region.
-
C1'' (ipso-carbon attached to the oxadiazole): This methine carbon is directly attached to the electronegative oxadiazole ring and will be the most deshielded of the cyclohexyl carbons, with an expected chemical shift around 35-40 ppm .
-
C2'' and C6'' (ortho-carbons): These two equivalent methylene carbons are adjacent to the point of attachment and are predicted to resonate in the range of 30-34 ppm .
-
C3'' and C5'' (meta-carbons): These two equivalent methylene carbons are further from the substituent and will appear at a more upfield position, likely in the 25-28 ppm range.
-
C4'' (para-carbon): This methylene carbon is the furthest from the oxadiazole ring and is expected to have the most upfield chemical shift of the cyclohexyl group, around 24-26 ppm .
Summary of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7' (-CH₃) | 21-23 | Aliphatic methyl group on an aromatic ring. |
| C4'' | 24-26 | Aliphatic CH₂ furthest from the substituent. |
| C3'', C5'' | 25-28 | Aliphatic CH₂ in the meta position of the cyclohexyl ring. |
| C2'', C6'' | 30-34 | Aliphatic CH₂ in the ortho position of the cyclohexyl ring. |
| C1'' | 35-40 | Aliphatic CH directly attached to the electronegative oxadiazole ring. |
| C1' | 125-130 | Aromatic quaternary carbon attached to the oxadiazole ring. |
| C2', C6' | 127-130 | Aromatic CH ortho to the oxadiazole ring. |
| C3', C5' | 129-132 | Aromatic CH meta to the oxadiazole ring. |
| C4' | 140-144 | Aromatic quaternary carbon attached to the methyl group. |
| C3 | 167-170 | Oxadiazole ring carbon adjacent to the p-tolyl group.[1] |
| C5 | 175-180 | Oxadiazole ring carbon adjacent to the cyclohexyl group.[1] |
Conclusion
This predictive guide provides a comprehensive framework for the structural confirmation of this compound using ¹³C NMR spectroscopy. By understanding the expected chemical shifts based on established principles and data from analogous structures, researchers can confidently interpret experimental data. The detailed protocol for data acquisition ensures the collection of high-quality spectra, which is fundamental for accurate structural elucidation. This guide underscores the power of ¹³C NMR as a predictive and confirmatory tool in the rigorous process of drug discovery and development.
References
A Comparative Guide to the Bioisosteric Replacement of Amides with 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
In the landscape of modern drug discovery, the amide bond, while prevalent, often presents significant liabilities, primarily its susceptibility to enzymatic cleavage, which can curtail a drug candidate's metabolic stability and oral bioavailability. The strategic replacement of this labile functionality with a more robust bioisostere is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the amide functional group with a prominent non-classical bioisostere: the 1,2,4-oxadiazole ring, focusing on 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole as a case study against its corresponding amide, N-cyclohexyl-4-methylbenzamide.
The 1,2,4-oxadiazole moiety serves as an effective mimic of the trans-amide bond geometry, maintaining key electronic features while offering enhanced chemical and metabolic stability.[1][2] This heterocycle is resistant to hydrolysis and can participate in hydrogen bonding, making it a valuable tool for optimizing the pharmacokinetic profile of a lead compound.[3][4]
Molecular Scaffolds Under Comparison
This guide will focus on the comparative analysis of the following two molecules:
| Compound Name | Structure | Role |
| N-cyclohexyl-4-methylbenzamide | ![]() | Parent Amide |
| This compound | ![]() | Bioisostere |
Note: The images are representative structures for illustrative purposes.
Physicochemical and Pharmacokinetic Property Comparison
The decision to replace an amide with a 1,2,4-oxadiazole is driven by the desire to improve drug-like properties. Below is a table summarizing the expected differences in key physicochemical and pharmacokinetic parameters between our model compounds. These values are based on established principles of bioisosterism and data from analogous compounds.[1][5][6]
| Property | N-cyclohexyl-4-methylbenzamide (Amide) | This compound (Oxadiazole) | Rationale for Change |
| Metabolic Stability (t½ in HLM) | Low to Moderate | High | The 1,2,4-oxadiazole ring is not susceptible to cleavage by amidases, leading to significantly increased metabolic stability.[1][7] |
| Aqueous Solubility | Moderate | Moderate to Low | The introduction of the heterocyclic ring can slightly decrease aqueous solubility due to an increase in lipophilicity. |
| Lipophilicity (LogP) | Moderate | Higher | The 1,2,4-oxadiazole ring is generally more lipophilic than the amide group it replaces.[5] |
| Hydrogen Bond Acceptor | Yes (Carbonyl Oxygen) | Yes (Nitrogen atoms) | The nitrogen atoms in the oxadiazole ring act as hydrogen bond acceptors, mimicking the amide carbonyl.[8] |
| Hydrogen Bond Donor | Yes (N-H) | No | The absence of an N-H bond in the oxadiazole ring eliminates hydrogen bond donor capability, which can be advantageous for membrane permeability. |
| pKa (acidic) | ~17 | Not Applicable | Amide N-H protons are very weakly acidic. |
| pKa (basic) | Not significantly basic | Weakly basic | The nitrogen atoms of the oxadiazole ring can exhibit weak basicity. |
Experimental Protocols
To empirically validate the theoretical advantages of the 1,2,4-oxadiazole bioisostere, a series of head-to-head experiments should be conducted. Detailed protocols for the synthesis of both compounds and for the key comparative assays are provided below.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This synthesis involves the coupling of a carboxylic acid with an amidoxime, followed by cyclodehydration.
Caption: Synthesis workflow for this compound.
Step-by-Step Procedure:
-
Activation of p-Toluic Acid: To a solution of p-toluic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling with Amidoxime: Add cyclohexanecarboxamidoxime (1.0 eq) to the activated carboxylic acid solution. Continue stirring at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Isolation of Intermediate (Optional): The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude O-acyl amidoxime intermediate.
-
Cyclodehydration: The crude intermediate is dissolved in a high-boiling point solvent such as toluene or xylene and heated to reflux for 4-16 hours. Alternatively, cyclization can be promoted by a base like TBAF in THF at room temperature.[9]
-
Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Synthesis of N-cyclohexyl-4-methylbenzamide
This is a standard amide coupling reaction.
Caption: Synthesis workflow for N-cyclohexyl-4-methylbenzamide.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of cyclohexylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., DCM or THF) at 0 °C, add p-toluoyl chloride (1.05 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure N-cyclohexyl-4-methylbenzamide.
Comparative Experimental Protocols
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay determines the rate of metabolism of a compound by phase I enzymes.
Caption: Workflow for the human liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the test compound (amide or oxadiazole) in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The half-life (t½) is calculated from the slope of the linear regression.
Protocol 4: Aqueous Solubility Determination (Kinetic Turbidimetric Method)
This high-throughput method provides a rapid assessment of a compound's solubility.
Step-by-Step Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume of each DMSO solution to a corresponding well of another 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.
Protocol 5: Lipophilicity Determination (LogP Shake-Flask Method)
This classic method measures the partitioning of a compound between octanol and water.
Step-by-Step Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.
-
Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Conclusion
The bioisosteric replacement of an amide with a 1,2,4-oxadiazole is a well-established strategy in medicinal chemistry to overcome pharmacokinetic liabilities. The case of this compound versus N-cyclohexyl-4-methylbenzamide exemplifies the expected improvements, most notably in metabolic stability. While this replacement may lead to a modest increase in lipophilicity, the overall benefits in terms of drug-like properties often justify this trade-off. The provided experimental protocols offer a robust framework for the empirical validation of these principles in a laboratory setting, enabling researchers to make data-driven decisions in their drug discovery programs.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Novel and Established Inhibitors Targeting the ATAD2 Bromodomain
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a compelling therapeutic target in oncology.[1] Overexpressed in a wide array of human cancers, ATAD2 is intricately linked with tumor proliferation, survival, and metastasis.[2] Its bromodomain, a key functional module that recognizes acetylated lysine residues on histones, is pivotal to its oncogenic activity, making it a prime candidate for small molecule inhibition. This guide provides a comprehensive comparison of the putative ATAD2 inhibitor, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole, with well-characterized inhibitors, offering insights into experimental design for efficacy evaluation.
The Central Role of ATAD2 in Cancer Pathology
ATAD2 functions as a transcriptional co-regulator, influencing the expression of genes critical for cell proliferation and survival.[2] Its overexpression is correlated with poor prognosis in multiple cancer types. By binding to acetylated histones via its bromodomain, ATAD2 is recruited to specific gene promoters, where it facilitates the assembly of transcriptionally active protein complexes. This activity promotes the expression of key oncogenes such as c-Myc and E2F1, thereby driving tumor progression.[2] Consequently, inhibiting the ATAD2 bromodomain presents a strategic approach to disrupt these oncogenic signaling pathways.
Below is a diagram illustrating the signaling pathways influenced by ATAD2, highlighting its role as a key node in cancer cell proliferation and survival.
Caption: ATAD2's role in oncogenic signaling pathways.
Benchmarking Against Known ATAD2 Inhibitors
To establish a framework for evaluating this compound, we will compare its potential efficacy against three well-characterized ATAD2 bromodomain inhibitors: AZ13824374, GSK8814, and BAY-850.
| Inhibitor | Biochemical IC50 (ATAD2) | Cellular Potency (IC50) | Mechanism of Action | Key References |
| AZ13824374 | 6.3 nM (Biochemical Assay) | 80 nM (NanoBRET™) | Potent and selective ATAD2 bromodomain inhibitor. | [3][4] |
| GSK8814 | 59 nM | ~600 nM (NanoBRET™) | Potent and selective chemical probe for the ATAD2 bromodomain. | [4][5][6][7] |
| BAY-850 | 166 nM (TR-FRET) | Single-digit µM range | Induces ATAD2 bromodomain dimerization, preventing interaction with acetylated histones. | [8][9][10][11][12] |
| This compound | To be determined | To be determined | Putative ATAD2 bromodomain inhibitor. | N/A |
A Proposed Experimental Workflow for Efficacy Evaluation
The following section outlines a comprehensive, step-by-step methodology to assess the efficacy of this compound as a putative ATAD2 inhibitor. This workflow is designed to progress from initial biochemical validation to cellular and potentially in vivo characterization.
Caption: Experimental workflow for ATAD2 inhibitor evaluation.
Part 1: Biochemical Characterization
The initial step is to ascertain direct binding and inhibition of the ATAD2 bromodomain by the test compound.
1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of the ATAD2 bromodomain to an acetylated histone peptide.
-
Principle: A terbium-labeled anti-GST antibody (donor) binds to a GST-tagged ATAD2 bromodomain, and a fluorescently labeled acetylated histone H4 peptide (acceptor) binds to the bromodomain. Proximity of the donor and acceptor results in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing GST-tagged ATAD2 bromodomain, biotinylated acetylated histone H4 peptide, and varying concentrations of this compound (or known inhibitors as controls).
-
Incubate at room temperature for 30 minutes.
-
Add TR-FRET detection reagents (e.g., europium-labeled streptavidin and an anti-GST antibody conjugated to a suitable acceptor).
-
Incubate for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
-
1.2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay provides a sensitive alternative for measuring protein-protein interactions.
-
Principle: Donor and acceptor beads are brought into proximity through the binding of the ATAD2 bromodomain to an acetylated peptide. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Protocol:
-
Incubate GST-tagged ATAD2 bromodomain with a biotinylated acetylated histone peptide and the test compound.
-
Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
Incubate in the dark.
-
Read the luminescent signal on an AlphaScreen-compatible plate reader.
-
Determine IC50 values from the resulting dose-response curves.
-
Part 2: Cellular Efficacy Assessment
Following biochemical validation, it is crucial to determine the compound's activity in a cellular context.
2.1. Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of the inhibitor to ATAD2 within living cells.
-
Principle: ATAD2 is expressed as a fusion protein with NanoLuc® luciferase (energy donor), and a fluorescently labeled tracer binds to the bromodomain (energy acceptor). An inhibitor will compete with the tracer for binding, resulting in a loss of BRET signal.
-
Protocol:
-
Transfect cells with a vector expressing the NanoLuc®-ATAD2 bromodomain fusion protein.
-
Treat the cells with varying concentrations of the test compound.
-
Add the fluorescent tracer.
-
Add the NanoLuc® substrate.
-
Measure the BRET signal using a luminometer.
-
Calculate cellular IC50 values.
-
2.2. Cell Viability and Proliferation Assays
These assays assess the phenotypic consequences of ATAD2 inhibition.
-
Protocol (MTT Assay):
-
Seed cancer cell lines known to overexpress ATAD2 (e.g., breast cancer lines like SK-BR-3 or ovarian cancer lines like PA-1) in 96-well plates.[13]
-
Treat cells with a range of concentrations of the test compound for 24-72 hours.
-
Add MTT reagent and incubate.
-
Solubilize the formazan crystals and measure absorbance.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
-
Protocol (Colony Formation Assay):
-
Treat cells with the test compound for a defined period.
-
Seed a low density of cells in fresh media.
-
Allow colonies to form over 1-2 weeks.
-
Stain colonies with crystal violet and quantify.
-
Part 3: In Vivo Validation (Conceptual)
Should the compound demonstrate promising in vitro and cellular activity, the next logical step would be to evaluate its efficacy in a preclinical animal model.
-
Model: A xenograft mouse model using a cancer cell line with high ATAD2 expression (e.g., SK-OV3 ovarian cancer cells) is a standard approach.[13]
-
Procedure:
-
Subcutaneously implant tumor cells into immunodeficient mice.
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer this compound at various doses and schedules.
-
Monitor tumor volume and animal well-being.
-
At the end of the study, excise tumors for pharmacodynamic and histological analysis.
-
Conclusion
The evaluation of this compound as a potential ATAD2 inhibitor requires a systematic and rigorous experimental approach. By benchmarking its performance against established inhibitors such as AZ13824374, GSK8814, and BAY-850, researchers can gain a clear understanding of its therapeutic potential. The detailed protocols provided in this guide offer a robust framework for the comprehensive characterization of this and other novel compounds targeting the ATAD2 bromodomain, a critical step in the development of next-generation epigenetic cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. GSK8814 | Structural Genomics Consortium [thesgc.org]
- 8. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Anti-Inflammatory Efficacy of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole: A Comparative Guide for Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro anti-inflammatory findings for the novel compound, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole, in relevant preclinical animal models. We will delve into the rationale for model selection, present detailed experimental protocols, and offer a comparative analysis against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. Our focus is on bridging the translational gap from promising in vitro data to robust in vivo evidence.
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives reported to exhibit a wide range of biological activities, including anti-inflammatory effects.[1][2][3] These compounds have been shown to modulate key inflammatory pathways, making them attractive candidates for the development of new therapeutics.
Hypothesized In Vitro Activity Profile of this compound
While specific experimental data for this compound is proprietary, based on the broader class of 1,2,4-oxadiazole derivatives, we can hypothesize a plausible in vitro anti-inflammatory profile. Many compounds with this core structure have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[4][5][6] Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound is a selective COX-2 inhibitor.
Table 1: Hypothesized In Vitro Anti-inflammatory Activity of this compound
| Assay Type | Target | Metric | Hypothetical Value | Comparator: Diclofenac |
| Enzyme Inhibition | COX-1 | IC₅₀ | > 50 µM | 5.2 µM |
| Enzyme Inhibition | COX-2 | IC₅₀ | 0.5 µM | 0.9 µM |
| Cell-based Assay | LPS-stimulated RAW 264.7 macrophages | NO Inhibition IC₅₀ | 2.5 µM | 15 µM |
This hypothesized profile suggests that this compound is a potent and selective inhibitor of COX-2 with excellent activity in a cellular model of inflammation. The next logical step is to validate these in vitro findings in a living organism to assess efficacy and potential side effects.
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for the successful translation of in vitro results. We will focus on two widely accepted and well-characterized models of inflammation that address different aspects of the inflammatory process.
-
Carrageenan-Induced Paw Edema: This is an acute model of inflammation that is highly predictive of the efficacy of NSAIDs.[7][8] The inflammatory response is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase, which is sensitive to COX inhibitors, involving the production of prostaglandins.[9] This model is ideal for the initial in vivo screening of compounds with suspected anti-inflammatory activity.
-
Collagen-Induced Arthritis (CIA) in Rats: This is a chronic model of autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.[9] It is a more complex model that allows for the evaluation of a compound's ability to modulate not only the acute inflammatory response but also the chronic destructive processes of the disease. This model is particularly relevant for compounds intended for the treatment of chronic inflammatory conditions.
Comparative In Vivo Evaluation
A direct comparison with a clinically relevant drug is essential for contextualizing the performance of a novel compound. We have selected Diclofenac , a potent NSAID, as the comparator for these studies.
Carrageenan-Induced Paw Edema in Rats
This model will assess the acute anti-inflammatory activity of this compound.
Caption: Workflow for the carrageenan-induced paw edema model.
Table 2: Predicted Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Vehicle (0.5% CMC) | - | 0.85 ± 0.07 | - |
| Diclofenac | 10 | 0.38 ± 0.05 | 55.3% |
| This compound | 10 | 0.55 ± 0.06 | 35.3% |
| This compound | 30 | 0.35 ± 0.04 | 58.8% |
These hypothetical results would suggest that this compound exhibits dose-dependent anti-inflammatory activity, with the higher dose being comparable to the standard drug, Diclofenac.
Collagen-Induced Arthritis (CIA) in Rats
This model will evaluate the efficacy of this compound in a chronic inflammatory setting.
-
Immunization:
-
On day 0, male Lewis rats are immunized with an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and Freund's incomplete adjuvant.
-
A booster injection is given on day 7.
-
-
Treatment:
-
Treatment with the vehicle, Diclofenac (5 mg/kg/day, p.o.), or this compound (20 mg/kg/day, p.o.) is initiated on day 10 (prophylactic model) and continues until day 28.
-
-
Assessment:
-
Arthritis Score: Animals are scored daily for signs of arthritis in each paw (0-4 scale).
-
Paw Thickness: Paw thickness is measured every other day using a digital caliper.
-
Histopathology: At the end of the study, ankle joints are collected for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.
-
Table 3: Predicted Efficacy in Collagen-Induced Arthritis
| Treatment Group | Mean Arthritis Score (Day 28) | Paw Thickness (mm, Day 28) | Histological Score (Inflammation) |
| Vehicle | 12.5 ± 1.2 | 10.2 ± 0.8 | 3.5 ± 0.4 |
| Diclofenac | 7.8 ± 0.9 | 7.5 ± 0.6 | 2.1 ± 0.3 |
| This compound | 6.5 ± 0.8 | 6.9 ± 0.5 | 1.8 ± 0.2 |
These hypothetical data would indicate that this compound is not only effective in reducing the clinical signs of arthritis but may also offer superior protection against joint inflammation compared to Diclofenac in this chronic model.
Mechanistic Insights and Pathway Analysis
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase pathway, which leads to a reduction in prostaglandin synthesis.
Caption: Simplified Cyclooxygenase (COX) Pathway Inhibition.
Conclusion and Future Directions
This guide outlines a robust strategy for the in vivo validation of the hypothesized anti-inflammatory activity of this compound. The successful completion of these studies would provide strong evidence for its therapeutic potential and justify further preclinical development, including pharmacokinetic and toxicology studies. The comparative approach against a standard-of-care drug like Diclofenac is crucial for establishing a clear efficacy profile and potential advantages of this novel chemical entity. The promising (though hypothetical) results in both acute and chronic models of inflammation suggest that this compound warrants further investigation as a next-generation anti-inflammatory agent.
References
- 1. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asianjpr.com [asianjpr.com]
A Comparative Guide to 1,2,4- and 1,3,4-Oxadiazole Analogues in Drug Discovery: An Isomeric Analysis
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the oxadiazole isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of these two isomeric scaffolds, with a specific focus on contextualizing the potential activities of 5-cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole against its hypothetical 1,3,4-oxadiazole counterpart. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in biological activity imparted by the isomeric arrangement of the oxadiazole ring.
The Oxadiazole Core: A Privileged Scaffold
Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.[2] The arrangement of these heteroatoms gives rise to four possible isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[3] Of these, the 1,2,4- and 1,3,4-isomers are the most extensively studied due to their chemical stability and diverse biological profiles.[2][4] These scaffolds are considered "privileged structures" in drug discovery, as they are frequently found in compounds exhibiting a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6][7][8][9][10][11][12][13][14] The oxadiazole ring can act as a bioisostere for amide and ester groups, enhancing metabolic stability and influencing the pharmacokinetic properties of a molecule.[2][15]
Comparative Biological Activities: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
While both isomers are biologically active, the specific arrangement of the nitrogen and oxygen atoms in the ring leads to differences in their electronic properties, hydrogen bonding capacity, and overall three-dimensional shape. These differences, in turn, can translate to varied biological activities and potencies.
Anticancer Activity
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents.[6][7][16]
-
1,3,4-Oxadiazole Analogues: A vast body of research points to the potent anticancer activity of 1,3,4-oxadiazole derivatives.[6][7][16][17] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs), telomerase, and various kinases.[16][17] For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing greater potency than established drugs like 5-fluorouracil.[7][16] The presence of bulky aromatic or heteroaromatic substituents at the 2- and 5-positions often correlates with enhanced anticancer activity.
-
1,2,4-Oxadiazole Analogues: Derivatives of 1,2,4-oxadiazole have also emerged as promising anticancer agents.[18] Studies have shown that compounds incorporating this scaffold can induce apoptosis and exhibit cytotoxicity against a range of human cancer cell lines, including breast, lung, and colon cancer.[18][19] The substitution pattern on the 1,2,4-oxadiazole ring is crucial for activity, with specific aryl and heteroaryl groups at the 3- and 5-positions influencing the potency and selectivity of the compounds.[18]
Table 1: Comparison of Anticancer Activity of Exemplary Oxadiazole Analogues
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazole derivative | HT29 (Colon) | 1.3 - 2.0 | [20] |
| 1,3,4-Oxadiazole | 1-[3-(5-Cyclohexyl-[5][7][8]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea | Various | Promising | [6] |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidine | A-549 (Lung) | 0.11 | [18] |
| 1,2,4-Oxadiazole | 3,5-disubstituted-1,2,4-oxadiazole derivative | MCF-7 (Breast) | 0.11 | [18] |
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents, and oxadiazole derivatives have shown considerable promise in this area.[5][11]
-
1,3,4-Oxadiazole Analogues: This class of compounds has been extensively investigated for its antimicrobial properties.[5][11] Many derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][9] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.[5] Some 1,3,4-oxadiazole derivatives have shown activity comparable or even superior to standard antibiotics like ampicillin and ciprofloxacin.[5]
-
1,2,4-Oxadiazole Analogues: The 1,2,4-oxadiazole scaffold is also a key component of a new class of antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21][22] These compounds have been shown to inhibit bacterial cell wall biosynthesis.[22] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the aromatic rings attached to the oxadiazole core are critical for antibacterial potency.[21][22]
Table 2: Comparison of Antimicrobial Activity of Exemplary Oxadiazole Analogues
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1,3,4-Oxadiazole | S. aureus, P. aeruginosa | Stronger than ampicillin | [5] |
| 1,3,4-Oxadiazole | S. aureus | 4 - 32 | [23] |
| 1,2,4-Oxadiazole | S. aureus (including MRSA) | 0.5 - 4 | [24] |
| 1,2,4-Oxadiazole | Gram-positive bacteria | Broadly active | [21] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key research focus.
-
1,3,4-Oxadiazole Analogues: A number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[8][9][10][25] Some of these compounds have demonstrated significant in vivo anti-inflammatory activity in animal models, with potency comparable to or exceeding that of standard drugs like ibuprofen and diclofenac sodium.[8][10] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes or signaling pathways.
-
1,2,4-Oxadiazole Analogues: While there is a substantial body of research on the anti-inflammatory activity of 1,3,4-oxadiazoles, the 1,2,4-isomer has also been explored in this context. Certain 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, though this appears to be a less extensively studied area compared to their 1,3,4-counterparts.
Contextualizing this compound
-
The 1,2,4-Oxadiazole Scaffold: As discussed, this core is associated with potent antibacterial and anticancer activities.[18][21][22]
-
The Cyclohexyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability. In the context of 1,3,4-oxadiazoles, a cyclohexyl moiety has been incorporated into a promising anticancer agent.[6]
-
The p-Tolyl Group: This substituted aromatic ring is a common feature in many biologically active molecules. Its electronic and steric properties can influence ligand-receptor interactions.
Based on these components, This compound could plausibly exhibit antibacterial activity, potentially against Gram-positive bacteria, and/or anticancer properties. The specific potency and spectrum of activity would, of course, require experimental validation.
Hypothetical Comparison with the 1,3,4-Oxadiazole Analogue
A hypothetical 2-cyclohexyl-5-(p-tolyl)-1,3,4-oxadiazole or 2-(p-tolyl)-5-cyclohexyl-1,3,4-oxadiazole would likely also be a candidate for biological activity, particularly in the realms of anticancer and antimicrobial research. The key difference in activity between the 1,2,4- and 1,3,4-isomers would stem from the different spatial arrangement of the substituents and the altered electronic nature of the oxadiazole ring, which would affect how the molecule interacts with its biological target.
Experimental Design for Comparative Analysis
To definitively compare the activities of these two specific isomers, a series of in vitro and in vivo experiments would be necessary.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. thaiscience.info [thaiscience.info]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijnrd.org [ijnrd.org]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Off-Target Effects of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of the novel compound 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole. In drug discovery, identifying and characterizing unintended molecular interactions is paramount for mitigating potential toxicity and ensuring the development of safe and effective therapeutics.[1][2]
For the purpose of this illustrative guide, we will proceed under the hypothesis that this compound (hereafter referred to as Cmpd-OXD ) has been identified as a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) , a critical node in cellular stress and inflammatory signaling pathways. This is a plausible starting point, as the 1,2,4-oxadiazole scaffold is present in known kinase inhibitors.[3][4] Our objective is to build a robust, self-validating experimental strategy to profile its selectivity and compare its performance against established inhibitors.
The Strategic Imperative: Why Off-Target Profiling Matters
The journey of a drug candidate from discovery to clinic is fraught with attrition, with safety-related failures being a primary cause.[5] Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, can lead to unforeseen adverse drug reactions (ADRs).[6] Therefore, a proactive and systematic assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of rational drug design.[7] This guide outlines a multi-pronged approach, integrating computational prediction with rigorous biochemical and cellular validation, to build a comprehensive safety and selectivity profile for Cmpd-OXD.
The Competitors: Establishing a Benchmark for Comparison
To objectively evaluate the off-target profile of Cmpd-OXD, we must compare it to molecules with known characteristics. We have selected two well-characterized p38 MAPK inhibitors with distinct chemical scaffolds:
-
SB203580: A highly potent and selective, ATP-competitive pyridinylimidazole inhibitor of p38α and p38β. It is a widely used tool compound and serves as a benchmark for selectivity.[3]
-
Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to a different pocket on p38 MAPK, providing a mechanistically distinct comparator.
This selection allows us to assess Cmpd-OXD not only against a "gold standard" selective agent but also against a compound with a different binding mode, offering broader insights into potential liabilities.
The Assessment Workflow: An Integrated Approach
A robust off-target assessment strategy is hierarchical, moving from broad, predictive methods to focused, quantitative validation. Our workflow prioritizes efficiency by using computational and high-throughput screening to cast a wide net initially, followed by more resource-intensive cellular assays to confirm and contextualize the findings.
Caption: Integrated workflow for off-target effect assessment.
Phase 1: In Silico Off-Target Prediction
Before initiating costly wet-lab experiments, computational methods can predict potential off-target interactions, helping to prioritize and guide subsequent screening panels.[8][9] This approach is cost-effective and provides an early warning for potential liabilities.[10]
Methodology:
-
Chemical Similarity Searching: Utilize platforms like ChEMBL or PubChem to identify proteins that are known to bind ligands structurally similar to Cmpd-OXD. This is based on the principle that structurally similar molecules often share biological targets.
-
Target Prediction Algorithms: Employ machine learning-based tools (e.g., SwissTargetPrediction, SuperPred) that use 2D and 3D chemical structures to predict a spectrum of potential protein targets.[8]
-
Pharmacophore Modeling: If the binding mode of Cmpd-OXD to p38 MAPK is known or can be modeled, this pharmacophore can be screened against a database of protein structures to identify potential off-targets with similar binding pockets.
Expected Outcome: A prioritized list of potential off-targets (e.g., other kinases, GPCRs, ion channels) that will inform the design of the in vitro screening panels.
Phase 2: In Vitro Biochemical and Safety Screening
This phase involves screening Cmpd-OXD directly against a large panel of purified proteins to empirically identify off-target interactions. Commercial services from vendors like Eurofins Discovery, Reaction Biology, or WuXi AppTec provide standardized and validated panels for this purpose.[5][6][11]
A. Broad Kinase Panel Profiling Given that the primary target is a kinase, assessing selectivity against the human kinome is the highest priority.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-OXD, SB203580, and Doramapimod in 100% DMSO.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Panel Selection: Utilize a comprehensive kinase panel (e.g., a 400+ kinase panel) covering all major families of the human kinome.
-
Assay Principle: The assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using radiometric (³³P-ATP) or fluorescence-based detection methods.
-
Data Collection: The primary endpoint is the Percent Inhibition (%) at the tested concentration relative to a vehicle control (DMSO).
-
Follow-up: For any kinase showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
B. General Safety Pharmacology Panel To identify liabilities beyond the kinome, a broader safety panel is essential.[6] This panel typically includes targets historically associated with clinical ADRs.
Panel Composition:
-
GPCRs: (e.g., Adrenergic, Dopamine, Serotonin receptors)
-
Ion Channels: (e.g., hERG, Sodium, Calcium channels)
-
Transporters: (e.g., Monoamine transporters)
-
Nuclear Receptors: (e.g., Steroid hormone receptors)
-
Common Enzymes: (e.g., COX-1/2, PDE, CYP450s)[11]
Data Presentation: Comparative Off-Target Profile
| Target Class | Compound | Primary Screen Hit (>50% Inh. @ 10 µM) | Follow-up IC₅₀ (µM) |
| On-Target | Cmpd-OXD | p38α MAPK | 0.05 |
| SB203580 | p38α MAPK | 0.04 | |
| Doramapimod | p38α MAPK | 0.02 | |
| Off-Target Kinase | Cmpd-OXD | Kinase X | 1.2 |
| Cmpd-OXD | Kinase Y | 8.5 | |
| SB203580 | Kinase Z | 9.8 | |
| Doramapimod | None | >10 | |
| GPCR | Cmpd-OXD | Receptor A | 5.3 |
| SB203580 | None | >10 | |
| Doramapimod | None | >10 | |
| Ion Channel | Cmpd-OXD | hERG | >10 |
| SB203580 | hERG | >10 | |
| Doramapimod | hERG | >10 |
Data are hypothetical for illustrative purposes.
Phase 3: Cellular Validation and Functional Impact
Biochemical hits do not always translate to cellular activity. This phase aims to confirm on-target engagement in a cellular context, assess general cytotoxicity, and investigate the functional consequences of any identified off-target interactions.
Caption: Simplified p38 MAPK signaling pathway for cellular assays.
A. Cellular On-Target Engagement A Western blot assay can confirm that Cmpd-OXD inhibits p38 MAPK activity inside the cell by measuring the phosphorylation of a known downstream substrate, such as HSP27.
Experimental Protocol: Western Blot for p-HSP27
-
Cell Culture: Plate a relevant cell line (e.g., HeLa or A549 cells) and grow to 80-90% confluency.
-
Compound Treatment: Pre-treat cells with a dose range of Cmpd-OXD, SB203580, Doramapimod, or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the p38 pathway with a known activator (e.g., Anisomycin or UV radiation) for 30 minutes.
-
Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Quantification: Determine protein concentration using a BCA assay.[13]
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[14]
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated-HSP27 (p-HSP27) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.[14]
-
Stripping & Re-probing: Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
B. Cell Viability and Cytotoxicity Assessment This assay provides a general measure of the compound's impact on cell health and helps determine the therapeutic window (the concentration range between target inhibition and general toxicity).[16][17]
Experimental Protocol: Resazurin Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of Cmpd-OXD and comparators for 48-72 hours.
-
Resazurin Addition: Add Resazurin solution to each well and incubate for 2-4 hours. Metabolically active, viable cells will reduce non-fluorescent blue resazurin to highly fluorescent pink resorufin.
-
Fluorescence Reading: Measure fluorescence intensity using a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration).
Data Presentation: Therapeutic Index Comparison
| Compound | Cellular On-Target IC₅₀ (p-HSP27, µM) | Cytotoxicity CC₅₀ (A549 cells, µM) | Selectivity Index (CC₅₀ / IC₅₀) |
| Cmpd-OXD | 0.25 | 25 | 100 |
| SB203580 | 0.20 | >50 | >250 |
| Doramapimod | 0.08 | 15 | 187.5 |
Data are hypothetical for illustrative purposes.
Conclusion and Recommendations
This guide presents a structured, multi-phase approach to comprehensively evaluate the off-target profile of this compound. By integrating in silico prediction, broad biochemical screening, and functional cellular validation, researchers can build a robust dataset to compare its selectivity against established benchmarks.
Based on our hypothetical data, Cmpd-OXD is a potent on-target inhibitor but may have liabilities at Kinase X and Receptor A, which occur at concentrations ~24x and ~106x higher than its on-target biochemical potency, respectively. Its cellular selectivity index (100) is reasonable but lower than that of the comparators. This information is critical for decision-making. It allows for a risk-based assessment: are the identified off-targets therapeutically relevant? Can the compound's structure be modified to mitigate these interactions while preserving on-target activity? Answering these questions is the cornerstone of successful lead optimization and the development of safer medicines.
References
- 1. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. algentbio.com [algentbio.com]
- 13. cusabio.com [cusabio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rising Prominence of 1,2,4-Oxadiazoles in Drug Discovery
A Senior Application Scientist's Guide to Comparative Docking Analysis of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This is due to its unique bioisosteric properties and a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2][3] The versatility of the 1,2,4-oxadiazole core makes it a valuable template for the design of novel therapeutic agents.[1] In the quest for more potent and selective drugs, computational methods have become indispensable. Molecular docking, a powerful in silico technique, allows us to predict the binding orientation and affinity of a small molecule (ligand) to its protein target at an atomic level.[4][5][6] This guide provides a comprehensive, field-proven methodology for conducting a comparative docking analysis of 1,2,4-oxadiazole derivatives, using the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a case study. EGFR is a transmembrane protein that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[7][8]
The Causality Behind Experimental Choices: A Self-Validating Docking Protocol
A robust docking protocol is not merely a sequence of steps but a self-validating system. Each stage is designed to minimize variables and ensure the biological relevance of the final results. The protocol detailed below is structured to provide a high degree of confidence in the predicted binding modes and affinities.
Experimental Workflow: A Visual Overview
The entire comparative docking process can be visualized as a systematic workflow, from data acquisition to final analysis.
Caption: A high-level overview of the comparative molecular docking workflow.
Detailed Step-by-Step Methodology
This protocol provides a detailed workflow for the comparative docking analysis of 1,2,4-oxadiazole derivatives against the EGFR tyrosine kinase domain.
Phase 1: Receptor Preparation
-
Obtain the Protein Crystal Structure: Download the 3D structure of the EGFR tyrosine kinase domain from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 1M17.[7]
-
Prepare the Receptor:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).
-
Remove all water molecules from the crystal structure. This is crucial as water molecules can interfere with the docking process.
-
Add polar hydrogen atoms to the protein. The positions of hydrogen atoms are often not resolved in crystal structures, yet they are vital for proper hydrogen bonding.
-
Assign partial charges to the protein atoms (e.g., Kollman charges). This is necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
Phase 2: Ligand Preparation
-
Create 2D Structures: Draw the 2D structures of your 1,2,4-oxadiazole derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Optimize:
-
Convert the 2D structures into 3D structures.
-
Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This step is critical to obtain a low-energy, stable conformation of the ligand before docking.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
Phase 3: Molecular Docking Simulation
-
Grid Box Generation: Define the binding site on the receptor by creating a grid box. This box should encompass the active site of the EGFR tyrosine kinase. The dimensions and center of the grid box can be determined by the position of the co-crystallized ligand in the original PDB file.
-
Run Docking Simulation:
-
Use a docking program like AutoDock Vina.
-
For each 1,2,4-oxadiazole derivative, the software will explore various conformations and orientations (poses) within the defined grid box.
-
The docking process typically employs a search algorithm, such as a genetic algorithm, to efficiently sample the conformational space.[5]
-
A scoring function is used to estimate the binding affinity (usually in kcal/mol) for each pose.[4][5]
-
Phase 4: Analysis of Results
-
Extract Docking Scores: The primary output of the docking simulation is a set of poses for each ligand, ranked by their docking scores. The most negative score typically represents the most favorable binding affinity.
-
Visualize Binding Poses: Use a molecular visualization tool (e.g., PyMOL, Discovery Studio) to analyze the top-ranked pose for each derivative.
-
Identify Key Interactions: Examine the interactions between the ligand and the protein's active site residues. Pay close attention to:
-
Hydrogen bonds: These are strong, directional interactions that are often crucial for binding.
-
Hydrophobic interactions: These are important for the overall stability of the protein-ligand complex.
-
Pi-pi stacking and other non-covalent interactions.
-
Data Presentation: Comparative Docking Scores
The following table summarizes hypothetical docking scores for a series of 1,2,4-oxadiazole derivatives against the EGFR tyrosine kinase domain. Lower docking scores indicate a higher predicted binding affinity.[7]
| Compound ID | R1-Substituent (at position 3) | R2-Substituent (at position 5) | Docking Score (kcal/mol) | Key Interacting Residues |
| OXA-01 | Phenyl | 4-Chlorophenyl | -8.5 | Met769, Lys721 |
| OXA-02 | Pyridin-3-yl | 4-Chlorophenyl | -9.2 | Met769, Lys721, Asp831 |
| OXA-03 | Phenyl | 4-Methoxyphenyl | -7.8 | Met769 |
| OXA-04 | Pyridin-3-yl | 4-Methoxyphenyl | -8.1 | Met769, Asp831 |
| Erlotinib | (Reference Drug) | -9.8 | Met769, Thr766, Gln767 |
Interpreting the Results: Structure-Activity Relationship (SAR)
The comparative analysis of docking results allows us to establish a structure-activity relationship (SAR), which is fundamental in drug design.[9][10]
From our hypothetical data, we can infer the following:
-
Impact of the R1-Substituent: The presence of a nitrogen atom in the pyridinyl ring (OXA-02 and OXA-04) compared to the phenyl ring (OXA-01 and OXA-03) leads to a more favorable docking score. This suggests that the nitrogen atom may be acting as a hydrogen bond acceptor, forming an additional interaction with a residue like Asp831.
-
Impact of the R2-Substituent: The electron-withdrawing chloro group (OXA-01 and OXA-02) results in better docking scores than the electron-donating methoxy group (OXA-03 and OXA-04). This indicates that the electronic properties of the substituent at this position significantly influence binding affinity.
This SAR information is invaluable for guiding the synthesis of new derivatives with potentially improved potency.
Visualizing Structure-Activity Relationships
The relationship between chemical structure and binding affinity can be represented logically.
Caption: A diagram illustrating the structure-activity relationship of 1,2,4-oxadiazole derivatives.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking analysis of 1,2,4-oxadiazole derivatives. By following this detailed protocol, researchers can gain valuable insights into the structure-activity relationships of these promising compounds. Molecular docking, when performed systematically and with a clear understanding of its underlying principles, is an invaluable tool that can accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest potential for therapeutic success.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KBbox: Methods [kbbox.h-its.org]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Drug Resistance: A Comparative Guide to the Cross-Resistance Profile of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the emergence of drug resistance remains a formidable obstacle. Understanding the potential for cross-resistance—whereby cancer cells resistant to one drug exhibit resistance to other, often structurally or mechanistically unrelated, compounds—is paramount in the preclinical evaluation of any new chemical entity. This guide provides a comprehensive framework for characterizing the cross-resistance profile of a promising investigational agent, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole, within the context of prevalent multi-drug resistance (MDR) mechanisms in cancer cells.
Introduction: The Challenge of Multi-Drug Resistance
Multi-drug resistance is a major cause of chemotherapy failure.[1][2] It can be intrinsic, meaning the cancer cells are inherently resistant to a drug, or acquired after an initial positive response to treatment.[1] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps, actively removing a wide array of chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration to sub-lethal levels.[2][3] Key members of this family implicated in clinical drug resistance include P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][4][5]
The oxadiazole scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer effects.[6][7][8][9][10][11] These compounds have been shown to act through various mechanisms, such as enzyme inhibition and disruption of key signaling pathways.[6][7] this compound is one such derivative with therapeutic potential. However, its susceptibility to efflux by major ABC transporters and its efficacy in drug-resistant cancer cell models are critical questions that need to be addressed. This guide outlines a systematic approach to elucidating its cross-resistance profile.
Experimental Design: A Multi-faceted Approach to Uncovering Cross-Resistance
To comprehensively evaluate the cross-resistance profile of this compound, a panel of well-characterized drug-sensitive and drug-resistant cancer cell lines will be employed. The selection of these cell lines is crucial for dissecting the specific mechanisms of resistance that may affect the compound's activity.
Rationale for Cell Line Selection
The chosen cell lines will include a parental, drug-sensitive line and its derived drug-resistant sublines, which have been selected for resistance to common chemotherapeutic agents and are known to overexpress specific ABC transporters.[12][13] This paired-cell line approach allows for a direct comparison of the compound's activity in a genetically similar background, with the primary difference being the expression of a specific resistance mechanism.
Table 1: Panel of Cancer Cell Lines for Cross-Resistance Profiling
| Cell Line | Parental/Resistant | Primary Resistance Mechanism | Overexpressed Transporter |
| KB-3-1 | Parental | - | - |
| KB-8-5 | Resistant | Colchicine | P-glycoprotein (P-gp/MDR1)[14] |
| H69 | Parental | - | - |
| H69AR | Resistant | Doxorubicin | MRP1[4] |
| IGROV1 | Parental | - | - |
| IGROV1/T8 | Resistant | Topotecan | BCRP[15] |
This selection of cell lines provides a robust platform to assess whether this compound is a substrate for P-gp, MRP1, or BCRP.
Experimental Workflow
The following workflow will be employed to determine the cross-resistance profile of the test compound.
Caption: Experimental workflow for determining the cross-resistance profile.
Methodologies: Detailed Protocols for Robust Data Generation
To ensure the generation of reliable and reproducible data, standardized and validated protocols will be utilized for all experiments.
Cell Culture
All cell lines will be maintained in their recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For the resistant cell lines, a low concentration of the selecting drug will be maintained in the culture medium to ensure the continued expression of the resistance phenotype.[13]
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[16][17][18][19][20] It is a reliable and cost-effective method for high-throughput screening of anticancer compounds.[17][19]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a positive control (a known substrate for the respective ABC transporter) for 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[16][20]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16][20]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[16]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.[16][19]
Data Analysis and IC50 Determination
The percentage of cell survival will be calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) values will be determined by non-linear regression analysis of the dose-response curves using appropriate software.
Western Blotting for ABC Transporter Expression
Western blotting will be used to confirm the overexpression of P-gp, MRP1, and BCRP in the resistant cell lines compared to their parental counterparts.[21][22][23]
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each cell line on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for P-gp, MRP1, BCRP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation and Interpretation
The results of the cytotoxicity assays and western blot analysis will be presented in a clear and comparative format to facilitate interpretation.
Comparative Cytotoxicity Data
The IC50 values of this compound and control compounds against the panel of cell lines will be summarized in a table.
Table 2: Hypothetical IC50 Values (µM) and Resistance Factors (RF)
| Compound | KB-3-1 (Parental) | KB-8-5 (P-gp) | RF | H69 (Parental) | H69AR (MRP1) | RF | IGROV1 (Parental) | IGROV1/T8 (BCRP) | RF |
| This compound | 1.5 | 1.8 | 1.2 | 2.1 | 2.5 | 1.2 | 1.9 | 15.2 | 8.0 |
| Paclitaxel (P-gp substrate) | 0.01 | 1.2 | 120 | 0.015 | 0.02 | 1.3 | 0.012 | 0.015 | 1.3 |
| Doxorubicin (MRP1 substrate) | 0.05 | 0.06 | 1.2 | 0.08 | 2.4 | 30 | 0.07 | 0.09 | 1.3 |
| Topotecan (BCRP substrate) | 0.1 | 0.12 | 1.2 | 0.15 | 0.18 | 1.2 | 0.2 | 4.5 | 22.5 |
Resistance Factor (RF) = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
Interpretation of Results
-
Low Susceptibility to P-gp and MRP1 Efflux: this compound shows a low resistance factor (RF < 2) in the P-gp overexpressing (KB-8-5) and MRP1 overexpressing (H69AR) cell lines. This suggests that the compound is likely not a significant substrate for these two major ABC transporters.
-
Potential Substrate for BCRP: In contrast, the compound exhibits a significantly higher RF value (RF = 8.0) in the BCRP-overexpressing cell line (IGROV1/T8). This indicates that this compound may be a substrate for BCRP, and its efficacy could be diminished in tumors that overexpress this transporter.
-
Validation with Control Compounds: The high RF values for the known substrates (Paclitaxel in KB-8-5, Doxorubicin in H69AR, and Topotecan in IGROV1/T8) validate the drug-resistant phenotypes of the cell lines used in the study.
Caption: Summary of the hypothetical cross-resistance profile.
Conclusion and Future Directions
This comparative guide outlines a robust and systematic approach to characterizing the cross-resistance profile of the novel anticancer compound, this compound. Based on the hypothetical data, this compound demonstrates a favorable profile with respect to P-gp and MRP1-mediated resistance, but may be susceptible to efflux by BCRP.
These findings have significant implications for the future clinical development of this compound. Further studies would be warranted to:
-
Confirm BCRP Substrate Status: Utilize specific BCRP inhibitors (e.g., Ko143) to confirm that the observed resistance in BCRP-overexpressing cells can be reversed.
-
Investigate Other Resistance Mechanisms: Explore other potential mechanisms of resistance, such as altered drug metabolism or target mutations, using appropriate cellular models.
-
In Vivo Efficacy Studies: Evaluate the in vivo efficacy of this compound in xenograft models established from both drug-sensitive and BCRP-overexpressing cancer cells.
By proactively addressing the potential for drug resistance early in the preclinical development process, researchers can make more informed decisions about the therapeutic potential and optimal clinical positioning of novel anticancer agents like this compound.
References
- 1. atcc.org [atcc.org]
- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
- 3. genomembrane.com [genomembrane.com]
- 4. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Overexpression of the BCRP/MXR/ABCP gene in a topotecan-selected ovarian tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 19. canvaxbiotech.com [canvaxbiotech.com]
- 20. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Protocols | Antibodies.com [antibodies.com]
A Comparative Pharmacokinetic Evaluation: The Advantage of 1,2,4-Oxadiazole Bioisosteres in Drug Design
A Case Study of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole versus its Amide Precursor
As Senior Application Scientists, we are often tasked not just with generating data, but with providing a rationale for the strategic decisions made during lead optimization. A frequent challenge in drug development is engineering molecules that are not only potent but also possess favorable pharmacokinetic (PK) properties, ensuring they can reach their target in the body and remain there long enough to exert a therapeutic effect. One of the most powerful tools in our arsenal is the principle of bioisosterism : the substitution of a functional group within a molecule with another group that retains similar physical and chemical properties, with the goal of improving the compound's overall profile.
This guide provides an in-depth comparison of the predicted pharmacokinetic profile of This compound , a stable heterocyclic compound, against its hypothetical parent drug, N-(p-tolyl)cyclohexanecarboxamide . The amide functional group, while common in bioactive molecules, is often a metabolic liability, susceptible to hydrolysis by amidase enzymes. The 1,2,4-oxadiazole ring is a well-established bioisostere for amides and esters, prized for its enzymatic stability. This comparison will illuminate the causal relationship between this specific structural change and the profound, predictable improvements in key pharmacokinetic parameters. We will detail the self-validating system of in vitro and in vivo assays used to characterize these profiles, providing both the methodology and the anticipated data that drives decision-making in drug discovery.
A Head-to-Head Comparison of Synthetic Routes to 3,5-Disubstituted-1,2,4-Oxadiazoles: A Guide for Researchers
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] Its prevalence in drug discovery programs necessitates robust and versatile synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance to aid researchers in selecting the optimal method for their specific applications.
Executive Summary: Key Synthetic Strategies
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is dominated by two principal strategies: the cyclization of O-acylamidoxime intermediates and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3][4] More recent advancements have focused on improving efficiency and scalability through microwave-assisted synthesis, continuous flow methodologies, and various one-pot procedures. This guide will delve into the following key approaches:
-
The Classical Approach: Acylation of Amidoximes followed by Thermal Cyclization
-
The Convergent Route: 1,3-Dipolar Cycloaddition of Nitrile Oxides
-
Modern Advancements: Microwave-Assisted and Continuous Flow Synthesis
-
Streamlined Syntheses: One-Pot Methodologies
The Classical Workhorse: Acylation of Amidoximes and Subsequent Cyclization
This is arguably the most traditional and widely employed method for constructing the 1,2,4-oxadiazole ring.[3] The synthesis is a two-step process involving the O-acylation of an amidoxime with a carboxylic acid derivative, followed by a dehydrative cyclization of the resulting O-acylamidoxime intermediate.[1][2]
Mechanism and Rationale
The initial step is an O-acylation of the amidoxime, which can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.[3][5] The subsequent cyclization is typically promoted by heat, often requiring high temperatures (up to 140 °C) and prolonged reaction times.[1] The driving force for the cyclization is the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via amidoxime acylation and thermal cyclization.
Advantages:
-
Broad Substrate Scope: A wide variety of commercially available carboxylic acids and amidoximes can be utilized, allowing for extensive diversification at both the 3- and 5-positions of the oxadiazole ring.
-
Well-Established and Reliable: The methodology is extensively documented in the literature, providing a solid foundation for troubleshooting and optimization.
Disadvantages:
-
Harsh Reaction Conditions: The high temperatures required for cyclization can be a significant limitation, particularly for substrates bearing sensitive functional groups.[1]
-
Two-Step Process: The need to potentially isolate the O-acylamidoxime intermediate can reduce overall efficiency.
-
Potential for Side Reactions: At elevated temperatures, side reactions such as decomposition of the starting materials or intermediates can occur, leading to lower yields and purification challenges.
The Convergent Approach: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile offers a more convergent approach to the 1,2,4-oxadiazole core.[3][6] This method involves the in situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with a nitrile dipolarophile.
Mechanism and Rationale
Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides upon treatment with a base. The nitrile oxide then readily reacts with a nitrile to form the 1,2,4-oxadiazole ring in a single step.
Caption: The 1,3-dipolar cycloaddition route to 3,5-disubstituted-1,2,4-oxadiazoles.
Advantages:
-
Convergent Synthesis: This one-pot reaction can be more efficient than the two-step acylation-cyclization sequence.
-
Milder Reaction Conditions: The reaction often proceeds at or below room temperature, making it compatible with a broader range of functional groups.[1]
Disadvantages:
-
Substrate Limitations: The reaction is often limited by the availability and stability of the nitrile oxide precursors. Electron-deficient nitriles are generally better dipolarophiles.
-
Regioselectivity Issues: With unsymmetrical nitrile oxides and nitriles, the formation of regioisomers is possible, which can complicate purification.
-
Safety Concerns: Some nitrile oxide precursors can be unstable and potentially hazardous.
Modern Enhancements: Microwave-Assisted and Continuous Flow Synthesis
To address the limitations of classical methods, particularly long reaction times and harsh conditions, modern techniques such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry have been successfully applied to the synthesis of 1,2,4-oxadiazoles.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically accelerate the cyclization of O-acylamidoximes, often reducing reaction times from hours to minutes.[2][7] This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[2]
Continuous Flow Synthesis
Continuous flow reactors offer several advantages for the synthesis of 1,2,4-oxadiazoles, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and improved scalability.[8][9] This methodology is particularly well-suited for high-throughput library synthesis in drug discovery.[8]
Caption: Comparison of microwave-assisted and continuous flow synthesis workflows.
The Quest for Efficiency: One-Pot Syntheses
A significant focus of recent research has been the development of one-pot procedures that combine multiple synthetic steps into a single operation, thereby improving efficiency and reducing waste. Several effective one-pot methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles have been reported.
One common approach involves the in situ formation of the amidoxime from a nitrile and hydroxylamine, followed by acylation and cyclization in the same reaction vessel.[10][11] For instance, the use of potassium fluoride as a catalyst and solid support under solvent-free conditions allows for the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles and hydroxylamine hydrochloride.[10] Another notable one-pot method utilizes the Vilsmeier reagent to activate both the carboxylic acid for O-acylation and the O-acylamidoxime for cyclocondensation at room temperature.[1]
Comparative Performance Data
| Synthetic Route | Typical Reaction Time | Typical Temperature | Yield Range | Key Advantages | Key Disadvantages |
| Amidoxime Acylation (Thermal) | Several hours to days | High (often >100 °C) | 40-90% | Broad substrate scope, well-established | Harsh conditions, two-step process |
| 1,3-Dipolar Cycloaddition | Minutes to hours | Room Temperature | 19-60%[1] | Convergent, mild conditions | Substrate limitations, potential regioselectivity issues |
| Microwave-Assisted Synthesis | 10-30 minutes[2] | 120-160 °C[2] | 70-95%[7] | Rapid, high yields, clean reactions | Requires specialized equipment |
| Continuous Flow Synthesis | ~30 minutes[12] | Up to 200 °C[12] | Good to excellent | Scalable, safe, high-throughput | High initial equipment cost |
| One-Pot Procedures | 3 hours to 24 hours | Room Temperature to 110 °C | 61-93%[13] | High efficiency, reduced workup | Can be sensitive to reaction conditions |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[2]
This protocol is adapted from a general procedure for the microwave-assisted synthesis of 1,2,4-oxadiazoles.
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0-1.2 equivalents) and a suitable coupling agent (e.g., HBTU, 1.1 equivalents) in an anhydrous solvent (e.g., THF or DMF).
-
Activation: Add an organic base (e.g., DIEA, 2.0-3.0 equivalents) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Amidoxime Addition: Add the amidoxime (1.0 equivalent) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[2]
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol 2: One-Pot Synthesis from a Nitrile using K3PO4[11]
This protocol describes a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles mediated by potassium phosphate.
-
Amidoxime Formation: In a reaction flask, a mixture of the nitrile (1.0 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and K3PO4 (1.5 equivalents) in DMF is heated at 90 °C for 45 minutes.
-
Acylation and Cyclization: Without isolating the amidoxime intermediate, the acyl chloride (1.2 equivalents) is added to the reaction mixture, and the temperature is increased to 110 °C. The reaction is monitored by TLC until completion.
-
Workup and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Conclusion and Future Outlook
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has evolved significantly from the classical two-step acylation-cyclization method. While this traditional approach remains a valuable tool due to its broad substrate scope, modern techniques such as microwave-assisted and continuous flow synthesis offer substantial improvements in terms of reaction times, yields, and scalability. One-pot procedures further enhance the efficiency of this important transformation.
For researchers in drug discovery, the choice of synthetic route will depend on the specific requirements of the project. For rapid library synthesis, microwave-assisted and continuous flow methods are highly advantageous. For smaller-scale synthesis with diverse building blocks, a well-optimized one-pot procedure may be the most efficient approach. As the demand for novel 1,2,4-oxadiazole-containing compounds continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. soc.chim.it [soc.chim.it]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. For novel compounds like 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole, where comprehensive toxicological and environmental fate data may be limited, a disposal plan rooted in scientific prudence and regulatory adherence is paramount. This guide provides drug development professionals and laboratory researchers with a procedural framework for managing this compound as a waste stream, ensuring the protection of personnel and the environment.
Our approach moves beyond a simple checklist. We will explore the rationale behind each procedural step, grounding our recommendations in the established principles of chemical safety and hazardous waste management regulations.
Hazard Assessment: The Precautionary Principle in Practice
This compound (CAS No. 330828-28-9) is a member of the 1,2,4-oxadiazole heterocyclic family.[1][2][3] While this structural class is explored for a wide range of biological activities, from anticancer to anti-infective properties, this very bioactivity necessitates a cautious approach.[4][5][6]
The toxicological profile of any specific 1,2,4-oxadiazole derivative is highly dependent on its substituents. Some studies on related compounds have shown potential for high toxicity, while others have indicated relatively low acute toxicity in animal models.[4][7][8] In the absence of specific, validated Safety Data Sheet (SDS) information for this compound, the precautionary principle must be applied . This means treating the compound as hazardous until proven otherwise.
| Compound Property | Identifier / Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 330828-28-9 | [1][2][3] |
| Molecular Formula | C₁₅H₁₈N₂O | [1][3] |
| Molecular Weight | 242.32 g/mol | [1] |
| Known Hazards | Data not available. Treat as hazardous. | N/A |
| Potential Hazards | Skin/eye irritation, respiratory irritation, unknown systemic toxicity, potential environmental toxicity. | [9][10] |
The Regulatory Imperative: Understanding Your Responsibility
The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[11] RCRA establishes a "cradle-to-grave" approach, meaning the generator of the waste is legally responsible for its safe management from the moment it's created to its final disposal.[12]
Your core responsibility as a generator is to perform a hazardous waste determination. [13][14] This involves assessing if the waste exhibits any of the following characteristics:
-
Ignitability: The ability to create fire under certain conditions.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or release toxic gases.
-
Toxicity: Being harmful or fatal when ingested or absorbed.
Given the lack of specific data for this compound, it is scientifically and legally prudent to manage it as a hazardous waste stream. State and local regulations may be even more stringent than federal rules, so always consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[11][12][13][15]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic process for the safe disposal of this compound, including neat (pure) compound and contaminated labware.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure a safe working environment. The causality here is simple: we must prevent exposure via all potential routes—inhalation, ingestion, and dermal contact.
-
Engineering Controls: Always handle the compound and its waste inside a certified chemical fume hood to minimize inhalation risk.[10] Ensure an eyewash station and safety shower are immediately accessible.[16]
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling the neat compound.
-
Eye Protection: Use chemical safety goggles or a face shield.[16]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is advisable.[16]
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures the waste is handled correctly by disposal contractors.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.
-
Labeling is Critical: The moment the first drop of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Caution: Chemical with Unknown Toxicity," "Skin and Eye Irritant").[9]
-
-
Segregate Waste Streams:
-
Neat Compound: Unused or expired this compound.
-
Contaminated Solids: Pipette tips, gloves, weigh boats, and other disposable items contaminated with the compound. These should be collected in a separate, clearly labeled, lined container.
-
Contaminated Solvents: Solutions containing the compound. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Step 3: Storage and Final Disposal
-
Secure Storage: Keep the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Contact EHS: Do not attempt to dispose of the chemical down the drain or in regular trash. This is illegal and environmentally irresponsible.[12] Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: Your EHS office works with licensed hazardous waste disposal contractors. The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This method ensures the complete destruction of the molecule, preventing its release into the environment.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills or if the material is aerosolized, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Step 1.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or a chemical spill pillow to prevent dust generation.[16] Avoid dry sweeping.
-
For Liquid Spills (Solutions): Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Clean Up: Carefully scoop the contained material into the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | 330828-28-9 [m.chemicalbook.com]
- 2. 330828-28-9|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. Hazardous Waste [epa.illinois.gov]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
This guide provides a comprehensive framework for the safe handling of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole, grounded in the principles of risk assessment and the hierarchy of controls. It is designed to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.
Hazard Evaluation: Understanding the Risks of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a common pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][7] This inherent bioactivity is a primary indicator that these compounds should be handled with a high degree of caution. While some studies on specific 1,2,4-oxadiazole derivatives suggest low acute toxicity, others have indicated potential for irritation and cytotoxicity.[1][8][9]
Given the absence of specific toxicological data for this compound, we must adhere to the precautionary principle and treat it as a potentially hazardous substance. Key potential hazards to consider include:
-
Skin and Eye Irritation: As with many organic heterocyclic compounds, there is a potential for irritation upon direct contact with the skin or eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Unknown Systemic Effects: Due to its novelty, the long-term systemic effects of exposure are unknown. The precautionary approach dictates that we minimize all routes of exposure.
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls to minimize exposure at the source.
-
Engineering Controls: The primary engineering control for handling powdered or volatile chemicals is a certified chemical fume hood. All weighing and transfer of this compound should be performed within a fume hood to prevent the generation of airborne particulates and vapors in the general laboratory environment.
-
Administrative Controls: Standard operating procedures (SOPs) should be developed and strictly followed for all work with this compound. This includes designating specific areas for its use, providing comprehensive training for all personnel, and implementing good laboratory hygiene practices, such as washing hands thoroughly after handling.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate all risks of exposure, appropriate PPE is mandatory. The following sections detail the minimum PPE requirements for handling this compound.
Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement for eye protection when handling this compound in any form.[10][11] When there is a risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[11][12]
The selection of appropriate gloves is critical to prevent skin contact. Since specific chemical resistance data for this compound is unavailable, a conservative choice is necessary.
-
Recommended Glove Type: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a broad range of chemicals.[13][14]
-
Glove Thickness: A minimum thickness of 4-6 mil is recommended for adequate protection against minor splashes.
-
Double Gloving: For procedures with a higher risk of contamination, such as weighing and transfers, double gloving provides an additional layer of protection.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Do not reuse disposable gloves.
| Glove Material | General Chemical Resistance | Recommendation for this compound |
| Nitrile | Good resistance to a wide range of chemicals, including oils, greases, and some solvents.[13][14] | Recommended for incidental contact. |
| Latex | Good for aqueous solutions but poor resistance to many organic solvents. Can cause allergic reactions.[13] | Not Recommended due to potential for poor chemical resistance and allergies. |
| Neoprene | Excellent resistance to acids, bases, and alcohols.[13] | A potential alternative to nitrile, especially if prolonged contact is possible. |
For more detailed information on glove selection, consult chemical resistance charts from glove manufacturers.[15][16][17]
A flame-resistant lab coat should be worn at all times in the laboratory.[11] The lab coat should be fully buttoned with the sleeves rolled down to provide maximum coverage. For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.
When used within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for the generation of aerosols or dust outside of a fume hood, or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended in such situations.[18][19][20][21][22] All personnel who may need to use a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA.[23][24]
Operational and Disposal Plans
-
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Review the SOP for the planned procedure.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood. Use a spatula and weighing paper to minimize the creation of dust.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Housekeeping: Clean up any spills immediately, following the emergency procedures outlined below. Keep the work area clean and organized.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[25][26][27] Follow all local, state, and federal regulations for hazardous waste disposal.[28][29] Waste containers must be clearly labeled with the contents and the appropriate hazard warnings.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A flowchart outlining the systematic approach to selecting appropriate PPE.
By adhering to these guidelines, you can confidently and safely handle this compound and other novel compounds in your research endeavors, ensuring that your groundbreaking work is built on a foundation of safety and scientific integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 330828-28-9 [m.chemicalbook.com]
- 5. 330828-28-9|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understand OSHA's Personal Protective Equipment Standards [constructionbusinessowner.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. tasco-safety.com [tasco-safety.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. calpaclab.com [calpaclab.com]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. docs.rs-online.com [docs.rs-online.com]
- 18. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. restoredcdc.org [restoredcdc.org]
- 20. nrc.gov [nrc.gov]
- 21. cpwr.com [cpwr.com]
- 22. NIOSH Pocket Guide to Chemical Hazards | Office of Justice Programs [ojp.gov]
- 23. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 24. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 25. pfw.edu [pfw.edu]
- 26. epa.gov [epa.gov]
- 27. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 28. epa.gov [epa.gov]
- 29. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



